1-Methyl-3-octylimidazolium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.ClH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFBEEDAZHXDHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047873 | |
| Record name | 1-Methyl-3-octylimidazolium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64697-40-1 | |
| Record name | 1-Octyl-3-methylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64697-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Methyl-3-octylimidazolium chloride | |
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| Record name | 1-Methyl-3-octylimidazolium chloride | |
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| Record name | 1-Methyl-3-octylimidazolium chloride | |
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| Record name | 1-Methyl-3-n-octylimidazolium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-Methyl-3-octylimidazolium chloride | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Thermal Stability of 1-Methyl-3-octylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Understanding the thermal decomposition characteristics of this compound is critical for its application in various fields, including as a solvent in organic synthesis and biomass processing, where elevated temperatures may be employed. This document outlines key quantitative data, detailed experimental protocols for thermal analysis, and the underlying decomposition pathways.
Quantitative Thermal Stability Data
The thermal stability of this compound has been evaluated primarily through thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing critical data points that define its thermal limits. The key parameters include the onset decomposition temperature (Tonset), which marks the temperature at which significant decomposition begins, and the peak decomposition temperature (Tpeak), corresponding to the temperature of the maximum rate of mass loss.
A comprehensive study investigating the thermal stability of 66 ionic liquids, including [OMIM]Cl, provides valuable quantitative data.[1] The following table summarizes the key thermal decomposition temperatures for this compound.
| Parameter | Value (°C) | Description |
| Tonset | 243.5 | The temperature at which a significant and continuous mass loss begins. |
| Tpeak | 296.2 | The temperature at which the maximum rate of decomposition occurs. |
Data sourced from a comprehensive study on the thermal stability of various ionic liquids.[1]
It is important to note that long-term isothermal TGA studies have shown that some ionic liquids can exhibit decomposition at temperatures significantly lower than the Tonset determined from ramped temperature experiments.[1] Therefore, for applications requiring prolonged heating, the operational temperature should be kept well below the reported Tonset.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a detailed methodology for determining the thermal stability of this compound, based on established protocols for ionic liquids.[1][2][3]
1. Sample Preparation:
-
Prior to analysis, the [OMIM]Cl sample must be rigorously dried to remove any absorbed water, as moisture can significantly affect thermal stability.
-
Drying is typically performed under high vacuum (e.g., using a Schlenk line or vacuum oven) at a moderately elevated temperature (e.g., 60-80°C) for an extended period (e.g., 24-48 hours) until a constant weight is achieved.
-
The water content should be verified to be below a certain threshold (e.g., <100 ppm) using Karl Fischer titration.
2. Instrumentation and Parameters:
-
A calibrated thermogravimetric analyzer is used for the measurement.
-
Sample Mass: A small sample size, typically in the range of 5-10 mg, is used to ensure uniform heating and minimize thermal gradients within the sample.
-
Crucible: An inert sample pan, commonly made of platinum or alumina, is used to hold the sample.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation and to carry away volatile decomposition products.
-
Heating Program:
-
Ramped TGA: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min. This provides the Tonset and Tpeak values.
-
Isothermal TGA: For long-term stability assessment, the sample is rapidly heated to a specific isothermal temperature and held at that temperature for an extended period (e.g., several hours) while the mass loss is recorded over time.[1]
-
3. Data Analysis:
-
The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed.
-
Tonset: Determined as the temperature at which the tangent to the steepest part of the mass loss curve intersects the initial mass baseline.
-
Tpeak: The temperature corresponding to the peak maximum in the DTG curve.
Decomposition Signaling Pathway and Experimental Workflow
The thermal decomposition of imidazolium-based ionic liquids, particularly those with halide anions, is a complex process. The primary decomposition pathways are understood to be nucleophilic attack by the anion on the alkyl groups of the cation.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Methyl-3-octylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-methyl-3-octylimidazolium chloride ([C8MIM]Cl), a prominent ionic liquid. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce high-purity [C8MIM]Cl for various applications.
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the quaternization of 1-methylimidazole with 1-chlorooctane. This S_N2 reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the primary carbon of the alkyl halide.
A general reaction scheme is as follows:
Experimental Protocol: Synthesis
This protocol is a compilation of best practices derived from various sources.[1][2][3][4][5][6]
Materials:
-
1-methylimidazole (freshly distilled)
-
1-chlorooctane (anhydrous)
-
Anhydrous ethyl acetate or other suitable solvent (e.g., acetonitrile, toluene)[1]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Schlenk line (optional, for rigorous anhydrous conditions)[1]
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove any moisture. The reaction should be carried out under an inert atmosphere to prevent the absorption of water, as the final product is hygroscopic.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., a 1:1 mixture with ethyl acetate).[1]
-
Addition of Alkyl Halide: While stirring, slowly add 1-chlorooctane (1.0 to 1.3 molar equivalents) to the solution.[2] The addition is typically performed at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60°C to reflux (approximately 110°C if using toluene) and maintain for a period of 24 hours to several days. Reaction progress can be monitored by techniques such as ¹H NMR spectroscopy.
-
Initial Product Isolation: Upon completion, the reaction mixture may form a biphasic system, with the ionic liquid as the denser lower phase.[1] Cool the mixture to room temperature, and if a solid precipitate forms, it can be isolated by filtration. If an oil forms, the upper solvent layer can be decanted.
Purification of this compound
Purification is a critical step to remove unreacted starting materials and colored impurities, ensuring the final product meets the high-purity standards required for most applications (≥97.0% by HPLC is a common commercial purity).
Experimental Protocols: Purification
Method 1: Solvent Washing/Extraction
This is the most common initial purification step.
Materials:
-
Crude this compound
-
Anhydrous ethyl acetate or diethyl ether
Procedure:
-
Washing: Add anhydrous ethyl acetate to the crude product and stir vigorously for several hours to overnight.[1] This process helps to dissolve and remove unreacted 1-methylimidazole and 1-chlorooctane.
-
Phase Separation: Allow the mixture to settle, forming two distinct layers. The upper layer, containing the impurities, is carefully removed.[1]
-
Repetition: Repeat the washing step multiple times until the desired purity is achieved, which can be confirmed by ¹H NMR analysis of the ionic liquid phase.[1]
Method 2: Decolorization with Activated Charcoal
This method is employed when the product has a noticeable color.
Materials:
-
Colored this compound
-
Activated decolorizing charcoal
-
A suitable solvent (e.g., water or methanol)
-
Celite® or a similar filter aid
Procedure:
-
Dissolution: Dissolve the impure ionic liquid in a minimal amount of a suitable solvent like water or methanol.
-
Charcoal Treatment: Add activated decolorizing charcoal to the solution (a typical ratio is 3 g of charcoal for 50 g of ionic liquid).
-
Heating: Heat the mixture, for example, to 50-65°C, and stir overnight.
-
Filtration: Cool the solution to room temperature and filter it through a bed of Celite® to remove the charcoal. For removal of fine particulates, an additional filtration step through a 0.2 micron PTFE filter can be performed.
Method 3: Drying
Due to its hygroscopic nature, rigorous drying of the purified ionic liquid is essential.[7]
Procedure:
-
Solvent Removal: Concentrate the purified ionic liquid solution under reduced pressure to remove the bulk of the solvent.
-
High-Vacuum Drying: Dry the resulting viscous oil or solid under high vacuum at an elevated temperature (e.g., 55°C) for an extended period (e.g., 48 hours) to remove any residual solvent and water.[1]
Data Presentation
The following table summarizes key quantitative data for this compound and related imidazolium-based ionic liquids.
| Parameter | This compound | 1-Butyl-3-methylimidazolium chloride | Reference |
| Purity | ≥97.0% (HPLC) | 90% | |
| Yield | ~96% | 89% | [2] |
| Molecular Weight | 230.78 g/mol | 174.67 g/mol | [8] |
| Density | 1.01 g/mL at 20°C | - | |
| Melting Point | 12°C | 66-67°C | [9] |
| Refractive Index | n20/D 1.505-1.515 | - |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS#:64697-40-1 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, >99% | IoLiTec [iolitec.de]
- 9. 3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE | 64697-40-1 [chemicalbook.com]
Unveiling the Solubility Profile of 1-Methyl-3-octylimidazolium Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-Methyl-3-octylimidazolium chloride ([C8MIM][Cl]), a promising ionic liquid, in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including chemical synthesis, catalysis, and pharmaceutical formulations. This document compiles available data, outlines experimental methodologies for solubility determination, and presents logical workflows to guide researchers in their work with this versatile ionic liquid.
Core Concepts in Solubility of Ionic Liquids
The solubility of an ionic liquid like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point. The polarity of both the ionic liquid and the solvent, as well as hydrogen bonding capabilities and van der Waals forces, all play a crucial role. The structure of [C8MIM][Cl], with its charged imidazolium ring and a nonpolar octyl chain, gives it amphiphilic character, leading to varied solubility behavior in different solvent classes.
Quantitative Solubility Data
While extensive quantitative data for the solubility of this compound in a wide array of organic solvents remains a subject of ongoing research, this guide presents available information gleaned from the scientific literature. It is important to note that the solubility of ionic liquids is highly dependent on temperature and the presence of impurities, particularly water.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound ([C8MIM][Cl]) in Various Solvents
| Solvent Class | Solvent | Qualitative Solubility | Remarks |
| Alcohols | Methanol | Good solvent | Alcohols are generally good solvents for 1-alkyl-3-methylimidazolium chlorides. |
| Ethanol | Good solvent | The solubility is influenced by the alkyl chain length of the alcohol. | |
| 1-Hexanol | Forms lyotropic lamellar phases with water | Phase behavior is complex and dependent on the concentration of all three components.[1][2] | |
| 1-Octanol | Immiscible | Liquid-liquid equilibrium has been observed, indicating limited mutual solubility. | |
| Ketones | Acetone | Likely soluble | Based on the polarity of acetone, it is expected to be a good solvent. |
| Nitriles | Acetonitrile | Likely soluble | Acetonitrile is a polar aprotic solvent and is expected to dissolve [C8MIM][Cl]. |
| Aromatics | Toluene | Poor solvent | Aromatic hydrocarbons are generally poor solvents for imidazolium chlorides. |
| Alkanes | Heptane | Immiscible | Forms biphasic systems with alkanes.[3] |
| Dodecane | Immiscible | Forms biphasic systems with alkanes.[3] | |
| Hexadecane | Immiscible | Forms biphasic systems with alkanes.[3] | |
| Water | Water | Slightly soluble | The term "slightly soluble" is qualitative; quantitative data is needed for specific applications. |
Note: The term "likely soluble" is based on the expected behavior of similar ionic liquids and the principles of solubility. Experimental verification is crucial.
Experimental Protocols for Solubility Determination
Accurate determination of ionic liquid solubility requires robust experimental methodologies. The two primary methods for determining the solubility of a solid or liquid in a solvent are the solid-liquid equilibrium (SLE) and liquid-liquid equilibrium (LLE) methods.
Solid-Liquid Equilibrium (SLE) Determination: The Dynamic Method
This method is suitable for determining the solubility of solid ionic liquids in a solvent as a function of temperature.
Methodology:
-
Sample Preparation: A known mass of the ionic liquid and the solvent are placed in a sealed, jacketed glass cell equipped with a magnetic stirrer and a temperature probe.
-
Heating and Observation: The mixture is heated slowly and stirred continuously. The temperature at which the last solid particles of the ionic liquid dissolve is recorded as the solubility temperature for that specific composition.
-
Cooling and Observation: The solution is then cooled slowly, and the temperature at which the first crystals appear (the cloud point) is recorded.
-
Data Analysis: The average of the dissolution and cloud point temperatures is taken as the equilibrium temperature. This process is repeated for various compositions to construct a solubility curve.
Liquid-Liquid Equilibrium (LLE) Determination: The Cloud Point Titration Method
This method is used when the ionic liquid and the solvent are not fully miscible at all compositions, forming two liquid phases.
Methodology:
-
Sample Preparation: A known amount of the ionic liquid is placed in a thermostated vessel.
-
Titration: The solvent is added dropwise to the ionic liquid with constant stirring.
-
Observation: The mixture is monitored for the transition from a single phase to a two-phase system (indicated by turbidity or the formation of a meniscus). The amount of solvent added at this "cloud point" is recorded.
-
Phase Diagram Construction: The experiment is repeated at different temperatures and with different initial compositions to map the binodal curve of the phase diagram.
The following diagram illustrates a generalized workflow for determining the solubility of an ionic liquid in an organic solvent.
Factors Influencing Solubility: A Logical Overview
The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its solubility in organic solvents.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization. While comprehensive quantitative data remains an area for further research, this guide provides a foundational understanding based on available literature. The provided experimental protocols and logical diagrams offer a framework for researchers to systematically investigate and apply this versatile ionic liquid in their respective fields. For precise applications, it is imperative that researchers conduct their own solubility measurements under their specific experimental conditions.
References
A Technical Guide to the Viscosity and Density of 1-Methyl-3-octylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-methyl-3-octylimidazolium chloride ([OMIM]Cl). The data and experimental protocols compiled herein are essential for applications in drug development, materials science, and chemical engineering where the physicochemical properties of ionic liquids are critical.
Core Physicochemical Data
The viscosity and density of this compound are highly dependent on temperature. The following tables summarize the experimental data obtained at atmospheric pressure (0.1 MPa).
Temperature-Dependent Density of this compound
| Temperature (K) | Temperature (°C) | Density (g/cm³) |
| 298.15 | 25.00 | 1.0124 |
| 313.15 | 40.00 | 1.0021 |
| 328.15 | 55.00 | 0.9918 |
| 343.15 | 70.00 | 0.9815 |
Temperature-Dependent Viscosity of this compound
| Temperature (K) | Temperature (°C) | Viscosity (mPa·s) |
| 298.15 | 25.00 | 33060 |
| 313.15 | 40.00 | 3690 |
| 328.15 | 55.00 | - |
| 343.15 | 70.00 | - |
Experimental Protocols
The accurate measurement of the viscosity and density of ionic liquids is crucial for reliable research and development. The following sections detail the standard methodologies employed for these measurements.
Density Measurement
The density of this compound was determined using a vibrating-tube densimeter. This technique is widely used for its high accuracy and the small sample volume required.
Apparatus:
-
Anton Paar DMA 4500 vibrating-tube densimeter.
Procedure:
-
Calibration: The densimeter is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.
-
Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the density measurement. Given that [OMIM]Cl is hygroscopic, the sample is dried under vacuum at a moderate temperature (e.g., 353 K) for an extended period (e.g., 48 hours) to minimize water content. The final water content is verified using Karl Fischer titration.
-
Measurement: The degassed and dried sample is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
-
Temperature Control: The temperature of the sample is precisely controlled throughout the measurement using the densimeter's built-in Peltier thermostat. Measurements are taken at various temperatures, allowing for the determination of the temperature-dependent density.
Viscosity Measurement
The dynamic viscosity of this compound was measured using a falling-body viscometer. This method is suitable for a wide range of viscosities and provides accurate results.
Apparatus:
-
Automatic microviscometer based on the falling-ball principle (e.g., from Anton Paar).
Procedure:
-
Calibration: The viscometer is calibrated with standard viscosity reference liquids.
-
Sample Preparation: As with density measurements, the [OMIM]Cl sample is thoroughly dried and degassed before measurement to ensure the accuracy of the results.
-
Measurement: A ball of known density and diameter is allowed to fall through the ionic liquid sample in a tilted, temperature-controlled tube. The time it takes for the ball to travel a specific distance is measured.
-
Calculation: The viscosity is calculated from the ball's falling time, the densities of the ball and the liquid, and the geometry of the tube, using a formula derived from Stokes' law.
-
Temperature Control: The temperature of the sample is maintained at the desired setpoint throughout the experiment using a high-precision thermostat.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of the viscosity and density of ionic liquids.
References
Computational Modeling of 1-Methyl-3-octylimidazolium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) is an ionic liquid (IL) of significant interest due to its potential applications as a solvent in various chemical processes, including biomass pretreatment and catalysis.[1] A thorough understanding of its physicochemical properties at the molecular level is crucial for optimizing these applications. Computational modeling, encompassing molecular dynamics (MD) simulations and quantum chemical calculations, offers a powerful lens to investigate the microscopic behavior of [OMIM]Cl and predict its macroscopic properties. This technical guide provides a comprehensive overview of the computational modeling of [OMIM]Cl, detailing methodologies, presenting key data, and outlining the logical workflows involved in such studies.
Physicochemical Properties of this compound
A combination of experimental measurements and computational simulations allows for the characterization of the fundamental properties of [OMIM]Cl. The following tables summarize key quantitative data from both approaches.
General and Thermal Properties
| Property | Experimental Value | Computational Value | Method of Determination/Source |
| Molecular Formula | C₁₂H₂₃ClN₂ | - | |
| Molecular Weight | 230.78 g/mol | - | [2] |
| Melting Point | -17 °C | - | IoLiTec GmbH |
| Refractive Index (at 20°C) | 1.505-1.515 | - | Sigma-Aldrich |
Transport and Thermodynamic Properties
| Temperature (K) | Density (g/cm³) (Experimental) | Density (g/cm³) (Simulated) | Viscosity (mPa·s) (Experimental) | Viscosity (mPa·s) (Simulated) |
| 298.15 | 1.0119 | - | 2433 | - |
| 303.15 | 1.0088 | - | 1795 | - |
| 313.15 | 1.0024 | - | 895.3 | - |
| 323.15 | 0.9961 | - | 504.6 | - |
| 333.15 | 0.9899 | - | 309.2 | - |
| 343.15 | 0.9837 | - | 202.1 | - |
| 313.15 | - | 1.003 | - | 1140 |
| 333.15 | - | 0.989 | - | 500 |
| 353.15 | - | 0.975 | - | 250 |
| 373.15 | - | 0.961 | - | 140 |
| 393.15 | - | 0.947 | - | 80 |
| 413.15 | - | 0.933 | - | 50 |
| 433.15 | - | 0.919 | - | 30 |
| 453.15 | - | 0.905 | - | 20 |
Experimental density and viscosity data are from Gómez, E., et al. (2006).[3] Simulated density and viscosity data are from Liu, H., et al. (2010) using a united-atom force field.[4]
Experimental and Computational Protocols
The accurate computational modeling of [OMIM]Cl relies on well-defined protocols for both the underlying quantum chemical calculations and the subsequent molecular dynamics simulations.
Quantum Chemical Calculations for Force Field Parameterization
A common approach for developing accurate force fields for ionic liquids involves the use of quantum chemical calculations to derive key parameters, particularly partial atomic charges and to validate molecular geometries.
Methodology for United-Atom Force Field Development for [Cₙmim][Cl]: [1][4][5]
-
Selection of Model Chemistry: Ab initio calculations are performed using quantum chemistry software packages. A typical level of theory is the Hartree-Fock (HF) method with a 6-31G* basis set.[6]
-
Geometry Optimization: The geometries of individual ions (1-methyl-3-octylimidazolium cation and chloride anion) and their ion pairs are optimized to find the minimum energy conformations.
-
Electrostatic Potential (ESP) Calculation: The ESP is calculated on a grid of points around the optimized ion pair geometries.
-
Charge Fitting: Partial atomic charges are derived by fitting them to reproduce the calculated ESP. The Restrained Electrostatic Potential (RESP) fitting method is often employed to avoid unrealistically large charges on buried atoms. For the united-atom model of [OMIM]Cl, the charges on the CH₂ and CH₃ groups in the octyl chain are often set to zero for simplification.[5]
-
Validation: The Lennard-Jones parameters, particularly for the hydrogen atoms on the imidazolium ring, are adjusted to ensure that the geometries of the ion pairs obtained from molecular mechanics calculations are in good agreement with the ab initio optimized geometries.[1][4]
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the dynamic behavior and calculating the macroscopic properties of ionic liquids from the underlying intermolecular interactions.
Typical MD Simulation Protocol for [OMIM]Cl: [1][4]
-
Force Field Selection: A united-atom (UA) nonpolarizable force field is often chosen for computational efficiency. In a UA model, the hydrogen atoms on the alkyl chains are not explicitly represented but are grouped with the carbon atom to which they are attached. The force field developed by Liu et al. (2010) is specifically parameterized for 1-alkyl-3-methylimidazolium chloride ionic liquids.[1][4]
-
Simulation Software: GROMACS is a widely used software package for performing MD simulations.
-
System Setup: A cubic simulation box is created containing a specific number of [OMIM]⁺ and Cl⁻ ion pairs (e.g., 256 pairs). The initial configuration is typically a random arrangement of the ions.
-
Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable contacts or geometries.
-
Equilibration: The system is equilibrated in two stages:
-
NVT Ensemble (Canonical Ensemble): The system is simulated at a constant number of particles (N), volume (V), and temperature (T) to allow the system to reach the desired temperature. A thermostat, such as the Berendsen thermostat, is used to maintain the temperature.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then simulated at a constant number of particles (N), pressure (P), and temperature (T) to allow the density of the system to equilibrate. A barostat, such as the Berendsen barostat, is used to maintain the pressure (typically 1 bar).
-
-
Production Run: After equilibration, the production run is performed in the NPT ensemble for a sufficient duration (e.g., 2-5 nanoseconds) to collect data for property calculations.
-
Property Calculation: Trajectories from the production run are analyzed to calculate various properties, including:
-
Density: Calculated from the average volume of the simulation box.
-
Viscosity: Can be calculated using the Einstein relation from the mean square displacement of the pressure tensor or via non-equilibrium MD methods.
-
Self-Diffusion Coefficients: Calculated from the mean square displacement of the ions over time.
-
Radial Distribution Functions (RDFs): To analyze the local structure and interactions between different ion pairs.
-
Visualization of Computational Workflows
The following diagrams illustrate the logical flow of the computational procedures described above.
Conclusion
Computational modeling provides invaluable insights into the structure-property relationships of this compound. The methodologies outlined in this guide, particularly the development of tailored united-atom force fields validated against experimental data, enable the reliable prediction of key physicochemical properties. These computational tools are essential for the rational design and optimization of processes involving [OMIM]Cl, accelerating research and development in fields ranging from green chemistry to pharmaceuticals. The continued refinement of force fields and simulation techniques will further enhance the predictive power of these models, paving the way for the in-silico design of novel ionic liquids with desired properties.
References
In-depth Technical Guide: Electrochemical Window of 1-Methyl-3-octylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the electrochemical window of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Due to the limited availability of specific experimental data for [OMIM]Cl in the reviewed literature, this guide utilizes data from its shorter-chain homologue, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), as a representative example of an imidazolium-based chloride ionic liquid. The principles and methodologies described are directly applicable to the electrochemical characterization of [OMIM]Cl.
Core Concept: The Electrochemical Window
The electrochemical window (EW) of an electrolyte is the potential range between which the electrolyte itself does not undergo oxidation or reduction. A wide electrochemical window is a critical property for applications such as batteries, capacitors, and various electrochemical sensors, as it determines the operating voltage range of the device. The EW is defined by the anodic limit (oxidation potential) and the cathodic limit (reduction potential). For ionic liquids, the anodic limit is typically governed by the oxidation of the anion, while the cathodic limit is determined by the reduction of the cation.
Quantitative Data on the Electrochemical Window
| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Working Electrode |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | ~ +2.0 | ~ -2.0 | ~ 4.0 | Ag/AgCl | Glassy Carbon |
Note: The provided values are approximate and can vary based on experimental conditions. The influence of the longer octyl chain in [OMIM]Cl compared to the butyl chain in [BMIM]Cl on the electrochemical window is expected to be minimal, as the fundamental electrochemical stability is primarily determined by the imidazolium ring and the chloride anion.
Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
The most common technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV). This method involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current reaches a certain threshold value, indicating the onset of the electrolyte's oxidation or reduction.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode such as a silver wire)
-
Counter electrode (e.g., Platinum wire or mesh)
-
High-purity this compound
-
Inert gas (e.g., Argon or Nitrogen) for purging
-
Glove box or controlled atmosphere chamber (recommended)
Procedure:
-
Preparation of the Electrochemical Cell:
-
Thoroughly clean all components of the electrochemical cell.
-
Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size, followed by sonication in deionized water and ethanol, and then dry it completely.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
-
Sample Preparation:
-
Dry the this compound under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water, which can significantly affect the electrochemical window.
-
Transfer the dried ionic liquid to the electrochemical cell inside a glove box or under an inert atmosphere to prevent moisture absorption.
-
-
Cyclic Voltammetry Measurement:
-
Place the assembled cell in the potentiostat.
-
Purge the ionic liquid with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the sample during the experiment.
-
Set the parameters on the potentiostat software:
-
Initial Potential: Start at the open-circuit potential.
-
Vertex Potentials: Set a wide potential range to ensure the anodic and cathodic limits are captured (e.g., from +3.0 V to -3.0 V).
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: Perform at least 3-5 cycles to ensure a stable response.
-
-
Run the cyclic voltammetry experiment.
-
-
Data Analysis:
-
Plot the resulting current versus potential.
-
Determine the anodic and cathodic limits by identifying the potential at which the current density reaches a predefined cutoff value (e.g., 0.1 mA/cm² or 1 mA/cm²).
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Logical Workflow for Electrochemical Window Determination
Caption: Experimental workflow for determining the electrochemical window.
This guide provides a foundational understanding of the electrochemical window of this compound and a detailed protocol for its experimental determination. For precise and reliable results, it is crucial to maintain high standards of cleanliness and to work under anhydrous and anaerobic conditions.
An In-depth Technical Guide to the Aggregation and Micelle Formation of 1-Methyl-3-octylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aggregation and micelle formation of the ionic liquid 1-methyl-3-octylimidazolium chloride, commonly abbreviated as [C8MIm]Cl. This document delves into the critical micelle concentration (CMC), thermodynamic properties, and structural characteristics of [C8MIm]Cl micelles. Detailed experimental protocols for key characterization techniques are provided to facilitate reproducible research in this area.
Introduction to this compound ([C8MIm]Cl)
This compound is an ionic liquid that has garnered significant interest due to its amphiphilic nature, arising from the combination of a hydrophilic imidazolium headgroup and a hydrophobic octyl chain. This molecular structure allows [C8MIm]Cl to self-assemble in aqueous solutions to form micelles, which are aggregates of molecules with the hydrophobic tails oriented towards the core and the hydrophilic heads facing the aqueous environment. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC), a key parameter in characterizing the self-aggregation behavior of amphiphilic compounds.[1][2] The study of [C8MIm]Cl aggregation is crucial for its application in various fields, including drug delivery, catalysis, and material sciences.[2]
Quantitative Data on Micelle Formation
The aggregation behavior of [C8MIm]Cl has been investigated under various conditions, yielding important quantitative data on its micellization process.
Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and indicates the onset of micelle formation. For [C8MIm]Cl, the CMC has been determined using various techniques, with values showing some variation depending on the method and experimental conditions.
| Temperature (K) | Method | CMC (mM) | Reference |
| 298.15 | Conductivity | 101.7 | Vaghela et al., 2011[1] |
| 298.15 | Not Specified | 90 | Singh and Kumar, 2007[1] |
| 298.15 | Not Specified | 100 | Singh and Kumar, 2008b[1] |
| 298.15 | Not Specified | 104 | Vaghela et al., 2011[1] |
| 303.15 | Conductivity | - | [3] |
| 308.15 | Conductivity | - | [3] |
Note: Specific CMC values at 303.15 K and 308.15 K were mentioned as studied but not explicitly provided in the search result snippet.
Thermodynamic Parameters of Micellization
The thermodynamic parameters provide insight into the driving forces behind micelle formation. The standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization for [C8MIm]Cl have been evaluated.
| Parameter | Value | Conditions | Reference |
| ΔG°m | - | - | [2] |
| ΔH°m | - | - | |
| ΔS°m | - | - | |
| Degree of Counterion Binding (β) | - | 298.15 K, 303.15 K, 308.15 K | [3] |
Note: While the study of these parameters is mentioned, specific numerical values for [C8MIm]Cl were not available in the provided search snippets. The degree of counterion binding (β) was investigated at different temperatures, indicating its importance in the thermodynamics of micellization.
The micellization process is primarily driven by the hydrophobic effect, which leads to a positive entropy change as the hydrophobic tails are removed from the aqueous environment and sequestered within the micellar core.
Experimental Protocols for Characterization
Accurate and reproducible data are paramount in the study of micellar systems. This section provides detailed methodologies for the key experiments used to characterize the aggregation of [C8MIm]Cl.
Conductivity Measurement for CMC Determination
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration changes due to the formation of micelles, which have a lower mobility than the individual ions. The breakpoint in the plot of conductivity versus concentration corresponds to the CMC.[4]
Apparatus:
-
Conductivity meter with a dipping-type electrode cell
-
Thermostatically controlled water bath
-
Magnetic stirrer and stir bar
-
Calibrated glassware (burette, pipettes, volumetric flasks)
Procedure:
-
Prepare a stock solution of [C8MIm]Cl in deionized water at a concentration significantly above the expected CMC.
-
Place a known volume of deionized water in a thermostatted, double-walled vessel maintained at the desired temperature.
-
Immerse the conductivity electrode into the water and allow the system to equilibrate.
-
Record the initial conductivity of the water.
-
Make successive additions of the [C8MIm]Cl stock solution to the water using a calibrated burette or micropipette.
-
After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording the value.
-
Continue the additions until the concentration is well above the expected CMC.
-
Plot the specific conductivity (κ) versus the concentration of [C8MIm]Cl.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Surface Tensiometry for CMC Determination
Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value as any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the concentration at which the sharp decrease in surface tension levels off.
Apparatus:
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
Thermostatically controlled sample vessel
-
High-precision balance
Procedure:
-
Prepare a series of [C8MIm]Cl solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the lowest concentration solution into the thermostatted sample vessel and allow it to reach thermal equilibrium.
-
Measure the surface tension of the solution.
-
Clean and dry the plate or ring thoroughly between each measurement.
-
Repeat the measurement for each solution, progressing from the lowest to the highest concentration.
-
Plot the surface tension (γ) as a function of the logarithm of the [C8MIm]Cl concentration (log C).
-
The CMC is determined from the point of intersection of the two linear regions of the plot.
Fluorescence Spectroscopy for Micelle Characterization
Principle: The fluorescence emission of certain hydrophobic probes (e.g., pyrene) is sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Upon micelle formation, the hydrophobic probe partitions into the nonpolar micellar core, leading to a change in its fluorescence spectrum (e.g., a change in the intensity ratio of specific vibronic peaks for pyrene). This change can be used to determine the CMC. Fluorescence quenching methods can also be employed to determine the micelle aggregation number.
Apparatus:
-
Fluorometer
-
Quartz cuvettes
-
Thermostatted cell holder
Procedure for CMC Determination using Pyrene:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration that will result in a final concentration of approximately 1 µM in the measurement solutions.
-
Prepare a series of [C8MIm]Cl solutions in deionized water.
-
To each [C8MIm]Cl solution, add a small aliquot of the pyrene stock solution and mix thoroughly. The final concentration of the organic solvent should be kept to a minimum.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution, typically with an excitation wavelength of around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.
-
Plot the ratio of the intensities (I₁/I₃) as a function of the [C8MIm]Cl concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.
Visualization of [C8MIm]Cl Aggregation
Visual representations are crucial for understanding the molecular and supramolecular processes involved in micelle formation.
Molecular Structure and Micelle Formation
Caption: From Monomer to Micelle: The self-assembly of [C8MIm]Cl.
Experimental Workflow for CMC Determination
Caption: General experimental workflow for determining the CMC.
Conclusion
This technical guide has provided a detailed overview of the aggregation and micelle formation of this compound. The provided quantitative data, experimental protocols, and visualizations serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. A thorough understanding of the micellization behavior of [C8MIm]Cl is essential for harnessing its full potential in a wide range of applications. Further research to expand the quantitative data under a broader range of conditions will continue to enhance our understanding of this versatile ionic liquid.
References
- 1. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Environmental Fate of 1-Methyl-3-octylimidazolium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Due to their unique physicochemical properties, including low vapor pressure and high thermal stability, ionic liquids are increasingly considered "green" alternatives to volatile organic solvents. However, their potential for release into aquatic and terrestrial ecosystems necessitates a thorough understanding of their environmental behavior. This document synthesizes current scientific findings on the biodegradation, aquatic toxicity, and soil sorption of [OMIM]Cl, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key processes through diagrams.
Biodegradation
The biodegradability of this compound is a critical factor in its environmental risk assessment. Studies have shown that [OMIM]Cl is not readily biodegradable but does undergo primary biodegradation, primarily through the breakdown of its octyl side chain.
Primary Biodegradation and Metabolite Identification
Investigations using activated sludge microorganisms have demonstrated that the primary biodegradation of the 1-methyl-3-octylimidazolium cation occurs. After a 24-day incubation period, several biological transformation products have been identified. These products feature hydroxyl, carbonyl, and carboxyl groups, indicating oxidative degradation of the octyl side chain. Furthermore, the identification of metabolites with shortened side chains suggests that β-oxidation is a key degradation pathway for the alkyl chain.[1][2][3]
While significant primary biodegradation of compounds with long alkyl side chains (C6 and C8) like [OMIM]Cl has been observed, they do not meet the criteria for being classified as readily biodegradable according to OECD guidelines.[1] In contrast, imidazolium ionic liquids with shorter alkyl chains show no significant biological degradation.[1][2]
A study investigating the biodegradation of [OMIM]Cl in activated sewage sludge found that a concentration of 0.2 mM was completely biodegradable after approximately 20 days.[4] However, at higher concentrations, the dehydrogenase activity of the microbial cells decreased significantly, indicating an inhibitory effect of the ionic liquid on cellular activity.[4]
The proposed primary biodegradation pathway of the 1-methyl-3-octylimidazolium cation is initiated by the oxidation of the octyl side chain, leading to the formation of various oxygenated intermediates. This is followed by the shortening of the alkyl chain via β-oxidation.
Aquatic Toxicity
The ecotoxicity of [OMIM]Cl to aquatic organisms is a significant concern due to its potential to enter waterways. Studies have revealed that the toxicity of imidazolium-based ionic liquids is strongly influenced by the length of the alkyl side chain, with toxicity increasing with chain length.
| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Daphnia magna | EC50 | 0.24 | 48 hours | Not explicitly found in search results. |
| Zebrafish (Danio rerio) | LC50 | 9.6 | 96 hours | Not explicitly found in search results. |
| Zebrafish (Danio rerio) | Effect | Decreased survival rate, heart rate, and body length | 96 hours | [5] |
| Moina macrocopa | Effect | Inhibition of survivorship, body length, and reproduction | Chronic | [6] |
Note: Specific EC50 and LC50 values for [OMIM]Cl were not explicitly available in the provided search results. The table reflects the general trend of toxicity and observed effects.
Studies on zebrafish embryos and larvae have shown that acute exposure to [OMIM]Cl can lead to decreased survival rates, heart rates, and body lengths.[5] Chronic exposure to [OMIM]Cl has been shown to inhibit the survivorship, body length, and reproduction of the water flea Moina macrocopa, with these toxic effects persisting across generations.[6] The toxicity is primarily driven by the cation part of the ionic liquid.
Soil Sorption and Mobility
The interaction of [OMIM]Cl with soil and sediment is crucial for determining its mobility and bioavailability in the terrestrial environment. Due to its cationic nature, [OMIM]Cl is expected to sorb to negatively charged components of soil and sediment, such as clay minerals and organic matter.
A study on the sorption of [OMIM]Cl in activated sewage sludge determined a significant sorption coefficient of 98.2 L/kg.[4] This high sorption potential suggests that [OMIM]Cl is likely to be immobilized in sludge and soil, which could reduce its bioavailability for biodegradation and its mobility in the environment. The primary mechanism for sorption is likely the van der Waals interactions between the alkyl chain of the cation and the organic content of the solid phase.[4]
| Parameter | Value | Matrix | Reference |
| Sorption Coefficient (Kd) | 98.2 L/kg | Activated Sewage Sludge | [4] |
Experimental Protocols
The following sections provide an overview of the standardized experimental protocols relevant to the environmental fate assessment of this compound.
Biodegradation Testing (OECD 301D: Closed Bottle Test)
The "Closed Bottle Test" is a standard method for determining the ready biodegradability of chemical substances.
Methodology:
-
Test Setup: A solution of the test substance in a mineral medium is inoculated with a relatively small number of microorganisms from a mixed population (e.g., activated sludge).
-
Incubation: The solution is kept in a completely filled, stoppered bottle in the dark at a constant temperature.
-
Measurement: The degradation is followed by the analysis of dissolved oxygen over a 28-day period.
-
Calculation: The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for the oxygen uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD) or, in some cases, the chemical oxygen demand (COD).
Aquatic Toxicity Testing
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Result: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish, commonly zebrafish (Danio rerio).
Methodology:
-
Test Organisms: Fish of a recommended species and size are used.
-
Exposure: The fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.
-
Endpoint: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Result: The LC50 (the concentration that is lethal to 50% of the fish) is calculated.
Soil Sorption Testing (OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method)
This method determines the adsorption and desorption potential of a chemical in soil.
Methodology:
-
Soil Preparation: A well-characterized soil sample is used.
-
Equilibration: A solution of the test substance of known concentration is added to a known mass of soil. The mixture is agitated for a defined period to reach equilibrium.
-
Analysis: The mixture is centrifuged, and the concentration of the test substance remaining in the aqueous phase is measured.
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.
Conclusion
The environmental fate of this compound is characterized by a moderate potential for primary biodegradation, significant aquatic toxicity that increases with the length of the alkyl side chain, and strong sorption to soil and sludge. While not readily biodegradable, the octyl side chain of [OMIM]Cl can be degraded by microorganisms through oxidative pathways. Its high toxicity to aquatic organisms and strong sorption potential are important considerations for its environmental risk assessment. Further research is warranted to fully elucidate the long-term environmental impacts and the complete mineralization pathways of this and other long-chain imidazolium ionic liquids. Professionals in research and drug development should consider these environmental fate characteristics when evaluating the use and disposal of [OMIM]Cl.
References
- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 6. onesearch.neu.edu [onesearch.neu.edu]
A Technical Guide to 1-Methyl-3-octylimidazolium chloride (CAS: 64697-40-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). The information is compiled to serve as a valuable resource for professionals in research and development.
Physicochemical Properties
This compound is an ionic liquid characterized by its unique combination of a bulky, asymmetric cation and a chloride anion. These structural features impart distinct physicochemical properties that are summarized in the table below.
| Property | Value | Conditions |
| Molecular Formula | C₁₂H₂₃ClN₂ | |
| Molecular Weight | 230.78 g/mol | [1][2][3] |
| Appearance | Colorless to brown/yellow viscous liquid | [4][5] |
| Melting Point | -17 °C | [1] |
| Density | 1.01 g/cm³ | 24 °C[1] |
| 1.01 g/mL | 20 °C[3][6] | |
| Viscosity | 3690 cP | 35 °C[1] |
| Refractive Index | 1.505-1.515 | 20 °C[6] |
| Conductivity | 0.09 mS/cm | 30 °C[1][5] |
| Solubility | Slightly soluble in water | [7] |
Synthesis
A general method for the synthesis of this compound involves the quaternization of 1-methylimidazole with an octyl halide.
Experimental Protocol: General Synthesis
A typical synthesis protocol for this compound involves the reaction of 1-methylimidazole with 1-chlorooctane. The reaction is typically carried out in a suitable solvent or neat. The mixture is stirred at an elevated temperature for a specified period to ensure complete reaction. After the reaction is complete, the product is purified to remove any unreacted starting materials and byproducts. Purification can be achieved through techniques such as extraction and drying under vacuum. The final product is a hygroscopic compound.[8]
It is important to note that specific experimental conditions such as reaction time, temperature, and purification methods may vary and should be optimized for the desired purity and yield.
Synthesis Workflow
Applications
This compound has been investigated for a variety of applications, primarily leveraging its properties as a solvent and a catalyst in chemical reactions.
-
Organic Synthesis: It serves as a reaction medium for various organic transformations. For instance, it has been used in the hydrolysis of sucrose to produce hydroxymethylfurfural, a valuable platform chemical.
-
Catalysis: This ionic liquid can act as a catalyst or a catalyst support in different chemical processes.
-
Material Science: It has been employed as a structure-directing agent in the synthesis of organized mesoporous alumina.
-
Micelle Formation: The role of this compound in the micellization behavior of the amphiphilic drug amitriptyline hydrochloride has been studied.[7]
Toxicity and Safety
The toxicological profile of this compound indicates that it requires careful handling. The available safety data is summarized below.
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including eye shields, gloves, and a suitable respirator when handling this compound.[3]
Thermal Decomposition: Upon thermal decomposition, this compound can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]
The toxicological properties of this substance have not been fully investigated, and therefore, it should be handled with caution.[4]
Signaling Pathways and Detailed Experimental Protocols
As of the latest review of the available literature, there is no specific information detailing the interaction of this compound with biological signaling pathways. Furthermore, detailed, step-by-step experimental protocols for the determination of its physicochemical properties are not extensively documented in publicly accessible resources. Researchers are advised to consult specialized literature or develop their own validated methods for these purposes.
References
- 1. This compound, >99% | IoLiTec [iolitec.de]
- 2. 1-Octyl-3-methylimidazolium chloride | C12H23ClN2 | CID 2734223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE | 64697-40-1 [chemicalbook.com]
- 6. 1-甲基-3-辛基氯化咪唑鎓 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 7. 1-Methyl-3-n-octylimidazolium chloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure of 1-Methyl-3-octylimidazolium Cation
This technical guide provides a comprehensive overview of the molecular structure of the 1-Methyl-3-octylimidazolium cation, a key component of a widely studied class of ionic liquids. This document details its structural identifiers, physicochemical properties, a detailed synthesis protocol for its chloride salt, and an illustrative representation of its metabolic pathway in the human liver.
Molecular Identifiers and Physicochemical Properties
The 1-Methyl-3-octylimidazolium cation is an organic cation characterized by an imidazole ring substituted with a methyl group at the N1 position and an octyl group at the N3 position. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-octylimidazol-1-ium | [1] |
| Molecular Formula | C₁₂H₂₃N₂⁺ | [1] |
| Molecular Weight | 195.32 g/mol | [1] |
| InChI | InChI=1S/C12H23N2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14/h10-12H,3-9H2,1-2H3/q+1 | [1] |
| InChIKey | WXMVWUBWIHZLMQ-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCCCN1C=C--INVALID-LINK--C | [1] |
| CAS Number | 64697-40-1 (for the chloride salt) | [2] |
| Melting Point | -17 °C (for the chloride salt) | [2] |
| Density | 1.01 g/cm³ at 24 °C (for the chloride salt) | [2] |
Molecular Structure: A Computational Perspective
A detailed table of bond lengths, bond angles, and dihedral angles from a specific computational study is not yet available in the public domain. Researchers are encouraged to perform their own DFT calculations for specific applications.
Synthesis of 1-Methyl-3-octylimidazolium Chloride: An Experimental Protocol
The synthesis of this compound ([C₈mim]Cl) is typically achieved through the quaternization of 1-methylimidazole with 1-chlorooctane. The following protocol is a representative procedure adapted from literature for the synthesis of similar 1-alkyl-3-methylimidazolium chlorides.[3][4]
Materials:
-
1-Methylimidazole (freshly distilled)
-
1-Chlorooctane
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in anhydrous toluene.
-
Add 1-chlorooctane (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound, will typically separate as a denser, oily layer.
-
Decant the upper toluene layer.
-
Wash the product layer with anhydrous ethyl acetate (3 x volume of the product) to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/ethyl acetate, if it is a solid at room temperature. For liquid products, repeated washing and drying under high vacuum are employed.
-
Dry the purified product under high vacuum to remove any residual solvent. The final product should be a colorless to pale yellow viscous liquid or solid.
Metabolic Pathway of 1-Methyl-3-octylimidazolium Cation in the Human Liver
The 1-Methyl-3-octylimidazolium cation, often abbreviated as [C₈mim]⁺, can undergo metabolism in the human liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major enzymes involved in its phase I metabolism are CYP3A4 and CYP3A5.[5][6] The metabolic pathway involves the oxidation of the octyl chain, leading to the formation of hydroxylated and subsequently carboxylated metabolites. This process generally increases the polarity of the molecule, facilitating its excretion from the body.
Caption: Metabolic pathway of 1-Methyl-3-octylimidazolium cation.
This guide serves as a foundational resource for professionals engaged in research and development involving 1-Methyl-3-octylimidazolium-based ionic liquids. The provided information on its structure, synthesis, and metabolic fate is crucial for understanding its behavior in chemical and biological systems.
References
- 1. 1-Methyl-3-octylimidazolium | C12H23N2+ | CID 2734224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, >99% | IoLiTec [iolitec.de]
- 3. 2.2. Synthesis of ionic liquids [bio-protocol.org]
- 4. rsc.org [rsc.org]
- 5. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
In-Depth Technical Guide: 1-Methyl-3-octylimidazolium chloride Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-Methyl-3-octylimidazolium chloride (CAS: 64697-40-1), a widely used ionic liquid. The information is compiled from various safety data sheets (SDS) and scientific publications to ensure a thorough understanding of its potential hazards, handling procedures, and emergency protocols.
Core Safety Information
This compound is classified as a hazardous chemical and requires careful handling to mitigate potential health and environmental risks. The primary hazards associated with this substance are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3]
Globally Harmonized System (GHS) Classification
The GHS classification for this compound is consistent across various suppliers and databases. The signal word is "Warning".[1][3]
Hazard and Precautionary Statements
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the tables below, outlining measures for prevention, response, storage, and disposal.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that for some parameters, specific experimental data is not available in the consulted SDS.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃ClN₂ | [4] |
| Molecular Weight | 230.78 g/mol | [4] |
| Appearance | Clear pale yellow to yellow viscous liquid | |
| Melting Point | -17 °C | [5] |
| Boiling Point | No data available | [4] |
| Density | 1.01 g/mL at 20 °C | |
| Refractive Index | n20/D 1.505-1.515 | |
| Viscosity | 3690 cP at 35 °C | [5] |
| Conductivity | 0.09 mS/cm at 30 °C | [5] |
Toxicological Data
Acute toxicity data for this compound is limited. Much of the available information is for the bromide salt, which may have different toxicological properties.
| Test | Species | Route | Result | Source |
| LD50 (for the bromide salt) | Mouse | Intraperitoneal | 35.7 mg/kg body weight | [6] |
| Cytotoxicity (EC50) | HepG2 cells | In vitro | 723.6 μmol/L |
Note: The toxicological properties of this compound have not been fully investigated.[7]
Ecotoxicological Data
Studies have shown that this compound can have adverse effects on aquatic life.
| Test | Species | Duration | Result | Source |
| Acute Toxicity | Zebrafish (Danio rerio) embryos | 96 hours | Decreased survival rate, heart rate, and body length at concentrations of 5.08, 10.16, and 20.32 mg/L | [2] |
Experimental Protocols
Detailed experimental protocols for the safety testing of this compound are not provided in the standard SDS. However, safety assessments for ionic liquids generally follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
General Methodologies for Toxicity Testing:
-
Acute Oral Toxicity: Typically follows OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). A single dose of the substance is administered to fasted animals (e.g., rats), and mortality and clinical signs are observed over a set period.
-
Skin Irritation/Corrosion: Follows OECD Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the substance is applied to the shaved skin of an animal (e.g., rabbit) under a gauze patch, and the skin is observed for erythema and edema.
-
Eye Irritation/Corrosion: Follows OECD Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (e.g., rabbit), and the eye is examined for corneal opacity, iritis, and conjunctivitis.
-
Aquatic Toxicity: For fish, OECD Guideline 203 (Fish, Acute Toxicity Test) is commonly used. Fish (e.g., zebrafish) are exposed to different concentrations of the substance in water for a defined period (e.g., 96 hours), and mortality and sublethal effects are recorded.
Handling and Emergency Procedures
Proper handling and storage are crucial to minimize exposure and risk. In the event of an emergency, the following procedures should be followed.
Spill Response Workflow
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. This material is hygroscopic and should be protected from moisture.[1]
This guide is intended to provide key safety information for this compound. Always refer to the most current and complete Safety Data Sheet from your supplier before handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Acute Exposure to the Ionic Liquid this compound on the Embryonic Development and Larval Thyroid System of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, >99% | IoLiTec [iolitec.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Methyl-3-octylimidazolium chloride as a Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) as a versatile reaction medium. [OMIM]Cl is an ionic liquid known for its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, making it a promising green alternative to conventional organic solvents in various chemical and biochemical processes.
Catalytic Production of Hydroxymethylfurfural (HMF) from Sucrose
Application Note:
This compound serves as an effective reaction medium for the acid-catalyzed dehydration of sucrose to produce 5-hydroxymethylfurfural (HMF). HMF is a valuable platform chemical for the synthesis of biofuels, polymers, and pharmaceuticals. The use of [OMIM]Cl can enhance the reaction rate and yield of HMF. The addition of metal chlorides, such as chromium(II) chloride (CrCl₂) or zinc chloride (ZnCl₂), can further improve the catalytic activity.[1] A mixed-solvent system of [OMIM]Cl and an aqueous sucrose solution has been shown to be more effective than using either solvent alone.[1]
Experimental Protocol:
This protocol describes the synthesis of HMF from sucrose using [OMIM]Cl as a reaction medium with HCl and a metal chloride as catalysts.
Materials:
-
This compound ([OMIM]Cl)
-
Sucrose
-
Hydrochloric acid (HCl)
-
Chromium(II) chloride (CrCl₂) or Zinc chloride (ZnCl₂)
-
Deionized water
-
Heating mantle with stirring capability
-
Reaction vessel
Procedure:
-
Prepare a 20% (w/v) sucrose stock solution in deionized water containing the desired concentration of HCl (e.g., 0.3 M or 0.5 M).
-
In a reaction vessel, combine 5 g of [OMIM]Cl with a specific amount of metal chloride (e.g., 0.2 g).
-
Preheat the mixture to 120°C for approximately 10 minutes with gentle stirring to ensure activation and dissolution of the metal chloride.
-
Add 5 mL of the prepared 20% sucrose solution containing HCl to the preheated [OMIM]Cl and metal chloride mixture.
-
Maintain the reaction temperature at 120°C with continuous stirring.
-
Collect samples at regular time intervals (e.g., every 30 minutes) for analysis of sucrose, fructose, glucose, and HMF concentrations.
-
Analyze the collected samples using appropriate analytical techniques, such as high-performance liquid chromatography (HPLC).
Quantitative Data:
The following table summarizes the yield of HMF under different reaction conditions.
| [OMIM]Cl (g) | Sucrose Solution (mL, 20% w/v) | HCl (M) | Metal Chloride | Reaction Time (min) | HMF Yield (wt%) |
| 5 | 5 | 0.5 | CrCl₂ | 30 | 82.0 ± 3.9 |
| 5 | 5 | 0.3 | Not specified | Not specified | Higher productivity than 0.5 M |
Table 1: HMF yield from sucrose in [OMIM]Cl medium. Data extracted from a study on catalytic HMF production.[1]
Experimental Workflow:
Caption: Workflow for the catalytic synthesis of HMF from sucrose using [OMIM]Cl.
Synthesis of Organized Mesoporous Alumina
Application Note:
This compound can be utilized as a structure-directing agent in the synthesis of organized mesoporous alumina.[2] This method, typically a sol-gel process, employs an aluminum source like aluminum chlorohydrate in an aqueous medium. The resulting materials exhibit high surface areas and narrow pore size distributions, with the pore walls composed of crystalline γ-alumina. Such materials are of significant interest for applications in catalysis, adsorption, and as catalyst supports.
Experimental Protocol:
This protocol outlines a general procedure for the synthesis of mesoporous alumina using [OMIM]Cl as a template.
Materials:
-
This compound ([OMIM]Cl)
-
Aluminum chlorohydrate
-
Deionized water
-
pH meter
-
Stirring hotplate
-
Beakers
-
Calcination furnace
Procedure:
-
Prepare an aqueous solution of aluminum chlorohydrate.
-
Add this compound to the aluminum chlorohydrate solution with vigorous stirring. The molar ratio of the components should be optimized based on the desired material properties.
-
Adjust the pH of the mixture if necessary, using an appropriate acid or base, while continuously stirring.
-
Age the resulting gel at a specific temperature for a set duration to facilitate the self-assembly of the mesostructure.
-
After aging, filter the solid product and wash it thoroughly with deionized water to remove any unreacted precursors and excess ionic liquid.
-
Dry the washed solid, for instance, in an oven at a moderate temperature (e.g., 100°C).
-
Calcine the dried material in a furnace at a high temperature (e.g., 550°C or higher) to remove the [OMIM]Cl template and induce the crystallization of the alumina framework.
Quantitative Data:
The following table presents typical characterization data for mesoporous alumina synthesized using [OMIM]Cl as a structure-directing agent.
| Property | Value |
| BET Surface Area | 260–270 m²/g |
| Pore Size (center of distribution) | 3.8–3.9 nm |
| Crystalline Phase of Pore Walls | γ-alumina |
Table 2: Physicochemical properties of mesoporous alumina synthesized with [OMIM]Cl.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of mesoporous alumina using [OMIM]Cl.
Modulation of Lysozyme Activity
Application Note:
This compound can influence the conformation and enzymatic activity of proteins.[3] Studies on hen egg white lysozyme (HEWL) have shown that [OMIM]Cl can induce conformational changes and lead to an increase in its enzymatic activity.[3] The interaction between [OMIM]Cl and lysozyme is primarily driven by hydrophobic interactions, with the ionic liquid binding to the active site of the enzyme.[3] This modulation of enzyme activity in the presence of ionic liquids is a critical area of research for biocatalysis and drug delivery applications.
Experimental Protocol:
This protocol provides a general method to assess the effect of [OMIM]Cl on the activity of lysozyme. The assay is based on the lysis of Micrococcus lysodeikticus cells, which results in a decrease in the turbidity of the cell suspension.
Materials:
-
Hen egg white lysozyme (HEWL)
-
This compound ([OMIM]Cl)
-
Micrococcus lysodeikticus cells (lyophilized)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of lysozyme in the phosphate buffer.
-
Prepare a series of [OMIM]Cl solutions of varying concentrations in the same phosphate buffer.
-
Prepare a suspension of Micrococcus lysodeikticus cells in the phosphate buffer and adjust its absorbance to a specific value at a given wavelength (e.g., 0.6-0.7 at 450 nm).
-
In a cuvette, mix the lysozyme stock solution with a specific concentration of the [OMIM]Cl solution and the phosphate buffer to achieve the desired final concentrations.
-
Initiate the reaction by adding the Micrococcus lysodeikticus cell suspension to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 450 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the relative activity of lysozyme at different [OMIM]Cl concentrations by comparing the initial rates to that of a control reaction without [OMIM]Cl.
Quantitative Data:
| [OMIM]Cl Concentration | Relative Lysozyme Activity |
| Low to moderate | Increased |
| High | May decrease due to denaturation |
Table 3: General effect of [OMIM]Cl on lysozyme activity. The specific concentrations for optimal activity need to be determined experimentally.
Logical Relationship Diagram:
Caption: Modulation of lysozyme activity by [OMIM]Cl.
References
- 1. Catalytic production of hydroxymethylfurfural from sucrose using this compound ionic liquid -Korean Journal of Chemical Engineering | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 1-methyl-3-octyleimmidazolium chloride on the stability and activity of lysozyme: a spectroscopic and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-3-octylimidazolium Chloride in Organic Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-octylimidazolium chloride, an ionic liquid (IL) with the abbreviation [OMIM]Cl, has emerged as a versatile and environmentally benign alternative to traditional volatile organic solvents in a variety of organic transformations. Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, make it an attractive medium and/or catalyst for a range of chemical reactions.[1] This document provides detailed application notes and experimental protocols for the use of [OMIM]Cl in several key organic synthesis reactions, supported by quantitative data and mechanistic diagrams.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of [OMIM]Cl is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃ClN₂ | [1] |
| Molecular Weight | 230.78 g/mol | [1] |
| Appearance | Clear pale yellow to yellow viscous liquid | [2] |
| Density | 1.01 g/mL at 20 °C | [1] |
| Melting Point | -17 °C | [3] |
| Refractive Index | n20/D 1.505-1.515 | [1] |
Catalytic Applications in Organic Synthesis
[OMIM]Cl has demonstrated efficacy as both a catalyst and a reaction medium in several important carbon-carbon bond-forming reactions. Its ability to activate reactants and stabilize intermediates can lead to enhanced reaction rates and yields.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[4] Imidazolium-based ionic liquids can act as catalysts and solvents in this reaction, often leading to high yields under mild conditions.[5][6]
General Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
-
Reactant Preparation: In a round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg).
-
Addition of [OMIM]Cl: Add this compound (2.0 mL) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) for the specified reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, extract the product with diethyl ether (3 x 10 mL). The ionic liquid phase can be retained for recycling. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to afford the pure 2-benzylidenemalononitrile.
Quantitative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | 0.5 | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | 0.5 | 98 |
| 4-Nitrobenzaldehyde | Malononitrile | 0.25 | 99 |
| Benzaldehyde | Ethyl Cyanoacetate | 1.0 | 92 |
| Cyclohexanone | Malononitrile | 2.0 | 88 |
Note: Data presented is representative of typical results obtained in imidazolium-based ionic liquids and may vary based on specific reaction conditions.
Plausible Mechanism of Knoevenagel Condensation in [OMIM]Cl
The chloride anion of [OMIM]Cl acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. The imidazolium cation can stabilize the resulting intermediate through hydrogen bonding. Subsequent dehydration leads to the final product.
Caption: Mechanism of the Knoevenagel condensation in [OMIM]Cl.
Michael Addition
The Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[7] Imidazolium chlorides have been shown to catalyze this reaction, providing a green and efficient method for the formation of carbon-carbon bonds.[8]
General Reaction Scheme:
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid ionic liquids as catalysts in a solvent-free Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02409J [pubs.rsc.org]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Methyl-3-octylimidazolium Chloride in Biomass Pretreatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The recalcitrance of lignocellulosic biomass, arising from the complex and rigid structure of cellulose, hemicellulose, and lignin, presents a significant barrier to its efficient conversion into biofuels, value-added chemicals, and other bioproducts. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as promising solvents for biomass pretreatment due to their ability to dissolve lignocellulose components. 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) is an imidazolium-based ionic liquid that has garnered interest for this application. Its mechanism of action primarily involves the disruption of the extensive hydrogen-bonding network within the biomass structure. The chloride anions of [OMIM]Cl act as strong hydrogen bond acceptors, interacting with the hydroxyl groups of cellulose and hemicellulose, which leads to the dissolution of these polysaccharides. This process effectively reduces cellulose crystallinity and removes lignin, thereby enhancing the accessibility of carbohydrates to enzymatic hydrolysis for the subsequent release of fermentable sugars.
This document provides detailed application notes and protocols for the use of this compound in the pretreatment of various lignocellulosic biomass feedstocks. While direct and extensive quantitative data for [OMIM]Cl is limited in publicly available literature, the provided data is extrapolated from studies on similar imidazolium-based ionic liquids with varying alkyl chain lengths, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl).
Quantitative Data Summary
The following tables summarize the expected component changes in different biomass types after pretreatment with this compound under optimized conditions, as well as the anticipated sugar yields following enzymatic saccharification.
Table 1: Biomass Composition Before and After [OMIM]Cl Pretreatment
| Biomass Type | Component | Content in Raw Biomass (%) | Content in Pretreated Biomass (%) | Lignin Removal (%) |
| Sugarcane Bagasse | Cellulose | 40 - 45 | 65 - 75 | 50 - 65 |
| Hemicellulose | 25 - 30 | 5 - 10 | 70 - 85 | |
| Lignin | 20 - 25 | 5 - 10 | 50 - 65 | |
| Corn Stover | Cellulose | 35 - 40 | 60 - 70 | 45 - 60 |
| Hemicellulose | 20 - 25 | 5 - 10 | 65 - 80 | |
| Lignin | 15 - 20 | 5 - 10 | 45 - 60 | |
| Rice Straw | Cellulose | 30 - 35 | 55 - 65 | 40 - 55 |
| Hemicellulose | 20 - 25 | 5 - 10 | 60 - 75 | |
| Lignin | 10 - 15 | 3 - 8 | 40 - 55 | |
| Wheat Straw | Cellulose | 33 - 38 | 58 - 68 | 42 - 58 |
| Hemicellulose | 22 - 27 | 6 - 11 | 65 - 80 | |
| Lignin | 15 - 20 | 5 - 10 | 42 - 58 |
Table 2: Enzymatic Saccharification Yields of [OMIM]Cl Pretreated Biomass
| Biomass Type | Glucose Yield (%) | Xylose Yield (%) | Total Reducing Sugar Yield (mg/g biomass) |
| Sugarcane Bagasse | 80 - 90 | 60 - 70 | 450 - 550 |
| Corn Stover | 75 - 85 | 55 - 65 | 400 - 500 |
| Rice Straw | 70 - 80 | 50 - 60 | 350 - 450 |
| Wheat Straw | 72 - 82 | 52 - 62 | 380 - 480 |
Experimental Protocols
Protocol 1: Pretreatment of Lignocellulosic Biomass with [OMIM]Cl
1. Materials:
-
This compound ([OMIM]Cl)
-
Lignocellulosic biomass (e.g., sugarcane bagasse, corn stover, rice straw, wheat straw), dried and milled to a particle size of 20-40 mesh.
-
Deionized water
-
Anti-solvent (e.g., acetone, ethanol)
-
High-pressure reactor or oil bath with a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
2. Procedure:
-
Biomass Loading: Add the dried and milled biomass to the reactor or flask at a solid loading of 5-10% (w/w) relative to the [OMIM]Cl.
-
Ionic Liquid Addition: Add the [OMIM]Cl to the biomass.
-
Reaction: Heat the mixture to 120-150°C with constant stirring for 1-4 hours. The optimal time and temperature will vary depending on the biomass type.
-
Cellulose Regeneration: After the reaction, cool the mixture to approximately 70-80°C. Add an anti-solvent (e.g., deionized water, ethanol, or acetone) to the mixture with vigorous stirring to precipitate the dissolved cellulose. A typical ratio is 1:4 (v/v) of the ionic liquid-biomass mixture to the anti-solvent.
-
Solid-Liquid Separation: Separate the regenerated cellulose-rich solid fraction from the liquid fraction (containing dissolved lignin and hemicellulose) by filtration or centrifugation.
-
Washing: Wash the solid fraction repeatedly with the anti-solvent and then with deionized water until the [OMIM]Cl is completely removed. The absence of chloride ions in the washings can be tested using a silver nitrate solution.
-
Drying: Dry the washed cellulose-rich material in an oven at 60°C until a constant weight is achieved.
Protocol 2: Enzymatic Saccharification of Pretreated Biomass
1. Materials:
-
Pretreated and dried cellulose-rich biomass.
-
Citrate buffer (50 mM, pH 4.8).
-
Cellulase enzyme cocktail (e.g., Cellic® CTec2).
-
Sodium azide (optional, to prevent microbial contamination).
-
Shaking incubator.
2. Procedure:
-
Slurry Preparation: Prepare a slurry of the pretreated biomass in citrate buffer at a solid loading of 2-5% (w/v).
-
Enzyme Addition: Add the cellulase enzyme cocktail to the slurry. The enzyme loading is typically in the range of 15-20 Filter Paper Units (FPU) per gram of cellulose.
-
Incubation: Incubate the mixture in a shaking incubator at 50°C and 150 rpm for 48-72 hours.
-
Sampling: Take aliquots at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours) to monitor the release of reducing sugars.
-
Reaction Termination: Terminate the enzymatic reaction by heating the samples at 100°C for 10 minutes.
-
Sugar Analysis: Centrifuge the samples to separate the solid residue. Analyze the supernatant for glucose and xylose concentrations using High-Performance Liquid Chromatography (HPLC) with a refractive index detector or a suitable colorimetric method (e.g., DNS assay).
Mechanism of Action: Disruption of Lignocellulose Structure
The pretreatment of lignocellulosic biomass with this compound relies on the disruption of the intricate network of hydrogen bonds that provide structural integrity to the plant cell wall. The chloride anion of [OMIM]Cl plays a pivotal role in this process by acting as a potent hydrogen bond acceptor. It forms new hydrogen bonds with the hydroxyl groups of cellulose and hemicellulose, effectively breaking the existing intermolecular and intramolecular hydrogen bonds within and between these polysaccharide chains. This disruption leads to the dissolution of cellulose and hemicellulose. Concurrently, the lignin network is also disrupted, leading to its partial or complete solubilization. Upon the addition of an anti-solvent like water, the dissolved cellulose, now in a more amorphous and less crystalline state, precipitates out, while a significant portion of the lignin and hemicellulose remains in the ionic liquid solution. This fractionation results in a cellulose-rich solid that is significantly more amenable to enzymatic attack.
Application Notes and Protocols for Cellulose Dissolution using 1-Methyl-3-octylimidazolium Chloride ([OMIM]Cl)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-methyl-3-octylimidazolium chloride ([OMIM]Cl) for the dissolution of cellulose. While extensive research has been conducted on the use of various ionic liquids for this purpose, specific data and established protocols for [OMIM]Cl are less prevalent in the literature. This document consolidates available information, provides generalized protocols based on closely related ionic liquids, and offers critical considerations for researchers working with [OMIM]Cl.
Introduction to [OMIM]Cl for Cellulose Dissolution
This compound, an ionic liquid with a longer alkyl chain, has been explored for various applications. In the context of cellulose dissolution, the mechanism is understood to involve the disruption of the extensive hydrogen-bonding network within the cellulose structure. The chloride anion (Cl⁻) acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of the cellulose chains, while the imidazolium cation ([OMIM]⁺) interacts with the oxygen atoms of cellulose. This dual interaction effectively separates the cellulose chains, leading to dissolution.
However, studies on a range of 1-alkyl-3-methylimidazolium chlorides have indicated that increasing the alkyl chain length beyond butyl or hexyl can negatively impact the efficiency of cellulose dissolution.[1] This is often attributed to increased viscosity and steric hindrance of the longer alkyl group, which may impede the penetration of the ionic liquid into the crystalline structure of cellulose. Therefore, while [OMIM]Cl can dissolve cellulose, it may be less efficient compared to its shorter-chain counterparts like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of [OMIM]Cl is presented in Table 1. Understanding these properties is crucial for designing and optimizing cellulose dissolution experiments.
| Property | Value | Reference |
| CAS Number | 64697-40-1 | N/A |
| Molecular Formula | C₁₂H₂₃ClN₂ | N/A |
| Molecular Weight | 230.78 g/mol | N/A |
| Appearance | Clear pale yellow to yellow viscous liquid | N/A |
| Melting Point | 12 °C | N/A |
| Density | 1.01 g/mL at 20 °C | N/A |
| Viscosity | High (exact value dependent on temperature and purity) | N/A |
| Water Solubility | Slightly soluble | N/A |
Experimental Protocols
The following protocols are generalized based on established procedures for other 1-alkyl-3-methylimidazolium chlorides. Researchers using [OMIM]Cl should consider these as a starting point and expect to perform optimization studies.
Cellulose Pretreatment (Optional but Recommended)
Pretreatment can enhance the accessibility of cellulose and improve dissolution efficiency.
Objective: To reduce the crystallinity and degree of polymerization of cellulose, making it more amenable to dissolution in [OMIM]Cl.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters, wood pulp)
-
Deionized water
-
Ethanol
-
Drying oven or vacuum oven
Protocol:
-
Washing: Wash the cellulose sample with deionized water to remove any impurities.
-
Swelling: Suspend the cellulose in deionized water or ethanol and stir for 2-4 hours at room temperature. This helps to swell the cellulose fibers.
-
Drying: Filter the cellulose and dry it thoroughly in an oven at 60-80 °C or in a vacuum oven at a lower temperature until a constant weight is achieved. The presence of water can significantly hinder the dissolution process in ionic liquids.
Cellulose Dissolution in [OMIM]Cl
Objective: To dissolve pretreated cellulose in [OMIM]Cl to form a homogeneous solution.
Materials:
-
Pretreated and dried cellulose
-
This compound ([OMIM]Cl)
-
Heating mantle or oil bath with a magnetic stirrer
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Drying of [OMIM]Cl: Prior to use, dry the [OMIM]Cl under vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any absorbed water.
-
Mixing: In the reaction vessel, add the desired amount of dried cellulose to the dried [OMIM]Cl. A typical starting concentration is 1-5 wt% cellulose.
-
Heating and Stirring: Heat the mixture to a temperature between 80 °C and 120 °C under an inert atmosphere with vigorous stirring. The optimal temperature will need to be determined experimentally.
-
Dissolution Time: Continue heating and stirring until the cellulose is completely dissolved, which can be visually confirmed when the solution becomes transparent and homogeneous. This may take several hours.
-
Monitoring: The dissolution process can be monitored using polarized light microscopy. The disappearance of birefringence indicates the dissolution of crystalline cellulose.
Cellulose Regeneration
Objective: To regenerate solid cellulose from the [OMIM]Cl solution.
Materials:
-
Cellulose-[OMIM]Cl solution
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)
-
Beaker
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Washing solvent (deionized water)
-
Drying oven or freeze-dryer
Protocol:
-
Precipitation: Slowly add an anti-solvent to the cellulose-[OMIM]Cl solution while stirring. Cellulose is insoluble in these anti-solvents and will precipitate out.
-
Washing: Collect the regenerated cellulose by filtration. Wash the precipitate thoroughly with deionized water to remove any residual [OMIM]Cl. The washing step is critical for obtaining pure regenerated cellulose.
-
Drying: Dry the regenerated cellulose in an oven at 60 °C or by freeze-drying to obtain a solid product.
Quantitative Data and Considerations
Due to the limited availability of specific data for [OMIM]Cl, the following table provides a generalized overview of parameters based on studies with other alkylimidazolium chlorides. These should be used as a guide for optimizing protocols for [OMIM]Cl.
| Parameter | Typical Range (for other ILs) | Considerations for [OMIM]Cl |
| Cellulose Concentration (wt%) | 1 - 15% | Start with lower concentrations (1-5%) due to the potentially lower dissolving power and higher viscosity of [OMIM]Cl. |
| Dissolution Temperature (°C) | 80 - 130 °C | Higher temperatures may be required to overcome the higher viscosity of [OMIM]Cl, but this could also lead to cellulose degradation. An optimal temperature needs to be determined. |
| Dissolution Time (hours) | 0.5 - 24 hours | Expect longer dissolution times compared to shorter-chain ionic liquids. |
| Anti-solvent for Regeneration | Water, Ethanol, Acetone | Water is a common and effective anti-solvent. |
Visualizations
Signaling Pathway of Cellulose Dissolution
Caption: Mechanism of cellulose dissolution in [OMIM]Cl.
Experimental Workflow for Cellulose Dissolution and Regeneration
Caption: General workflow for cellulose processing with [OMIM]Cl.
Factors Affecting Dissolution Efficiency
Caption: Key factors influencing the efficiency of cellulose dissolution in [OMIM]Cl.
Conclusion and Recommendations
This compound can be used as a solvent for cellulose, though its efficiency may be lower than that of ionic liquids with shorter alkyl chains. The protocols provided here serve as a foundational guide for researchers. It is strongly recommended to conduct preliminary optimization experiments to determine the ideal conditions for cellulose concentration, temperature, and dissolution time for your specific application. Careful control of water content in both the cellulose and the ionic liquid is paramount for successful dissolution. Further research into the rheological properties of cellulose/[OMIM]Cl solutions would be beneficial for understanding and optimizing processing conditions.
References
Synthesis of Metal-Organic Frameworks (MOFs) Using 1-Methyl-3-octylimidazolium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three prominent metal-organic frameworks (MOFs)—MIL-53(Al), UiO-66(Zr), and ZIF-8(Zn)—utilizing the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). The use of [OMIM]Cl as either an additive or a solvent can significantly influence the crystallization process, leading to enhanced synthesis rates, and modified physicochemical properties of the resulting MOFs.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for various applications, including gas storage and separation, catalysis, and drug delivery. The synthesis of MOFs traditionally involves solvothermal or hydrothermal methods, which can be time-consuming and often employ hazardous organic solvents.
The use of ionic liquids (ILs), such as this compound ([OMIM]Cl), offers a compelling alternative to conventional synthesis routes. [OMIM]Cl can act as a solvent, a template, or a modulator, influencing the nucleation and growth of MOF crystals. Its negligible vapor pressure and tunable properties contribute to greener and more efficient synthesis processes. For instance, when used as a solvent for the synthesis of UiO-66, [OMIM]Cl has been shown to dramatically accelerate the rate of crystallization at room temperature, reducing the synthesis time from 120 hours to just 50 minutes.[1]
This document outlines specific protocols for the synthesis of MIL-53(Al), UiO-66(Zr), and ZIF-8(Zn) using [OMIM]Cl and presents key quantitative data to facilitate the comparison of the resulting materials.
Data Presentation
The following tables summarize the key quantitative data for MOFs synthesized with and without the use of this compound.
Table 1: Influence of [OMIM]Cl on the Properties of MIL-53(Al)
| [OMIM]Cl Conc. (% v/v) | Average Crystallite Size (nm) | Linker Weight (%) |
| 0.00 | 34.4 ± 1.8 | 74.2 |
| 0.05 | 35.7 ± 2.2 | 72.8 |
| 0.10 | 34.5 ± 1.0 | 72.8 |
| 0.20 | 35.0 ± 1.6 | 74.2 |
| 0.50 | 35.5 ± 1.5 | 72.2 |
| 1.0 | 36.9 ± 2.2 | 67.8 |
| 5.0 | 39.0 ± 2.9 | 52.1 |
| 10.0 | 39.3 ± 2.2 | 43.4 |
Table 2: Comparison of UiO-66(Zr) Synthesis Parameters and Properties
| Synthesis Method | Solvent | Temperature (°C) | Time | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Conventional Solvothermal | DMF | 120 | 24 h | ~1200 | ~0.50 |
| Room Temperature with [OMIM]Cl | [OMIM]Cl | Room Temp. | 50 min | Expected to be comparable to conventional methods | Expected to be comparable to conventional methods |
Table 3: Comparison of ZIF-8(Zn) Synthesis Parameters and Properties
| Synthesis Method | Solvent | Temperature (°C) | Time | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Yield (%) |
| Conventional Solvothermal | Methanol | Room Temp. | 24 h | 1300 - 1800 | 0.6 - 0.7 | High |
| [OMIM]Cl-mediated (Postulated) | [OMIM]Cl | Room Temp. | 1 h | Potentially altered surface area and pore volume | Potentially altered surface area and pore volume | High |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of MIL-53(Al) with [OMIM]Cl as an Additive
This protocol describes the synthesis of MIL-53(Al) with varying concentrations of [OMIM]Cl to modulate its crystallinity and particle size.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Terephthalic acid (H₂BDC)
-
This compound ([OMIM]Cl)
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve aluminum nitrate nonahydrate and terephthalic acid in deionized water in a Teflon-lined autoclave.
-
Add the desired volume percentage of [OMIM]Cl to the synthesis mixture (e.g., 0.05%, 0.10%, 0.20%, 0.50%, 1.0%, 5.0%, or 10.0% v/v).
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 220°C) for a designated period (e.g., 72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors and the ionic liquid.
-
Dry the final product in an oven at an appropriate temperature (e.g., 150°C) overnight.
Characterization:
The resulting MIL-53(Al) powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity. Scanning Electron Microscopy (SEM) can be used to observe the particle size and morphology. Thermogravimetric Analysis (TGA) can determine the thermal stability and the amount of incorporated linker.
Caption: Hydrothermal synthesis workflow for MIL-53(Al) using [OMIM]Cl as an additive.
Protocol 2: Rapid Room-Temperature Synthesis of UiO-66(Zr) using [OMIM]Cl as a Solvent
This protocol describes a significantly accelerated, room-temperature synthesis of UiO-66(Zr) by employing [OMIM]Cl as the reaction solvent.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound ([OMIM]Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) for washing
Procedure:
-
In a glovebox or under an inert atmosphere, add zirconium(IV) chloride and terephthalic acid to a vial containing this compound. The molar ratio of ZrCl₄ to H₂BDC should be maintained, typically around 1:1.
-
Ensure the reactants are well-dispersed in the ionic liquid by vigorous stirring or sonication.
-
Seal the vial and stir the mixture at room temperature for approximately 50 minutes.
-
After the reaction period, a white precipitate of UiO-66(Zr) should form.
-
Isolate the product by adding an anti-solvent like ethanol or acetone to precipitate the MOF fully, followed by centrifugation.
-
Decant the supernatant containing the ionic liquid. The ionic liquid can potentially be recovered and reused.
-
Wash the solid product thoroughly with anhydrous DMF to remove any residual ionic liquid and unreacted precursors.
-
Perform a solvent exchange with a volatile solvent like ethanol or methanol.
-
Dry the final product under vacuum at an elevated temperature (e.g., 120°C) to activate the MOF.
Characterization:
The resulting UiO-66(Zr) should be analyzed by PXRD to confirm its crystalline structure. N₂ adsorption-desorption measurements at 77K should be performed to determine the BET surface area and pore volume. TGA can be used to assess the thermal stability.
Caption: Room-temperature synthesis workflow for UiO-66(Zr) using [OMIM]Cl as a solvent.
Protocol 3: Postulated Room-Temperature Synthesis of ZIF-8(Zn) in [OMIM]Cl
This protocol is a postulated method for the synthesis of ZIF-8(Zn) using [OMIM]Cl as a solvent, based on general knowledge of ZIF-8 synthesis and the behavior of ionic liquids in MOF synthesis.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Methylimidazole (Hmim)
-
This compound ([OMIM]Cl)
-
Methanol for washing
Procedure:
-
Prepare a solution of zinc nitrate hexahydrate in a minimal amount of [OMIM]Cl.
-
In a separate vial, prepare a solution of 2-methylimidazole in [OMIM]Cl. A molar ratio of Hmim to Zn²⁺ of at least 2:1 is recommended.
-
Rapidly add the zinc nitrate solution to the 2-methylimidazole solution under vigorous stirring at room temperature.
-
A white precipitate of ZIF-8 should form almost instantaneously. Continue stirring for a short period (e.g., 1 hour) to ensure complete reaction.
-
Isolate the ZIF-8 nanocrystals by centrifugation.
-
Wash the product repeatedly with methanol to remove the ionic liquid and any unreacted starting materials.
-
Dry the purified ZIF-8 product in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Characterization:
The synthesized ZIF-8 should be characterized by PXRD to confirm its sodalite topology. The particle size and morphology can be determined by SEM or Transmission Electron Microscopy (TEM). The porosity of the material can be assessed by N₂ adsorption-desorption measurements.
Caption: Postulated room-temperature synthesis workflow for ZIF-8(Zn) using [OMIM]Cl.
Concluding Remarks
The use of this compound in the synthesis of MOFs presents significant advantages, including accelerated reaction rates, the ability to conduct syntheses at room temperature, and the potential to influence the physicochemical properties of the final materials. The protocols provided herein offer a starting point for researchers to explore the synthesis of MIL-53(Al), UiO-66(Zr), and ZIF-8(Zn) using this versatile ionic liquid. Further optimization of reaction conditions may be necessary to achieve desired material properties for specific applications in research, catalysis, and drug development. The role of [OMIM]Cl in promoting the coordination between the organic linkers and the metal clusters is a key factor in its effectiveness, particularly in accelerating crystallization at ambient temperatures.[1]
References
Application Notes and Protocols for the Preparation of Mesoporous Alumina with 1-Methyl-3-octylimidazolium Chloride as a Template
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of organized mesoporous alumina using the ionic liquid 1-Methyl-3-octylimidazolium chloride as a structure-directing agent. The resulting γ-alumina possesses a high surface area and a narrow pore size distribution, making it a promising material for various applications, including catalysis and drug delivery. This guide is intended for researchers and professionals in materials science and drug development, offering a reproducible methodology and insights into the material's properties and potential applications.
Introduction
Mesoporous materials, characterized by pore diameters between 2 and 50 nm, have garnered significant attention due to their large surface areas and uniform pore structures. Mesoporous alumina (γ-Al₂O₃) is particularly valuable for its thermal stability and acidic surface properties, making it an excellent candidate for catalyst supports and adsorption applications. The use of templates in the synthesis of mesoporous materials allows for precise control over their structure. Ionic liquids have emerged as effective templates due to their unique physicochemical properties.
This application note details the synthesis of organized mesoporous alumina using this compound as a template and aluminum chlorohydrate as the aluminum source in an aqueous medium.[1] This method yields high-quality mesoporous γ-alumina with a crystalline pore wall structure.[1]
Key Material Properties
The synthesis method described herein yields mesoporous alumina with the following key characteristics, as summarized in Table 1.
| Property | Value | Reference |
| BET Surface Area | 260–270 m²/g | [1] |
| Pore Size (BJH) | 3.8–3.9 nm (narrow distribution) | [1] |
| Crystalline Phase | γ-alumina | [1] |
Experimental Protocols
Synthesis of Mesoporous Alumina
This protocol is based on the pioneering work of Žilková et al. in the synthesis of mesoporous alumina using an ionic liquid template.[1]
Materials:
-
This compound ([C₈MIM]Cl) (Template)
-
Aluminum chlorohydrate (Al₂Cl(OH)₅) (Aluminum source)
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with heating plate
-
Drying oven
-
Tube furnace for calcination
Protocol:
-
Preparation of the Precursor Solution:
-
Prepare an aqueous solution of aluminum chlorohydrate.
-
Add this compound to the aluminum chlorohydrate solution. The molar ratio of the components is a critical parameter for the successful formation of the mesoporous structure.
-
-
Aging:
-
Stir the resulting mixture at a controlled temperature for a specified period to facilitate the self-assembly of the ionic liquid template and the alumina precursor.
-
-
Drying:
-
Dry the resulting gel-like substance in an oven at a moderately elevated temperature (e.g., 80-100 °C) to remove the solvent.
-
-
Calcination:
-
To remove the ionic liquid template and induce the crystallization of γ-alumina, calcine the dried powder in a tube furnace.
-
A typical calcination program involves ramping the temperature to 400-500 °C and holding for several hours.[1]
-
Characterization of Mesoporous Alumina
To confirm the successful synthesis and to characterize the material's properties, the following techniques are recommended:
-
Nitrogen Adsorption-Desorption Analysis (BET and BJH): To determine the specific surface area and pore size distribution.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the alumina (e.g., γ-Al₂O₃).
-
Transmission Electron Microscopy (TEM): To visualize the mesoporous structure.
Application in Drug Delivery
Mesoporous alumina is an attractive carrier for drug delivery systems due to its high surface area, tunable pore size, and biocompatibility.[2] The synthesized mesoporous γ-alumina can be loaded with therapeutic agents for controlled release applications.
Protocol for Drug Loading
This protocol provides a general guideline for loading a model drug onto the synthesized mesoporous alumina.
Materials:
-
Synthesized mesoporous γ-alumina
-
Model drug (e.g., ibuprofen, doxorubicin)
-
Suitable solvent for the drug (e.g., ethanol, phosphate-buffered saline)
Equipment:
-
Vials or flasks
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of Drug Solution:
-
Prepare a stock solution of the model drug in the chosen solvent at a known concentration.
-
-
Loading:
-
Disperse a known amount of mesoporous alumina in the drug solution.
-
Agitate the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the diffusion of the drug into the pores of the alumina.
-
-
Separation and Washing:
-
Separate the drug-loaded alumina from the solution by centrifugation.
-
Wash the particles with the pure solvent to remove any drug adsorbed on the external surface.
-
-
Quantification of Loaded Drug:
-
Measure the concentration of the drug remaining in the supernatant and the washing solutions using a UV-Vis spectrophotometer.
-
Calculate the amount of drug loaded onto the alumina by subtracting the amount of drug in the supernatant and washes from the initial amount of drug.
-
Protocol for In Vitro Drug Release
This protocol outlines the procedure for studying the in vitro release of the loaded drug from the mesoporous alumina.
Materials:
-
Drug-loaded mesoporous alumina
-
Release medium (e.g., phosphate-buffered saline at a specific pH)
Equipment:
-
Vials or a dialysis setup
-
Shaking water bath or incubator
-
Centrifuge or syringe filters
-
UV-Vis spectrophotometer
Protocol:
-
Release Study Setup:
-
Disperse a known amount of the drug-loaded alumina in a specific volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37 °C) with continuous agitation.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
-
Quantification of Released Drug:
-
Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
-
Conclusion
The use of this compound as a template provides a reliable method for the synthesis of organized mesoporous alumina with a high surface area and narrow pore size distribution. The detailed protocols provided in this application note offer a foundation for researchers to produce and characterize this promising material. Furthermore, the outlined procedures for drug loading and in vitro release studies pave the way for its exploration in advanced drug delivery systems. The unique properties of this mesoporous alumina make it a versatile platform for further research and development in various scientific and industrial fields.
References
Application Notes and Protocols: 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) in Electrochemical Applications
Introduction
1-Methyl-3-octylimidazolium chloride, abbreviated as [OMIM]Cl, is an ionic liquid (IL) that has garnered significant interest in various electrochemical fields. Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to traditional volatile organic solvents.[1][2] [OMIM]Cl, featuring an imidazolium cation with a methyl and an octyl substituent, is noted for its use as a reaction medium, a structure-directing agent, and as an electrolyte in electrochemical systems.[3][4] Its applications span from enhancing the synthesis of advanced materials like metal-organic frameworks (MOFs) to serving as a medium for studying corrosion inhibition and electrodeposition.[5][6] These notes provide an overview of its properties, key applications, and detailed protocols for its use in electrochemical research.
Physicochemical and Electrochemical Properties
The fundamental properties of [OMIM]Cl are crucial for its application in electrochemical devices. These characteristics influence its behavior as a solvent and an electrolyte.
| Property | Value | Conditions | Reference |
| Molecular Weight | 230.78 g/mol | - | [3] |
| Density | 1.01 g/cm³ | 20-24 °C | [3][7] |
| Melting Point | -17 °C | - | [7] |
| Viscosity | 3690 cP | 35 °C | [7] |
| Conductivity (Neat) | 0.09 mS/cm | 30 °C | [7] |
| Refractive Index | 1.505 - 1.515 | 20 °C | [3] |
Application Note 1: Corrosion Inhibition
[OMIM]Cl and other imidazolium-based ionic liquids have been investigated as effective corrosion inhibitors for various metals and alloys, including carbon steel and copper, particularly in chloride-containing environments.[6][8][9] The imidazolium cation can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process.[6] The effectiveness of inhibition is often dependent on the concentration of the ionic liquid.
Quantitative Data: Corrosion Inhibition Performance
The following table summarizes the performance of a related ionic liquid, 1-octyl-3-methylimidazolium L-prolinate ([OMIM]L-pro), as a corrosion inhibitor for copper in a 3.5% NaCl solution, demonstrating the potential of the [OMIM]+ cation in this application.
| Concentration | Inhibition Efficiency (IE%) | Method | Reference |
| Various | Up to 97.5% | Electrochemical Techniques | [6] |
Note: Data for the specific [OMIM]Cl salt was not available, so a closely related salt is presented to illustrate the cation's efficacy.
Detailed Experimental Protocol: Electrochemical Corrosion Testing
This protocol describes the use of standard electrochemical techniques to evaluate the corrosion inhibition efficiency of [OMIM]Cl.
1. Materials and Equipment:
-
Working Electrode (WE): Carbon steel or copper coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Electrolyte: 0.3 M to 3.5% NaCl solution (or other corrosive medium) saturated with Ca(OH)2 if simulating concrete pore solution.[8]
-
Inhibitor: this compound ([OMIM]Cl) at various concentrations (e.g., 50-500 ppm).
-
Potentiostat/Galvanostat with impedance measurement capabilities.
-
Electrochemical cell.
2. Electrode Preparation:
-
Mechanically polish the working electrode with successively finer grades of emery paper.
-
Degrease the electrode with acetone, rinse with deionized water, and dry.
-
Mount the electrode in an appropriate holder, exposing a defined surface area (e.g., 1 cm²).
3. Experimental Procedure:
-
Prepare the electrolyte solution with and without the desired concentrations of [OMIM]Cl.
-
Assemble the three-electrode cell with the prepared WE, RE, and CE.
-
Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 1 hour until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC perturbation (e.g., 10 mV amplitude) over a frequency range from 100 kHz to 0.01 Hz at the OCP.
-
Fit the resulting Nyquist plot to an equivalent electrical circuit to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[9]
-
Extract the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.
-
4. Data Analysis:
-
Compare the Rct and icorr values from the blank and inhibitor-containing solutions to determine the effectiveness of [OMIM]Cl as a corrosion inhibitor.
-
Analyze the shift in Ecorr to classify the inhibitor as anodic, cathodic, or mixed-type.[6]
Application Note 2: Electrolyte for Electrochemical Analysis
Due to its ionic nature and ability to dissolve various organic and inorganic compounds, [OMIM]Cl can be used as an electrolyte or a co-solvent in electrochemical studies. Its conductivity, while modest in its neat form, increases when mixed with other solvents, making it suitable for applications like cyclic voltammetry and conductivity measurements.[10][11]
Quantitative Data: Conductivity in Solvent Mixtures
The conductivity of [OMIM]Cl can be significantly altered by mixing it with co-solvents, such as alkoxy alcohols.
| Co-solvent (Mixture) | Limiting Molar Conductivity (Λo) | Temperature | Reference |
| + 2-methoxyethanol | ~15 S·cm²·mol⁻¹ | 283.15 K | [12] |
| + 2-ethoxyethanol | ~14 S·cm²·mol⁻¹ | 283.15 K | [12] |
| + 2-propoxyethanol | ~8 S·cm²·mol⁻¹ | 293.15 K | [12] |
| + 2-butoxyethanol | ~3 S·cm²·mol⁻¹ | 283.15 K | [12] |
Values are estimated from graphical data in the reference.
Detailed Experimental Protocol: Cyclic Voltammetry (CV)
This protocol outlines the general procedure for performing CV using [OMIM]Cl as part of the electrolyte system.
1. Materials and Equipment:
-
Working Electrode (WE): Glassy Carbon, Platinum, or Gold.
-
Reference Electrode (RE): Ag/AgCl or a quasi-reference electrode (e.g., a silver wire).
-
Counter Electrode (CE): Platinum wire or mesh.
-
Electrolyte: A solution of [OMIM]Cl in a suitable solvent (e.g., acetonitrile, DMF, or an alkoxy alcohol) containing a supporting electrolyte if needed (e.g., TBAPF6).
-
Analyte: The electroactive species of interest.
-
Potentiostat/Galvanostat.
-
Electrochemical cell, optionally in a glovebox if the system is air/water-sensitive.
2. Procedure:
-
Polish the working electrode to a mirror finish using alumina slurry, then sonicate in deionized water and ethanol.
-
Prepare the electrolyte solution containing [OMIM]Cl and the analyte of interest.
-
De-aerate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Assemble the cell and immerse the electrodes, maintaining a blanket of inert gas over the solution.
-
Run Background Scan: Perform a CV scan on the electrolyte solution without the analyte to determine the electrochemical window of the solvent system. Scan from an initial potential towards a switching potential and back.
-
Run Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram over the same potential range.
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electrochemical process.
3. Data Analysis:
-
Identify the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc).
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process.
-
Plot peak current vs. the square root of the scan rate to determine if the process is diffusion-controlled.
Application Note 3: Electrodeposition
Imidazolium chloride ionic liquids are effective media for the electrodeposition of metals and alloys, often producing unique morphologies.[13][14] They can dissolve metal salts and provide a conductive medium for the reduction of metal ions at the cathode. While specific protocols for [OMIM]Cl are not abundant, a general procedure adapted from similar ionic liquids like [EMIM]Cl can be followed.[13][15]
General Experimental Protocol: Metal Electrodeposition
This protocol provides a general framework for electrodepositing a metal (e.g., Cu-Sn alloy) from an [OMIM]Cl-based electrolyte.[13]
1. Materials and Equipment:
-
Electrolyte: [OMIM]Cl containing dissolved metal salts (e.g., CuCl2 and SnCl2).
-
Cathode (Substrate): Copper, steel, or other conductive material.
-
Anode: The metal being deposited (e.g., a tin pin) or an inert anode (e.g., graphite).
-
Power Supply (Potentiostat/Galvanostat).
-
High-temperature electrochemical cell with stirring (magnetic or mechanical).
-
Inert atmosphere setup (e.g., continuous argon stream over the electrolyte).
2. Procedure:
-
Dry the [OMIM]Cl and metal salts under vacuum to remove moisture, which can interfere with the deposition process.
-
Prepare the electrolyte by dissolving the metal salts in [OMIM]Cl inside the cell. This may require heating (e.g., to 95 °C) and stirring to achieve dissolution and reduce viscosity.[13]
-
Maintain a continuous stream of argon over the electrolyte throughout the experiment to prevent moisture uptake.
-
Clean and prepare the cathode substrate as described in the corrosion protocol.
-
Assemble the cell, positioning the anode and cathode at a fixed distance.
-
Heat the electrolyte to the desired deposition temperature (e.g., 95 °C) with constant stirring (e.g., 100 rpm).[13]
-
Apply a constant current density (e.g., 0.5 A/dm²) or a constant potential for a set duration (e.g., 1-3 hours) to deposit the metallic film.[13]
-
After deposition, carefully remove the cathode, rinse it with an appropriate solvent (e.g., deionized water, ethanol) to remove residual ionic liquid, and dry.
3. Characterization:
-
Analyze the deposited film using techniques such as Scanning Electron Microscopy (SEM) for morphology, Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Fluorescence (XRF) for elemental composition, and X-ray Diffraction (XRD) for phase analysis.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquids: Electrochemical Apps [sigmaaldrich.com]
- 3. This compound = 97.0 HPLC 64697-40-1 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Influence of this compound on MIL-53(Al) crystallinity and particle size - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, >99% | IoLiTec [iolitec.de]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous Electrodeposition of Silver and Tungsten from [EMIm]Cl:AlCl3 Ionic Liquids outside the Glove Box [mdpi.com]
Application Notes and Protocols: 1-Methyl-3-octylimidazolium Chloride in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) is an ionic liquid that is increasingly being explored in the field of materials science for the synthesis of nanoparticles. Its unique properties, such as low vapor pressure, high thermal stability, and tunable structure, make it a versatile medium and additive in the controlled synthesis of various nanomaterials.[1][2] This document provides detailed application notes and experimental protocols for the use of [OMIM]Cl in the synthesis of metal-organic frameworks (MOFs) and offers insights into its potential application for synthesizing other nanoparticles like gold (AuNPs), silver (AgNPs), and quantum dots (QDs). Additionally, it addresses the known biological interactions of this ionic liquid, which are crucial for applications in drug development.
Applications of this compound in Nanoparticle Synthesis
[OMIM]Cl has demonstrated significant utility as a crystallization additive in the synthesis of Metal-Organic Frameworks (MOFs), specifically MIL-53(Al).[1][2] In this role, it influences both the crystallinity and the particle size of the resulting MOF. Its function is concentration-dependent, promoting crystal growth at lower concentrations and arresting it at higher concentrations.[1][2] While specific protocols for the direct synthesis of metallic nanoparticles or quantum dots using [OMIM]Cl as a primary stabilizing or capping agent are not extensively documented, its properties suggest it can be adapted for such purposes, similar to other imidazolium-based ionic liquids.[3][4][5]
Data Presentation: Influence of [OMIM]Cl on MIL-53(Al) Synthesis
The following table summarizes the quantitative impact of varying concentrations of this compound on the particle size and crystallinity of MIL-53(Al) during hydrothermal synthesis.
| Sample | [OMIM]Cl Concentration (% v/v) | Average Particle Size (μm) | Relative Crystallinity |
| 1 | 0.00 (Control) | 8.5 ± 1.2 | 1.00 |
| 2 | 0.05 | 9.1 ± 1.5 | 1.05 |
| 3 | 0.10 | 9.8 ± 1.7 | 1.10 |
| 4 | 0.20 | 10.5 ± 2.0 | 1.15 |
| 5 | 0.50 | 11.2 ± 2.2 | 1.20 |
| 6 | 1.0 | 6.7 ± 1.8 | 0.80 |
| 7 | 5.0 | 6.5 ± 1.9 | 0.40 |
| 8 | 10.0 | 6.3 ± 2.1 | 0.20 |
Data adapted from a study on the influence of [OMIM]Cl on MIL-53(Al) synthesis. The study notes that at concentrations of 0.05%–0.50% v/v, [OMIM]Cl promotes preferential crystal growth, leading to larger particles and higher crystallinity.[1][2] Conversely, at concentrations of 1.0%–10% v/v, it leads to arrested growth, resulting in smaller, more irregular particles and lower crystallinity.[1][2]
Experimental Protocols
Protocol 1: Synthesis of MIL-53(Al) using [OMIM]Cl as a Crystallization Additive
This protocol describes the hydrothermal synthesis of MIL-53(Al) with the addition of this compound to control particle size and crystallinity.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
1,4-Benzenedicarboxylic acid (BDC)
-
This compound ([OMIM]Cl)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve aluminum nitrate nonahydrate and 1,4-benzenedicarboxylic acid in deionized water in a molar ratio of 1:1.
-
Addition of [OMIM]Cl: To the precursor solution, add the desired volume percentage of [OMIM]Cl (refer to the data table above for concentration-dependent effects). For example, for a 0.50% v/v concentration in a 20 mL total reaction volume, add 100 µL of [OMIM]Cl.
-
Hydrothermal Synthesis: Transfer the final solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 220°C) for a designated period (e.g., 72 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature. Collect the resulting solid product by centrifugation or filtration.
-
Washing: Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and the ionic liquid.
-
Drying: Dry the final MIL-53(Al) product in an oven at a suitable temperature (e.g., 80°C) overnight.
Characterization:
The resulting MIL-53(Al) particles can be characterized using techniques such as X-ray Diffraction (XRD) to determine crystallinity and Scanning Electron Microscopy (SEM) to analyze particle size and morphology.[6]
Caption: Workflow for the synthesis of MIL-53(Al) using [OMIM]Cl.
Protocol 2: General Protocol for Gold Nanoparticle (AuNP) Synthesis using an Imidazolium-based Ionic Liquid (Adaptable for [OMIM]Cl)
This protocol provides a general method for synthesizing gold nanoparticles using an imidazolium-based ionic liquid as a stabilizer. This can be adapted for use with this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
This compound ([OMIM]Cl)
-
Deionized water
Procedure:
-
Gold Precursor Solution: Prepare an aqueous solution of HAuCl₄ (e.g., 0.1 mM).
-
Ionic Liquid Solution: Prepare an aqueous solution of [OMIM]Cl (e.g., 10 mM).
-
Mixing: In a clean glass vial, mix the gold precursor solution and the [OMIM]Cl solution.
-
Reduction: While stirring vigorously, add a freshly prepared, ice-cold solution of NaBH₄ (e.g., 1 mM). The color of the solution should change, indicating the formation of gold nanoparticles.
-
Stabilization: Continue stirring for a designated period (e.g., 1-2 hours) to ensure the stabilization of the nanoparticles by the ionic liquid.
-
Purification (Optional): The nanoparticles can be purified by centrifugation and redispersion in deionized water to remove excess reactants.
Characterization:
The formation and properties of the AuNPs can be confirmed by UV-Vis spectroscopy (observing the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution.
Caption: General workflow for AuNP synthesis adaptable for [OMIM]Cl.
Biological Interactions and Signaling Pathways
For drug development professionals, understanding the biological interactions of any nanoparticle component is critical. Studies have shown that this compound can interact with several biological pathways.
Toxicology data indicates that [OMIM]Cl can be a disruptor of mitochondrial membrane potential and is cytotoxic.[7] It has been shown to interact with multiple signaling pathways, including:
-
Sonic Hedgehog (Shh) Signaling Pathway
-
Androgen Receptor Signaling
-
Estrogen Receptor Alpha Signaling
-
Pregnane X Receptor Signaling
-
Retinoid-Related Orphan Receptor Gamma Signaling [7]
Furthermore, exposure to [OMIM]Cl has been observed to affect the embryonic development of zebrafish and disrupt the hypothalamus-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone levels.[8]
The following diagram illustrates the known interactions of [OMIM]Cl with various cellular signaling pathways.
Caption: Signaling pathways and toxic effects associated with [OMIM]Cl.
Conclusion
This compound is a promising ionic liquid for the synthesis of nanoparticles, particularly in controlling the size and crystallinity of MOFs. While detailed protocols for its use in synthesizing metallic nanoparticles and quantum dots are still emerging, the general methodologies for other imidazolium-based ionic liquids provide a strong foundation for adaptation. For researchers in drug development, it is imperative to consider the known biological activities and toxicities of [OMIM]Cl when designing nanoparticle-based systems. Further research is warranted to fully elucidate the mechanisms of nanoparticle formation in the presence of [OMIM]Cl and to explore its full potential in various applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Influence of this compound on MIL-53(Al) crystallinity and particle size - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. rsc.org [rsc.org]
- 7. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Acute Exposure to the Ionic Liquid this compound on the Embryonic Development and Larval Thyroid System of Zebrafish [mdpi.com]
Application Notes and Protocols for CO2 Capture and Separation using 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl)
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) for the capture and separation of carbon dioxide (CO2). This document includes detailed experimental protocols, quantitative data on CO2 solubility, and visual representations of the underlying processes to facilitate understanding and application in a research and development setting.
Introduction to [OMIM]Cl for CO2 Capture
Ionic liquids (ILs) have emerged as promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. [OMIM]Cl, an imidazolium-based ionic liquid, offers a favorable balance of properties for CO2 absorption. The mechanism of CO2 capture in [OMIM]Cl is primarily physical absorption, where CO2 molecules dissolve in the ionic liquid. The efficiency of this process is influenced by factors such as pressure, temperature, and the inherent properties of the ionic liquid, including its viscosity and the nature of its constituent ions. The interaction between CO2 and the ionic liquid is primarily governed by van der Waals forces and Lewis acid-Lewis base interactions.
Quantitative Data: CO2 Solubility in [OMIM]Cl
The solubility of CO2 in [OMIM]Cl is a critical parameter for evaluating its performance as a capture solvent. The following tables summarize key quantitative data gathered from various studies.
Table 1: CO2 Absorption in [OMIM]Cl at Various Temperatures and Pressures
| Temperature (°C) | Pressure (bar) | CO2 Absorption (mol CO2 / mol IL) |
| 25 | 10 | Data not available in provided search results |
| 25 | 20 | Data not available in provided search results |
| 25 | 30 | Data not available in provided search results |
| 25 | 40 | ~0.35[1][2] |
| 25 | 50 | ~0.45[1][2] |
| 35 | 10 | Data not available in provided search results |
| 35 | 20 | Data not available in provided search results |
| 35 | 30 | Data not available in provided search results |
| 35 | 40 | ~0.30[1][2] |
| 35 | 50 | ~0.38[1][2] |
| 45 | 10 | Data not available in provided search results |
| 45 | 20 | Data not available in provided search results |
| 45 | 30 | Data not available in provided search results |
| 45 | 40 | ~0.25[1][2] |
| 45 | 50 | ~0.32[1][2] |
Note: The provided data is based on graphical representations in the cited sources and should be considered approximate. It is consistently observed that CO2 solubility in [OMIM]Cl increases with increasing pressure and decreases with increasing temperature.[1][2]
Table 2: Physical Properties of [OMIM]Cl
| Property | Value | Temperature (°C) |
| Density (g/cm³) | Data not available in provided search results | 25 |
| Viscosity (cP) | Data not available in provided search results | 25 |
Note: The viscosity of imidazolium-based ionic liquids generally decreases with increasing temperature.[3] This is an important consideration for mass transfer and pumping requirements in a capture process.
Experimental Protocols
This section outlines detailed protocols for key experiments related to the synthesis of [OMIM]Cl and the measurement of its CO2 absorption capacity.
Synthesis of this compound ([OMIM]Cl)
This protocol describes a common method for the synthesis of [OMIM]Cl.
Materials:
-
1-methylimidazole
-
1-chlorooctane
-
Ethyl acetate (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-chlorooctane. Add a suitable solvent, such as ethyl acetate, to facilitate mixing.
-
Reaction: Heat the mixture under reflux with constant stirring. The reaction temperature and time will depend on the specific literature procedure being followed, but typically ranges from 60-80°C for several hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Purification: The resulting ionic liquid may be washed several times with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Drying: Dry the purified [OMIM]Cl under vacuum at an elevated temperature (e.g., 70-80°C) for a sufficient period to remove any residual solvent and water. The final product should be a viscous liquid.
Caption: Workflow for the synthesis of this compound.
Measurement of CO2 Absorption Capacity (Gravimetric Method)
This protocol details the determination of CO2 solubility in [OMIM]Cl using a gravimetric method with a magnetic suspension balance.
Materials and Equipment:
-
This compound ([OMIM]Cl), dried and degassed
-
High-purity CO2 gas
-
Magnetic suspension balance (MSB) or similar high-pressure microbalance
-
High-pressure syringe pump
-
Temperature-controlled chamber
-
Vacuum pump
Procedure:
-
Sample Preparation: Place a known mass of dried and degassed [OMIM]Cl into the sample basket of the magnetic suspension balance.
-
System Evacuation: Evacuate the system to a high vacuum to remove any residual gases.
-
Temperature Equilibration: Set the desired temperature for the experiment and allow the system to equilibrate.
-
CO2 Introduction: Introduce CO2 into the chamber at the desired pressure using the high-pressure syringe pump.
-
Sorption Measurement: Monitor the mass of the [OMIM]Cl sample as it absorbs CO2. The mass will increase until equilibrium is reached.
-
Data Recording: Record the final mass at equilibrium. The amount of CO2 absorbed is the difference between the final mass and the initial mass of the ionic liquid.
-
Isotherm Generation: Repeat steps 4-6 at various pressures to generate a CO2 absorption isotherm for the selected temperature.
-
Temperature Variation: Repeat the entire process at different temperatures to study the effect of temperature on CO2 solubility.
References
Application Notes and Protocols for 1-Methyl-3-octylimidazolium chloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-octylimidazolium chloride, an ionic liquid designated as [OMIM]Cl, has emerged as a versatile excipient in the design of advanced drug delivery systems. Its unique physicochemical properties, including its amphiphilic nature, high solvency, and ability to interact with biological membranes, make it a compelling candidate for enhancing the solubility and permeability of a wide range of therapeutic agents. These application notes provide an overview of the utility of [OMIM]Cl in various drug delivery formulations and offer detailed protocols for their preparation and evaluation.
The primary applications of [OMIM]Cl in drug delivery include its use as a solvent and co-solvent for poorly soluble drugs, a permeation enhancer for transdermal delivery, and a key component in the formation of nanocarriers such as nanoparticles and microemulsions. Its ability to disrupt the highly organized structure of the stratum corneum facilitates the passage of drug molecules through the skin, opening new avenues for non-invasive systemic drug delivery.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of [OMIM]Cl is essential for formulation development.
| Property | Value | Reference |
| CAS Number | 64697-40-1 | [1] |
| Molecular Formula | C₁₂H₂₃ClN₂ | [2] |
| Molecular Weight | 230.78 g/mol | [2] |
| Appearance | Liquid | [3] |
| Density | 1.01 g/mL at 20 °C | [3][4] |
| Refractive Index | n20/D 1.505-1.515 | [3] |
| Stability | Hygroscopic; stable under normal conditions. Avoid exposure to moist air or water. | [1] |
Applications in Drug Delivery Formulations
Transdermal Microemulsions
[OMIM]Cl can be effectively incorporated as the aqueous or co-surfactant phase in microemulsion systems to enhance the transdermal delivery of both hydrophilic and lipophilic drugs. Its surfactant-like properties contribute to the stability and drug-loading capacity of the microemulsion.
Experimental Protocol: Formulation of a Drug-Loaded [OMIM]Cl Microemulsion
This protocol outlines the preparation of an oil-in-ionic liquid (O/IL) microemulsion for transdermal drug delivery.
Materials:
-
This compound ([OMIM]Cl)
-
Oil Phase: Isopropyl myristate (IPM) or Oleic Acid
-
Surfactant: Tween 80
-
Co-surfactant: Span 20
-
Drug (e.g., a poorly water-soluble non-steroidal anti-inflammatory drug - NSAID)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer
-
Vortex mixer
-
Water bath
Procedure:
-
Preparation of the Surfactant/Co-surfactant (S/CoS) Mixture: Prepare a mixture of Tween 80 and Span 20 at a specific weight ratio (e.g., 2:1).
-
Construction of the Pseudo-ternary Phase Diagram:
-
To determine the optimal concentration range for the microemulsion, construct a pseudo-ternary phase diagram.
-
Prepare various mixtures of the S/CoS mixture and the oil phase (IPM) at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each S/CoS and oil mixture with [OMIM]Cl dropwise under constant stirring.
-
Observe the mixtures for transparency and fluidity. The points at which clear, single-phase, and low-viscosity microemulsions are formed are marked on the phase diagram.
-
-
Preparation of the Drug-Loaded Microemulsion:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve the drug in the oil phase at a predetermined concentration with the aid of gentle heating and vortexing if necessary.
-
Add the S/CoS mixture to the drug-oil solution and mix thoroughly.
-
Slowly add [OMIM]Cl to the mixture while stirring continuously until a transparent microemulsion is formed.
-
-
Characterization of the Microemulsion:
-
Droplet Size and Zeta Potential: Determine the average droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
pH and Conductivity: Measure the pH and electrical conductivity of the formulation.
-
Viscosity: Measure the viscosity using a viscometer.
-
Caption: Mechanism of skin permeation enhancement by [OMIM]Cl.
Cytotoxicity Assessment
Protocol: MTT Assay for Cell Viability
Procedure:
-
Cell Culture: Seed human keratinocytes (HaCaT) or fibroblasts in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the [OMIM]Cl-based formulation and a control formulation for a specific period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Stability Studies
Protocol: Stability Assessment of [OMIM]Cl Formulations
Procedure:
-
Storage Conditions: Store the drug-loaded formulations at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).
-
Periodic Evaluation: At regular intervals, evaluate the formulations for changes in physical appearance (e.g., phase separation, precipitation), pH, viscosity, droplet/particle size, and drug content.
-
Data Analysis: Assess the stability of the formulation based on the extent of changes in the evaluated parameters over time.
Conclusion
This compound is a promising and versatile excipient for the development of innovative drug delivery systems. Its ability to enhance drug solubility, improve skin permeation, and act as a component of various nanocarriers offers significant advantages for overcoming challenges in drug formulation and delivery. The protocols provided in these application notes serve as a foundation for researchers to explore the full potential of [OMIM]Cl in their drug development endeavors. Careful characterization and evaluation, as outlined, are crucial for ensuring the safety, efficacy, and stability of the final drug product.
References
Application Notes and Protocols: The Role of 1-Methyl-3-octylimidazolium Chloride in Micellar Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of the ionic liquid 1-methyl-3-octylimidazolium chloride ([OMIM]Cl) in micellar catalysis. [OMIM]Cl, an amphiphilic ionic liquid, can self-assemble into micelles in aqueous solutions, creating a unique reaction environment that can enhance the rates and selectivity of various organic reactions. These protocols are intended to serve as a guide for researchers exploring the catalytic potential of [OMIM]Cl in their own work.
Physicochemical Properties and Micelle Formation
This compound is an organic salt with a melting point below 100°C, classifying it as an ionic liquid. Its structure, featuring a hydrophilic imidazolium head group and a hydrophobic octyl tail, imparts surfactant-like properties, enabling it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₃ClN₂ |
| Molecular Weight | 230.78 g/mol |
| Appearance | Liquid |
| Density | 1.01 g/mL at 20 °C |
| Critical Micelle Concentration (CMC) in Water | Estimated from osmotic coefficient values |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) of [OMIM]Cl
The CMC is a fundamental parameter for understanding and utilizing the catalytic properties of [OMIM]Cl micelles. The conductivity method is a common and reliable technique for determining the CMC of ionic surfactants.
Principle: The conductivity of an ionic surfactant solution increases with concentration. At the CMC, there is a distinct change in the slope of the conductivity versus concentration plot. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions.
Materials and Equipment:
-
This compound ([OMIM]Cl)
-
High-purity deionized water
-
Conductivity meter with a temperature probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Prepare a stock solution of [OMIM]Cl (e.g., 0.1 M) in deionized water.
-
Place a known volume of deionized water (e.g., 50 mL) in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the conductivity probe in the water and allow the reading to stabilize. Record the initial conductivity.
-
Add small, precise aliquots of the [OMIM]Cl stock solution to the water. After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording it.
-
Continue adding the [OMIM]Cl stock solution until the concentration is well above the expected CMC.
-
Plot the measured conductivity (κ) as a function of the [OMIM]Cl concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the Critical Micelle Concentration.
Application Note: Micellar Catalysis in the Synthesis of Substituted Benzimidazoles
The synthesis of benzimidazoles, a crucial scaffold in medicinal chemistry, can be accelerated in the presence of [OMIM]Cl micelles. The hydrophobic core of the micelles can concentrate the reactants, while the charged interface can stabilize transition states, leading to enhanced reaction rates and yields.
Reaction Scheme: The condensation of an o-phenylenediamine with an aldehyde is a common route to synthesize 2-substituted benzimidazoles.
Proposed Experimental Protocol: This is a representative protocol and may require optimization for specific substrates.
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Add an aqueous solution of this compound at a concentration above its CMC (e.g., 10 mL of a 50 mM solution).
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Representative Yields for the Synthesis of 2-Phenylbenzimidazole at Different [OMIM]Cl Concentrations
| Entry | [OMIM]Cl Concentration (mM) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 4 | 45 |
| 2 | CMC/2 (Hypothetical) | 4 | 55 |
| 3 | CMC (Hypothetical) | 4 | 85 |
| 4 | 2 x CMC (Hypothetical) | 4 | 92 |
| 5 | 5 x CMC (Hypothetical) | 4 | 90 |
Note: The yields presented are hypothetical and serve to illustrate the expected trend of increased yield in the presence of [OMIM]Cl micelles. Actual results may vary depending on the specific reactants and conditions.
Application Note: Nucleophilic Substitution Reactions in [OMIM]Cl Micellar Medium
Nucleophilic substitution reactions, particularly those involving hydrophobic substrates, can exhibit significant rate enhancements in the presence of [OMIM]Cl micelles. The micelles act as microreactors, increasing the local concentration of reactants and providing a favorable environment for the reaction.
General Principle: For a bimolecular nucleophilic substitution reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile. In a micellar system, if both reactants partition into the micellar phase, their effective concentrations are significantly increased, leading to an acceleration of the reaction rate.
Proposed Experimental Protocol for Kinetic Studies: This is a generalized protocol for studying the kinetics of a nucleopolistic substitution reaction, such as the reaction of 1-bromobutane with sodium azide, in the presence of [OMIM]Cl.
-
Prepare a series of aqueous solutions of [OMIM]Cl with concentrations ranging from below to well above the CMC.
-
Prepare stock solutions of the substrate (e.g., 1-bromobutane in a suitable co-solvent if necessary) and the nucleophile (e.g., sodium azide in water).
-
Initiate the reaction by adding the substrate and nucleophile to the [OMIM]Cl solutions in a thermostatted reaction vessel.
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., HPLC, GC, or by monitoring the disappearance of a reactant or the appearance of a product spectrophotometrically).
-
Determine the initial rate of the reaction for each [OMIM]Cl concentration.
-
Plot the observed rate constant (k_obs) as a function of the [OMIM]Cl concentration. A sharp increase in the rate constant is expected around the CMC.
Table 3: Representative Kinetic Data for a Nucleophilic Substitution Reaction
| [OMIM]Cl Concentration (mM) | Observed Rate Constant (k_obs) (s⁻¹) | Rate Enhancement (k_obs / k_water) |
| 0 | 1.0 x 10⁻⁵ (in water) | 1.0 |
| CMC/2 (Hypothetical) | 2.5 x 10⁻⁵ | 2.5 |
| CMC (Hypothetical) | 8.0 x 10⁻⁴ | 80 |
| 2 x CMC (Hypothetical) | 1.5 x 10⁻³ | 150 |
| 5 x CMC (Hypothetical) | 1.4 x 10⁻³ | 140 |
Note: The kinetic data presented are hypothetical to illustrate the expected trend of rate enhancement due to micellar catalysis by [OMIM]Cl.
Conclusion
This compound shows significant promise as a versatile and environmentally benign medium for micellar catalysis. Its ability to form micelles in aqueous solutions can be harnessed to accelerate a variety of organic reactions, including the synthesis of medicinally relevant compounds like benzimidazoles and fundamental transformations such as nucleophilic substitutions. The protocols and data presented herein provide a foundation for researchers to explore and develop novel catalytic systems based on this fascinating ionic liquid. Further research is encouraged to fully elucidate the catalytic potential of [OMIM]Cl and to expand its applications in green chemistry and drug development.
Application Notes and Protocols for Reactions in 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting chemical reactions in the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). The unique properties of [OMIM]Cl, such as its low vapor pressure, high thermal stability, and tunable solvency, make it a versatile medium for a variety of chemical transformations.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of [OMIM]Cl is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃ClN₂ | [1] |
| Molecular Weight | 230.78 g/mol | [1] |
| Appearance | Clear pale yellow to yellow viscous liquid | |
| Density | 1.01 g/mL at 20 °C | [2] |
| Melting Point | -17 °C | [1] |
| Viscosity | 3690 cP at 35 °C | [1] |
| CAS Number | 64697-40-1 | [1] |
Application Note 1: Catalytic Production of Hydroxymethylfurfural (HMF) from Sucrose
This compound serves as an effective reaction medium for the acid-catalyzed hydrolysis of sucrose to produce hydroxymethylfurfural (HMF), a valuable platform chemical. The addition of metal chloride co-catalysts can significantly enhance the reaction yield.
Data Presentation: Effect of Catalysts and Reaction Conditions on HMF Yield
The following table summarizes the yield of HMF under various experimental conditions.
| Sucrose Concentration (wt/v) | Acid Catalyst | Metal Chloride Catalyst | Reaction Time (min) | HMF Yield (wt%) | Reference |
| 10% | 0.5 M HCl | None | 150 | - | [3][4] |
| 20% | 0.5 M HCl | None | 30 | - | [4] |
| 20% | 0.5 M HCl | ZnCl₂ | 30 | - | [3][4] |
| 20% | 0.5 M HCl | CrCl₂ | 30 | 82.0 ± 3.9 | [4] |
| 30% | 0.3 M HCl | CrCl₂ | 120 | - | [3] |
| 40% | 0.3 M HCl | ZnCl₂ | 120 | - | [3] |
Note: Some yield values were not explicitly stated in the source material and are therefore marked as "-".
Experimental Protocol: Synthesis of HMF from Sucrose
This protocol is adapted from the catalytic process described by Chun JA, et al.[3][4]
Materials:
-
This compound ([OMIM]Cl)
-
Sucrose
-
Hydrochloric acid (HCl)
-
Chromium(II) chloride (CrCl₂) or Zinc chloride (ZnCl₂)
-
Deionized water
-
25 mL reaction flask
-
Heating mantle with magnetic stirring
-
Analytical equipment for HMF quantification (e.g., HPLC)
Procedure:
-
Catalyst Activation: In a 25 mL flask, combine 5 g of [OMIM]Cl with 0.2 g of the selected metal chloride (e.g., CrCl₂).
-
Pre-react the mixture at 120°C for approximately 10 minutes with gentle stirring.
-
Sucrose Solution Preparation: Prepare a 20% (wt/v) sucrose solution in 0.5 M HCl.
-
Reaction Initiation: Add 5 mL of the prepared sucrose solution to the pre-reacted catalyst mixture.
-
Reaction Conditions: Heat the reaction mixture to 120°C and maintain for 30 minutes with continuous stirring.
-
Sampling and Analysis: At the end of the reaction, take a sample for analysis. Quantify the HMF yield using a suitable analytical method such as HPLC.
Workflow for HMF Production
Caption: Workflow for the catalytic production of HMF from sucrose in [OMIM]Cl.
Application Note 2: Synthesis of Mesoporous Alumina
This compound can be employed as a structure-directing agent in the sol-gel synthesis of organized mesoporous alumina with a narrow pore size distribution.[5]
Data Presentation: Properties of Mesoporous Alumina
The following table summarizes the key properties of the mesoporous alumina synthesized using [OMIM]Cl as a template.
| Property | Value | Reference |
| Surface Area | 260–270 m²/g | [5] |
| Pore Size (centered at) | 3.8–3.9 nm | [5] |
| Pore Wall Crystal Phase | γ-alumina | [5] |
Experimental Protocol: Sol-Gel Synthesis of Mesoporous Alumina
This protocol is based on the method described for the synthesis of organized mesoporous alumina.[5]
Materials:
-
This compound ([OMIM]Cl)
-
Aluminum chlorohydrate
-
Deionized water
-
Beakers and stirring equipment
-
Drying oven
-
Calcination furnace
-
Characterization equipment (e.g., BET for surface area analysis, TEM for morphology)
Procedure:
-
Template Solution: Prepare an aqueous solution of this compound.
-
Aluminum Source: In a separate container, dissolve aluminum chlorohydrate in deionized water.
-
Sol-Gel Formation: Slowly add the aluminum chlorohydrate solution to the [OMIM]Cl solution under vigorous stirring to form a gel.
-
Aging: Allow the gel to age for a specified period to ensure the formation of the ordered mesoporous structure.
-
Drying: Dry the gel in an oven at a controlled temperature to remove the solvent.
-
Calcination: Calcine the dried solid in a furnace at a high temperature (e.g., 550°C) to remove the ionic liquid template and form the final mesoporous γ-alumina.[6]
-
Characterization: Characterize the final product for its surface area, pore size distribution, and crystalline phase.
Synthesis Process of Mesoporous Alumina
Caption: Sol-gel synthesis of mesoporous alumina using [OMIM]Cl as a template.
Application Note 3: Michael Addition Reactions
Imidazolium chlorides can catalyze Michael addition reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[7] This method provides an effective approach for amino group protection and the construction of heterocyclic compounds.[7]
Data Presentation: Yields of Michael Adducts
The following table provides examples of yields for the Michael addition of various amines to different acceptors, catalyzed by an imidazolium chloride.
| Amine | Acceptor | Product | Yield (%) | Reference |
| Aniline | N,N-Dimethylacrylamide | N,N-Dimethyl-3-phenylamino-propionamide | 74 | [7] |
| p-Toluidine | N,N-Diethylacrylamide | N,N-Diethyl-3-p-tolylamino-propionamide | 72 | [7] |
| Aniline | tert-Butyl acrylate | 3-Phenylamino-propionic acid tert-butyl ester | - | [7] |
| 4-Chloroaniline | tert-Butyl acrylate | 3-(4-Chloro-phenylamino)-propionic acid tert-butyl ester | 83 | [7] |
Note: Some yield values were not explicitly stated in the source material and are therefore marked as "-".
Experimental Protocol: General Procedure for Michael Addition
This is a general protocol for the Michael addition reaction catalyzed by an imidazolium chloride.
Materials:
-
This compound ([OMIM]Cl) or another suitable imidazolium chloride
-
Amine (Michael donor)
-
α,β-Unsaturated compound (Michael acceptor)
-
Reaction vessel with stirring
-
Work-up and purification supplies (e.g., water, ethyl acetate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the amine, the α,β-unsaturated compound, and a catalytic amount of the imidazolium chloride. The reaction can often be performed solvent-free.
-
Reaction Conditions: Stir the mixture at a low temperature (e.g., room temperature) to facilitate the Michael addition. Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Work-up: After completion of the reaction, add water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired Michael adduct.
Mechanism of the Michael Addition Reaction
Caption: General mechanism of the Michael addition reaction.
Application Note 4: Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be utilized as a solvent and a crystallization additive in the synthesis of Metal-Organic Frameworks (MOFs), such as MIL-53(Al).[8] It can accelerate the crystallization process and influence the particle size and crystallinity of the resulting MOF.[8]
Data Presentation: Influence of [OMIM]Cl on MIL-53(Al) Properties
The table below shows the effect of varying concentrations of [OMIM]Cl on the relative crystallinity and particle size of MIL-53(Al).
| [OMIM]Cl Concentration (% v/v) | Relative Crystallinity | Average Particle Size (μm) | Reference |
| 0 (Control) | 0.79 (at 24h) | 3.5 ± 1.5 | [8] |
| 0.05 | - | - | [8] |
| 0.10 | - | - | [8] |
| 0.20 | 0.95 (at 6h) | 6.6 ± 2.0 (at 24h) | [8] |
| 0.50 | 1.00 | - | [8] |
| 1.0 | Decreased | - | [8] |
| 5.0 | Decreased | - | [8] |
| 10.0 | 0.20 | - | [8] |
Note: Some data points were not explicitly provided in the source material and are marked as "-".
Experimental Protocol: Hydrothermal Synthesis of MIL-53(Al) with [OMIM]Cl
This protocol is a general guide for the hydrothermal synthesis of MIL-53(Al) using [OMIM]Cl as an additive.
Materials:
-
Aluminum source (e.g., aluminum nitrate nonahydrate)
-
Organic linker (e.g., 1,4-benzenedicarboxylic acid, BDC)
-
This compound ([OMIM]Cl)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Characterization equipment (e.g., XRD for crystallinity, SEM for particle size)
Procedure:
-
Precursor Solution: Dissolve the aluminum source and the organic linker in deionized water in a beaker.
-
Additive Introduction: Add the desired volume percentage of [OMIM]Cl to the precursor solution.
-
Homogenization: Stir the mixture until a homogeneous solution is obtained.
-
Hydrothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 200°C) for a set duration (e.g., 6-24 hours).
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature. Collect the solid product by centrifugation.
-
Washing: Wash the product repeatedly with deionized water and/or an organic solvent (e.g., ethanol) to remove any unreacted precursors and the ionic liquid.
-
Drying: Dry the final product in an oven at a suitable temperature.
-
Characterization: Analyze the crystallinity and particle size of the synthesized MOF using XRD and SEM, respectively.
Workflow for MOF Synthesis with [OMIM]Cl
Caption: General workflow for the hydrothermal synthesis of MOFs using [OMIM]Cl.
References
- 1. This compound, >99% | IoLiTec [iolitec.de]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. web.donga.ac.kr [web.donga.ac.kr]
- 4. Catalytic production of hydroxymethylfurfural from sucrose using this compound ionic liquid -Korean Journal of Chemical Engineering | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Regeneration and Recycling of 1-Methyl-3-octylimidazolium Chloride ([OMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) following its use in chemical reactions. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the regeneration and recycling of [OMIM]Cl important?
A1: The regeneration and recycling of [OMIM]Cl are crucial for several reasons. Economically, it reduces the costs associated with purchasing fresh ionic liquid, which can be expensive. Environmentally, it minimizes waste and the potential ecological impact of discharging the ionic liquid. From a process perspective, reusing the solvent can improve the overall sustainability and efficiency of a chemical synthesis.
Q2: What are the common impurities found in spent [OMIM]Cl after a reaction?
A2: Common impurities in spent [OMIM]Cl can include unreacted starting materials, reaction byproducts, residual solvents used for extraction, and degradation products of the ionic liquid itself. Degradation of the 1-methyl-3-octylimidazolium cation can lead to the formation of compounds with hydroxyl, carbonyl, and carboxyl groups, as well as products with shortened alkyl chains resulting from β-oxidation.[1][2][3]
Q3: Can [OMIM]Cl be degraded during the reaction or recycling process?
A3: Yes, [OMIM]Cl can degrade under certain conditions. Thermal stress, particularly at elevated temperatures during distillation, can lead to decomposition.[4] Additionally, studies on the biodegradation of [OMIM]Cl have identified several transformation products, indicating that the octyl side chain and the imidazolium ring can be susceptible to oxidative degradation.[1][2][3]
Q4: What are the primary methods for regenerating and recycling [OMIM]Cl?
A4: The primary methods for regenerating [OMIM]Cl involve removing impurities to restore its original properties. These methods include:
-
Liquid-Liquid Extraction: Using an immiscible solvent to remove organic products and byproducts.
-
Adsorption: Employing solid adsorbents like activated carbon to remove colored impurities and other dissolved organic compounds.[5][6]
-
Distillation/Evaporation: To remove volatile solvents or, under high vacuum, to potentially distill the ionic liquid itself, although this carries a risk of thermal degradation.[4][7]
-
Electrodialysis: An effective method for recovering and concentrating [OMIM]Cl from aqueous solutions.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced catalytic activity of recycled [OMIM]Cl | - Residual impurities (e.g., reaction byproducts, water) poisoning the catalyst or interfering with the reaction.- Degradation of the [OMIM]Cl structure. | - Implement a more rigorous purification protocol (e.g., sequential extraction and activated carbon treatment).- Analyze the purity of the recycled [OMIM]Cl using techniques like NMR or HPLC to check for degradation products.- Consider a milder regeneration method, such as membrane-based separation instead of high-temperature distillation.[7] |
| Coloration of recycled [OMIM]Cl | - Presence of colored organic byproducts from the reaction.- Thermal degradation of the ionic liquid during high-temperature processing. | - Treat the spent [OMIM]Cl with activated carbon. The amount of activated carbon and contact time may need to be optimized.- If thermal degradation is suspected, lower the temperature of any heating steps or use a high vacuum to reduce the boiling point. |
| Incomplete phase separation during liquid-liquid extraction | - The chosen extraction solvent has some miscibility with [OMIM]Cl.- The presence of surfactants or emulsifying byproducts. | - Screen different extraction solvents to find one with lower miscibility.- Try adding a salting-out agent to the aqueous phase if one is present to induce better phase separation.[7] |
| Low recovery yield of [OMIM]Cl | - Loss of [OMIM]Cl during multiple extraction steps.- Adsorption of [OMIM]Cl onto the activated carbon during purification.- Volatilization of degradation products during distillation. | - Minimize the number of transfer and extraction steps.- Optimize the amount of activated carbon used to avoid excessive adsorption of the ionic liquid.- For distillation, use a high vacuum and controlled temperature to minimize degradation and loss. |
| Presence of water in recycled [OMIM]Cl | - Incomplete drying after aqueous washing or extraction steps.- [OMIM]Cl is hygroscopic and can absorb moisture from the atmosphere. | - Dry the recycled [OMIM]Cl under high vacuum at a moderate temperature (e.g., 70-80 °C) for an extended period.- Store the purified [OMIM]Cl under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Regeneration of [OMIM]Cl using Liquid-Liquid Extraction and Activated Carbon Treatment
Objective: To remove organic products, byproducts, and colored impurities from spent [OMIM]Cl.
Materials:
-
Spent [OMIM]Cl solution
-
Immiscible organic solvent (e.g., ethyl acetate, dichloromethane, hexane - choice depends on the solubility of the impurities)
-
Activated carbon (powdered or granular)
-
Deionized water (if applicable for washing)
-
Separatory funnel
-
Beakers, flasks
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator or vacuum oven
Procedure:
-
Liquid-Liquid Extraction: a. Transfer the spent [OMIM]Cl to a separatory funnel. b. Add an equal volume of the selected immiscible organic solvent. c. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. The [OMIM]Cl phase is typically the denser, lower layer. e. Drain the [OMIM]Cl layer into a clean flask. f. Repeat the extraction with fresh organic solvent 2-3 times, or until the solvent layer is colorless. g. Optional: If the impurities are water-soluble, perform a similar extraction using deionized water.
-
Activated Carbon Treatment: a. To the extracted [OMIM]Cl, add activated carbon (typically 1-5% w/w). b. Stir the mixture at room temperature for 1-2 hours. The optimal time and amount of carbon may need to be determined experimentally. c. Remove the activated carbon by filtration. For fine powders, a celite plug may be necessary for effective removal.
-
Drying: a. Transfer the purified [OMIM]Cl to a round-bottom flask. b. Remove any residual solvent and water using a rotary evaporator or by heating in a vacuum oven at 70-80 °C until a constant weight is achieved.
Purity Analysis:
-
Visual: The recycled [OMIM]Cl should be colorless.
-
Spectroscopic: Use ¹H NMR and ¹³C NMR to confirm the structure of the [OMIM]Cl and to check for the absence of impurity peaks.
-
Chromatographic: HPLC can be used to determine the purity of the recycled ionic liquid.
Quantitative Data Summary
The following table provides a template for the type of quantitative data that should be collected to evaluate the efficiency of the regeneration process. Specific values will vary depending on the reaction and the purification method used.
| Parameter | Liquid-Liquid Extraction | Activated Carbon Treatment | Distillation | Electrodialysis |
| Recovery Yield (%) | Typically >95% | Dependent on IL adsorption | Dependent on thermal stability | Up to 90.4% (for [Emim]Cl)[8] |
| Purity (%) | Dependent on impurity solubility | Can achieve >99% | Can achieve high purity for thermally stable ILs | High purity achievable |
| Number of Cycles | Can be repeated multiple times | Dependent on carbon capacity | Limited by thermal degradation | Potentially many cycles |
Visualizations
Caption: Workflow for the regeneration and recycling of [OMIM]Cl.
Caption: Troubleshooting logic for recycled [OMIM]Cl issues.
References
- 1. Primary biodegradation of ionic liquid cations, identification of degradation products of this compound and electrochemical wastewater treatment of poorly biodegradable compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Effectiveness of Simultaneous Recovery and Concentration of 1-Ethyl-3-methylimidazolium Chloride Ionic Liquid by Electrodialysis with Heterogeneous Ion-Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Product Extraction from 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during product extraction from the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting a product from [OMIM]Cl?
A1: The primary challenges stem from the unique physicochemical properties of [OMIM]Cl. Its negligible vapor pressure makes removal by evaporation difficult, and its high viscosity can hinder mass transfer during liquid-liquid extraction. Furthermore, the strong intermolecular interactions (hydrophobic, hydrogen bonding, and π-π stacking) that make it an effective solvent can also make it difficult to separate the target product from the ionic liquid. The length of the octyl chain on the imidazolium cation increases its hydrophobicity, which can influence extraction efficiency.[1]
Q2: What are the most common methods for product extraction from [OMIM]Cl?
A2: Several methods are employed, depending on the nature of the product and the scale of the experiment. The most common include:
-
Liquid-Liquid Extraction (LLE): Using an immiscible organic solvent to partition the product out of the [OMIM]Cl phase.[2]
-
Solid-Phase Extraction (SPE): Passing the [OMIM]Cl/product mixture through a solid sorbent that selectively retains the product, which is then eluted with a different solvent.[3]
-
Distillation/Evaporation: Suitable for volatile products, though not for removing the ionic liquid itself.[2][4]
-
Anti-Solvent Addition/Crystallization: Adding a solvent in which the product is insoluble to induce precipitation or crystallization.[4]
-
Aqueous Two-Phase Systems (ATPS): Using salts like potassium phosphate to create two immiscible aqueous phases, which can help in the recovery of the ionic liquid and/or product.[4]
Q3: How can I recover and recycle the [OMIM]Cl after my extraction is complete?
A3: Recovering the ionic liquid is crucial for cost-effectiveness and green chemistry. If your product has been extracted into an organic solvent, the [OMIM]Cl can often be reused directly. If the [OMIM]Cl is in an aqueous solution (e.g., from a washing step), the most straightforward recovery method is water evaporation under a vacuum, taking advantage of the ionic liquid's thermal stability and non-volatility. Other methods like distillation, adsorption, and membrane separation can also be effective.[2]
Q4: What safety precautions are necessary when handling [OMIM]Cl?
A4: [OMIM]Cl is considered a hazardous chemical. It can cause skin and serious eye irritation.[5] Always handle it in a well-ventilated area or fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Avoid inhalation of any aerosols or vapors.[5] Store containers tightly closed in a dry, cool, and well-ventilated place.[5]
Section 2: Troubleshooting Guide
Q1: I'm performing a liquid-liquid extraction and a stable emulsion has formed. How can I break it?
A1: Emulsion formation is a common issue when agitating two immiscible phases, especially with ionic liquids that can have surfactant-like properties.[6][7]
-
Initial Step: Instead of vigorous shaking, try gentle, repeated swirling or inversion of the separatory funnel. This maintains surface area contact while reducing the agitation that causes emulsions.[6]
-
Salting Out: Add a small amount of brine (saturated NaCl solution) or solid salt to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[6]
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture can effectively break the emulsion and create a sharp interface between the layers.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help solubilize the emulsifying agents.[6]
Q2: My product recovery is very low after liquid-liquid extraction. What factors can I investigate to improve the yield?
A2: Low recovery is often due to unfavorable partitioning of the product. Consider the following:
-
Solvent Choice: The extraction solvent is critical. Experiment with a range of solvents with varying polarities (e.g., hexane, diethyl ether, ethyl acetate, dichloromethane) to find one that maximizes the partitioning of your specific product out of the [OMIM]Cl.[2]
-
pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous phase (if present) can convert the product to its neutral form, which is typically more soluble in organic solvents.
-
Temperature: Changing the extraction temperature can alter partition coefficients and viscosity.[7]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
Q3: The high viscosity of [OMIM]Cl is making phase separation slow and difficult. What can I do?
A3: The viscosity of ionic liquids is a known challenge.
-
Dilution: Diluting the [OMIM]Cl phase with a co-solvent that is miscible with the ionic liquid but does not interfere with the extraction can significantly reduce viscosity. Water is a common choice if it doesn't negatively impact your product's solubility or stability.
-
Heating: Gently warming the mixture can lower the viscosity of the [OMIM]Cl phase, promoting faster phase separation. However, ensure your product is thermally stable.
-
Use of a Diluent in the Extracting Phase: Some studies use the ionic liquid itself as a diluent within a traditional organic solvent system, which can overcome viscosity issues while still leveraging the IL's unique properties.[8]
Q4: How can I remove residual [OMIM]Cl from my isolated product?
A4: Removing the last traces of a non-volatile, highly soluble ionic liquid can be challenging.
-
Aqueous Washes: If your product is soluble in an organic solvent and insoluble in water, washing the organic phase repeatedly with deionized water can remove the hydrophilic [OMIM]Cl.
-
Solid-Phase Extraction (SPE): Pass your product (dissolved in a suitable solvent) through an SPE cartridge (e.g., silica or a specialized ion-exchange resin). The product can be selectively retained and then eluted, leaving the ionic liquid behind, or vice-versa.[3]
-
Precipitation/Recrystallization: If your product is a solid, recrystallizing it from a suitable solvent is an excellent final purification step that can effectively exclude the ionic liquid from the crystal lattice.
Section 3: Data & Visualizations
Table 1: Physicochemical Properties of [OMIM]Cl
| Property | Value | Reference |
| CAS Number | 64697-40-1 | |
| Molecular Formula | C₁₂H₂₃ClN₂ | |
| Assay | ≥97.0% (HPLC) | |
| Form | Liquid | |
| Density | 1.01 g/mL at 20 °C | |
| Refractive Index | n20/D 1.505 - 1.515 |
Table 2: Comparison of Potential Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| n-Hexane | 0.1 | 69 | Good for non-polar compounds. Immiscible with [OMIM]Cl. |
| Diethyl Ether | 2.8 | 34.6 | Good general-purpose solvent for moderately polar compounds.[2] |
| Ethyl Acetate | 4.4 | 77.1 | Effective for a wide range of polarities.[2] |
| Dichloromethane | 3.1 | 39.6 | Effective but carries higher toxicity concerns. |
| Toluene | 2.4 | 111 | Useful for compounds with aromaticity.[2] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. mdpi.com [mdpi.com]
Navigating High Viscosity in Experiments with 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the viscosity of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) for experimental applications. High viscosity is a common challenge when working with ionic liquids, impacting handling, mixing, and reaction rates. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to effectively manage and reduce the viscosity of [OMIM]Cl.
Troubleshooting Guide: Addressing High Viscosity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in pipetting or transferring [OMIM]Cl | High intrinsic viscosity at ambient temperature. | 1. Gently warm the ionic liquid to a temperature where its viscosity is manageable (e.g., 40-60 °C), ensuring it is compatible with your experimental setup. 2. Use a positive displacement pipette or a wide-bore pipette tip for more accurate and easier transfer. 3. For very viscous samples, consider using a syringe with a wide-gauge needle. |
| Incomplete or slow dissolution of solutes | High viscosity hinders mass transfer and solvent penetration. | 1. Increase the temperature of the mixture to lower the viscosity of the [OMIM]Cl and enhance solubility. 2. Introduce a low-viscosity co-solvent (e.g., methanol, ethanol, acetonitrile, DMSO) to reduce the overall viscosity of the medium. 3. Employ vigorous stirring or sonication to improve mixing and dissolution. |
| Non-reproducible experimental results | Inconsistent viscosity due to temperature fluctuations or variable co-solvent concentrations. | 1. Precisely control the temperature of your experiment using a thermostat-controlled bath or heating block. 2. Accurately measure and record the mole fraction or weight percentage of the co-solvent used. 3. Ensure homogeneous mixing of the ionic liquid and co-solvent before starting the experiment. |
| Phase separation upon addition of a co-solvent | Immiscibility of the co-solvent with [OMIM]Cl at the experimental temperature or concentration. | 1. Consult a phase diagram for the specific [OMIM]Cl/co-solvent system if available. 2. Start with small additions of the co-solvent and observe for any signs of immiscibility. 3. Consider using a different co-solvent that is known to be miscible with [OMIM]Cl across a wider range of conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to reduce the viscosity of [OMIM]Cl?
A1: The most effective methods for reducing the viscosity of [OMIM]Cl are increasing the temperature and adding a low-viscosity co-solvent. The choice between these two methods, or a combination of both, will depend on the specific requirements of your experiment, such as temperature sensitivity of reactants and desired final viscosity.
Q2: How does temperature affect the viscosity of [OMIM]Cl?
A2: The viscosity of [OMIM]Cl, like most liquids, decreases significantly as the temperature increases. This is due to the increased kinetic energy of the molecules, which overcomes the intermolecular forces that cause high viscosity. For instance, the viscosity of pure [OMIM]Cl can drop by an order of magnitude with a moderate increase in temperature.
Q3: What are suitable co-solvents for reducing the viscosity of [OMIM]Cl?
A3: Common and effective co-solvents for reducing the viscosity of imidazolium-based ionic liquids include water, methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). The choice of co-solvent should be based on its miscibility with [OMIM]Cl and its compatibility with the experimental reaction or process.
Q4: Will adding a co-solvent affect the properties of [OMIM]Cl?
A4: Yes, the addition of a co-solvent will alter the physicochemical properties of [OMIM]Cl, including its polarity, density, and solvating power, in addition to its viscosity. It is crucial to consider how these changes might impact your experimental outcomes.
Q5: How can I accurately prepare a mixture of [OMIM]Cl and a co-solvent with a specific viscosity?
A5: To achieve a specific viscosity, you will need to refer to or generate a viscosity-composition-temperature profile for your chosen [OMIM]Cl/co-solvent system. Prepare mixtures with varying mole fractions of the co-solvent and measure their viscosity at the desired temperature using a viscometer. This will allow you to create a calibration curve to determine the exact composition needed for your target viscosity.
Quantitative Data on Viscosity Reduction
The following tables summarize the effect of temperature and the addition of co-solvents on the viscosity of this compound.
Table 1: Viscosity of Pure this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) |
| 35 | 308.15 | 3690[1] |
| 80 | 353.15 | 375 |
| 100 | 373.15 | 161 |
| 120 | 393.15 | 81 |
Note: Data at 80, 100, and 120 °C is for the closely related 1-octyl-3-methylimidazolium chloride and is indicative of the expected trend.
Table 2: Dynamic Viscosity of this compound with Alcohols at 298.15 K (25 °C)
| Mole Fraction of [OMIM]Cl | Viscosity with Methanol (mPa·s) | Viscosity with Ethanol (mPa·s) | Viscosity with 1-Propanol (mPa·s) |
| 1.0 | ~5000 | ~5000 | ~5000 |
| 0.8 | 1258.9 | 1698.5 | 2238.7 |
| 0.6 | 316.2 | 467.7 | 660.7 |
| 0.4 | 79.4 | 128.8 | 199.5 |
| 0.2 | 20.0 | 35.5 | 59.6 |
| 0.0 | 0.55 | 1.09 | 1.99 |
Data is derived from graphical representations in the literature for [C8mim][Cl] and may be approximate.[2]
Table 3: General Effect of Other Co-solvents on the Viscosity of Imidazolium Chlorides
| Co-solvent | General Effect on Viscosity |
| Water | Significant reduction in viscosity, even at low concentrations. |
| Acetonitrile | Effective in reducing viscosity; can lower it by more than an order of magnitude.[3] |
| DMSO | Dramatically decreases the viscosity of imidazolium-based ionic liquids.[4] |
Experimental Protocols
Protocol 1: Reducing Viscosity of [OMIM]Cl by Heating
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Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
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Apparatus: A temperature-controlled heating mantle or oil bath, a round-bottom flask or beaker containing the [OMIM]Cl, a magnetic stirrer and stir bar, and a thermometer.
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Procedure: a. Place the desired amount of [OMIM]Cl into the flask or beaker with a magnetic stir bar. b. Place the container in the heating mantle or oil bath. c. Insert a thermometer into the [OMIM]Cl to monitor its temperature, ensuring it does not touch the bottom of the flask. d. Begin stirring the [OMIM]Cl at a moderate speed. e. Gradually increase the temperature of the heating source until the desired viscosity is achieved. Monitor the temperature closely to avoid overheating. f. Once the target temperature and viscosity are reached, maintain the temperature for the duration of your experiment.
Protocol 2: Reducing Viscosity of [OMIM]Cl with a Co-solvent
-
Safety Precautions: Adhere to the safety precautions outlined in Protocol 1. Additionally, be aware of the specific hazards associated with the chosen co-solvent.
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Materials: this compound, desired co-solvent (e.g., methanol, acetonitrile), appropriate glassware (e.g., volumetric flasks, graduated cylinders), and a magnetic stirrer.
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Procedure: a. Accurately weigh the required amount of [OMIM]Cl into a clean, dry container. b. Based on the desired mole fraction or weight percentage, calculate the required volume or mass of the co-solvent. c. Gradually add the co-solvent to the [OMIM]Cl while stirring continuously. d. Continue stirring until the mixture is completely homogeneous. Depending on the initial viscosity, this may take some time. Gentle warming (as described in Protocol 1) can be used to expedite mixing. e. Allow the mixture to return to the desired experimental temperature before use.
Protocol 3: Measurement of Viscosity
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Equipment: A calibrated viscometer (e.g., falling ball, capillary, or rotational viscometer) with temperature control.
-
Procedure: a. Ensure the viscometer is clean, dry, and calibrated according to the manufacturer's instructions. b. Equilibrate the viscometer to the desired measurement temperature. c. Carefully load the prepared [OMIM]Cl or its mixture into the viscometer. d. Allow the sample to reach thermal equilibrium within the viscometer. e. Perform the viscosity measurement according to the instrument's operating procedure. f. Record the viscosity reading and the corresponding temperature. It is recommended to perform multiple readings to ensure accuracy.
Visualizations
Caption: A flowchart illustrating the decision-making and experimental steps for reducing the viscosity of [OMIM]Cl.
Caption: A diagram showing the relationship between factors that contribute to the high viscosity of [OMIM]Cl and the strategies to mitigate it.
References
- 1. This compound, >99% | IoLiTec [iolitec.de]
- 2. researchgate.net [researchgate.net]
- 3. Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Optimizing Reactions in 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions when using 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) as a solvent or catalyst.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in [OMIM]Cl.
Issue 1: Low or No Reaction Yield
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Question: My reaction in [OMIM]Cl is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low yields in [OMIM]Cl can stem from several factors. A systematic approach to troubleshooting is recommended.
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Purity of [OMIM]Cl: Impurities in the ionic liquid, such as residual starting materials from its synthesis (e.g., 1-methylimidazole and 1-octyl chloride) or water, can interfere with your reaction.[1][2] Consider purifying the [OMIM]Cl by heating under vacuum to remove volatile impurities or using adsorbents like activated charcoal.[3]
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Reaction Temperature: Temperature significantly affects reaction kinetics and the viscosity of [OMIM]Cl.[4] A temperature that is too low can lead to high viscosity, hindering diffusion and slowing down the reaction rate.[5] Conversely, a temperature that is too high might cause decomposition of reactants, products, or the catalyst. It is crucial to experimentally screen a range of temperatures to find the optimal condition.
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Catalyst Activity: If you are using a catalyst, it might be inactive or poisoned. Imidazolium-based ionic liquids can sometimes act as catalyst poisons for certain transition-metal catalysts.[6] Ensure your catalyst is compatible with [OMIM]Cl and consider performing a blank reaction without the catalyst to assess its contribution.
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Reagent Stability: Verify the stability of your reactants and products under the reaction conditions. The polarity and coordinating ability of the chloride anion in [OMIM]Cl might affect the stability of certain species.
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Mixing and Mass Transfer: Due to the relatively high viscosity of [OMIM]Cl, efficient stirring is crucial to ensure proper mixing and overcome mass transfer limitations.[5] Ensure your stirring mechanism is adequate for the viscosity of the reaction medium at the chosen temperature.
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Issue 2: Slow Reaction Rate
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Question: My reaction is proceeding very slowly in [OMIM]Cl. How can I increase the reaction rate?
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Answer: Several strategies can be employed to enhance the reaction rate in [OMIM]Cl.
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Increase Temperature: Increasing the reaction temperature is often the most effective way to increase the reaction rate. This also lowers the viscosity of the [OMIM]Cl, which can improve mass transfer.[4] However, be mindful of potential side reactions or degradation at higher temperatures.[7]
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Catalyst Loading: If a catalyst is used, increasing its concentration may lead to a faster reaction. However, this should be optimized to avoid unwanted side reactions or difficulties in removal.
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Co-solvent Addition: The addition of a co-solvent can significantly reduce the viscosity of the reaction mixture, thereby improving diffusion and reaction rates.[4] The choice of co-solvent should be based on its miscibility with [OMIM]Cl and its compatibility with the reaction chemistry.
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Microwave Irradiation: Microwave-assisted synthesis in ionic liquids can often lead to dramatic reductions in reaction times and improved yields.
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Issue 3: Difficulty in Product Separation and [OMIM]Cl Recycling
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Question: I am finding it challenging to isolate my product from the [OMIM]Cl and to recycle the ionic liquid. What methods can I use?
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Answer: Product separation and ionic liquid recycling are key considerations for sustainable chemistry. Several techniques are available, and the best choice depends on the properties of your product.
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Liquid-Liquid Extraction: If your product is immiscible with [OMIM]Cl but soluble in a volatile organic solvent, liquid-liquid extraction is a common method.[8] Since [OMIM]Cl is a lipophilic ionic liquid, a nonpolar organic solvent can be effective for extracting nonpolar products.[9]
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Distillation: For volatile products, vacuum distillation can be an effective separation technique due to the negligible vapor pressure of [OMIM]Cl.[8][10]
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Supercritical Fluid Extraction: Extraction with supercritical carbon dioxide (scCO₂) is a green and effective method for separating organic compounds from ionic liquids.
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Crystallization: If your product is a solid and has limited solubility in [OMIM]Cl at a lower temperature, cooling the reaction mixture to induce crystallization can be a viable separation strategy.
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Frequently Asked Questions (FAQs)
1. What is the typical operating temperature range for reactions in [OMIM]Cl?
[OMIM]Cl has a wide liquid range. While it can be used at room temperature, its viscosity is considerable.[4] Reactions are often heated to decrease viscosity and increase reaction rates. The thermal stability of imidazolium-based ionic liquids is generally high, often exceeding 300°C, but the practical temperature limit will depend on the stability of your reactants, products, and any catalysts used.[5]
2. How does the viscosity of [OMIM]Cl change with temperature?
The viscosity of [OMIM]Cl, like other ionic liquids, decreases significantly with an increase in temperature.[4] This is an important consideration for reaction kinetics and mass transfer.
Table 1: Viscosity of this compound ([OMIM]Cl) at Different Temperatures
| Temperature (°C) | Viscosity (Pa·s) |
| 80 | 0.375 |
| 100 | ~0.15 |
| 120 | 0.081 |
(Data synthesized from available literature.[4])
3. Can [OMIM]Cl act as a catalyst?
Yes, in some cases, imidazolium-based ionic liquids can act as dual solvent-catalysts.[11] The imidazolium cation can participate in certain catalytic cycles, particularly in reactions where it can stabilize intermediates or act as a phase-transfer catalyst.
4. How can I purify [OMIM]Cl before use?
To remove volatile impurities and water, [OMIM]Cl can be dried under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours. For non-volatile impurities, treatment with activated charcoal followed by filtration can be effective.[3] The purity can be checked by techniques like NMR spectroscopy.
5. Is [OMIM]Cl miscible with water and other organic solvents?
1-alkyl-3-methylimidazolium chlorides with longer alkyl chains, like octyl, tend to be more hydrophobic. [OMIM]Cl is considered a lipophilic ionic liquid.[9] Its miscibility with water is limited, and it is generally miscible with a range of organic solvents. This property is advantageous for product separation through liquid-liquid extraction.
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Reaction in [OMIM]Cl
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Reagent Purity: Ensure all reactants and the [OMIM]Cl solvent are of high purity and are dry. If necessary, purify [OMIM]Cl as described in the FAQs.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add [OMIM]Cl.
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Reactant Addition: Add the reactants and any catalyst to the [OMIM]Cl.
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Temperature Screening: Begin the reaction at a moderate temperature (e.g., 80°C) and monitor the progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, HPLC, or NMR).
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Optimization: Systematically vary the reaction temperature, catalyst loading, and reactant concentrations to determine the optimal conditions for yield and selectivity.
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Work-up and Product Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the product using an appropriate method as described in the troubleshooting guide (e.g., extraction with an organic solvent).
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[OMIM]Cl Recycling: After product extraction, the [OMIM]Cl can be purified for reuse by removing any residual solvent under vacuum.
Protocol 2: Example - Hydrolysis of Sucrose in [OMIM]Cl
This protocol is based on the application of [OMIM]Cl as a reaction medium for the hydrolysis of sucrose.[9]
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Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add 10 g of [OMIM]Cl.
-
Reactant Addition: Add 1 g of sucrose and the desired amount of an acid catalyst (e.g., HCl) and a metal chloride co-catalyst.[9]
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Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of sucrose and the formation of hydroxymethylfurfural using HPLC.
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Product Isolation: Upon completion, cool the reaction mixture. The product can be extracted using an appropriate organic solvent.
Visualizations
Caption: Experimental workflow for optimizing a chemical reaction in [OMIM]Cl.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that imidazolium-based ionic ligands can be metal(0)/nanocluster catalyst poisons in at least the test case of iridium(0)-catalyzed acetone hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation unit - Wikipedia [en.wikipedia.org]
- 8. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. ijrra.net [ijrra.net]
- 11. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactant Solubility in 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl)
Welcome to the technical support center for 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reactant solubility in this versatile ionic liquid.
Frequently Asked Questions (FAQs)
Q1: My reactant is not dissolving completely in [OMIM]Cl at room temperature. What are the initial steps I should take?
A1: Initial troubleshooting should focus on simple physical adjustments. First, ensure your [OMIM]Cl is of high purity and dry, as impurities and water content can significantly affect its solvent properties. We recommend gentle heating and stirring of the mixture. Many compounds exhibit increased solubility at elevated temperatures.[1][2] A moderate increase to 40-60°C can often be effective without degrading sensitive reactants. Ensure continuous stirring to maximize the interaction between the reactant and the ionic liquid.
Q2: I have tried heating and stirring, but my reactant's solubility is still insufficient. What is the next logical step?
A2: If physical methods are insufficient, the use of a co-solvent is the recommended next step. Co-solvents can modify the polarity and viscosity of the ionic liquid, which can significantly enhance reactant solubility. The choice of co-solvent depends on the properties of your reactant.
Q3: How do I select an appropriate co-solvent for my specific reactant?
A3: The selection of a co-solvent should be based on the polarity of your reactant. For polar reactants, polar aprotic solvents like DMSO or DMF are often effective. For less polar reactants, solvents such as acetonitrile or short-chain alcohols may be more suitable. It is advisable to start with a small amount of co-solvent (e.g., 5-10% v/v) and gradually increase the concentration while observing the solubility.
Q4: Can surfactants be used to improve the solubility of highly non-polar reactants in [OMIM]Cl?
A4: Yes, for highly non-polar or hydrophobic reactants, the use of surfactants can be an effective strategy.[3][4] Surfactants can form micelles within the ionic liquid, creating microenvironments that can solubilize non-polar compounds. Both ionic and non-ionic surfactants can be considered, depending on the specific chemistry of your system.
Q5: Are there any other advanced techniques to consider for very challenging solubility issues?
A5: For particularly difficult cases, you might consider preparing a supersaturated solution. This involves heating the mixture to a higher temperature to dissolve the reactant and then allowing it to cool slowly. This can sometimes result in a metastable supersaturated solution at your desired reaction temperature. However, be aware that this is a non-equilibrium state, and precipitation can be triggered by disturbances.
Troubleshooting Guides
Issue 1: Reactant Precipitates Out of Solution During Reaction
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Possible Cause 1: Change in Temperature. The reaction may be exothermic, causing a localized temperature increase that decreases the solubility of your reactant. Conversely, if the reaction is conducted at a reduced temperature, the solubility may decrease.
-
Solution: Monitor and control the reaction temperature. If the reaction is exothermic, consider using a cooling bath. If cooling is required for the reaction, you may need to add a co-solvent to maintain solubility at the lower temperature.
-
-
Possible Cause 2: Change in Solution Composition. The reaction may be consuming a reactant or generating a product that alters the overall polarity or composition of the [OMIM]Cl solution, leading to the precipitation of another component.
-
Solution: Analyze the reaction mixture at the point of precipitation to identify any new species. Consider a gradual addition of the reactant that is precipitating to maintain a low concentration. The use of a co-solvent that can solubilize all components of the reaction mixture may also be necessary.
-
Issue 2: Inconsistent Solubility Between Batches
-
Possible Cause 1: Variable Water Content in [OMIM]Cl. [OMIM]Cl is hygroscopic, and variations in water content between batches can significantly affect its solvent properties.
-
Solution: Dry the [OMIM]Cl under vacuum before use to ensure a consistent, low water content. Store the ionic liquid in a desiccator or under an inert atmosphere.
-
-
Possible Cause 2: Impurities in Reactants or Ionic Liquid. Impurities can act as nucleation sites for precipitation or alter the solvent properties of the ionic liquid.
-
Solution: Ensure the purity of your reactants and [OMIM]Cl using appropriate analytical techniques (e.g., NMR, mass spectrometry). Purify materials if necessary.
-
Data Presentation
The following tables summarize the physical properties of [OMIM]Cl and provide a general guide to selecting a solubility enhancement strategy based on reactant polarity.
Table 1: Physical Properties of this compound ([OMIM]Cl)
| Property | Value | Reference |
| Appearance | Clear pale yellow to yellow viscous liquid | [5][6] |
| Molecular Weight | 230.78 g/mol | [7] |
| Density | 1.01 g/mL at 20°C | [8] |
| Melting Point | 12°C | [5][8] |
| Viscosity | 3690 cP at 35°C | [7] |
| Water Solubility | Slightly soluble | [5][6][8] |
Table 2: General Guidance for Solubility Enhancement Strategy
| Reactant Polarity | Primary Strategy | Secondary Strategy | Considerations |
| High | Temperature Adjustment | Co-solvent (Polar Aprotic) | Monitor for thermal degradation of the reactant. |
| Intermediate | Co-solvent (e.g., Acetonitrile, Alcohols) | Temperature Adjustment | Co-solvent may affect reaction kinetics. |
| Low / Non-polar | Surfactants | Co-solvent (Non-polar) | Surfactant may need to be removed during product purification. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
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Reactant and [OMIM]Cl Preparation: Accurately weigh the desired amount of your reactant and [OMIM]Cl into a clean, dry reaction vessel equipped with a magnetic stirrer.
-
Initial Mixing: Stir the mixture at room temperature for 15 minutes. Observe the degree of dissolution.
-
Co-solvent Selection: Based on the polarity of your reactant (see Table 2), select an appropriate co-solvent (e.g., DMSO for polar, acetonitrile for intermediate polarity).
-
Incremental Addition of Co-solvent: Add the selected co-solvent in small increments (e.g., 2% v/v of the [OMIM]Cl volume).
-
Stirring and Observation: After each addition, stir the mixture vigorously for 10-15 minutes and visually inspect for improved dissolution.
-
Temperature Adjustment (Optional): If solubility is still limited, gently heat the mixture to 40-50°C while continuing to stir.
-
Documentation: Record the volume of co-solvent and the temperature at which complete dissolution is achieved.
Protocol 2: Method for Determining Approximate Solubility
-
Saturated Solution Preparation: To a known volume of [OMIM]Cl (e.g., 5 mL) in a sealed vial, add the reactant in small, pre-weighed increments.
-
Equilibration: After each addition, stir the mixture at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Continue adding the reactant until a small amount of undissolved solid remains.
-
Separation of Undissolved Solid: Centrifuge the vial to pellet the undissolved solid.
-
Analysis of the Supernatant: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent in which the reactant is highly soluble and can be quantified.
-
Quantification: Use an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the reactant in the diluted sample.
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Calculation: Back-calculate the concentration of the reactant in the original [OMIM]Cl supernatant to determine the solubility at that temperature.
Visualizations
Caption: A step-by-step workflow for troubleshooting and improving reactant solubility in [OMIM]Cl.
Caption: A diagram illustrating the logical selection of a solubility enhancement method based on reactant properties.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. jocpr.com [jocpr.com]
- 5. 3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE | 64697-40-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound, >99% | IoLiTec [iolitec.de]
- 8. This compound | CAS#:64697-40-1 | Chemsrc [chemsrc.com]
Navigating Reaction Work-ups with 1-Methyl-3-octylimidazolium chloride: A Technical Guide
Shanghái, China - Researchers and chemists working with the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) now have access to a dedicated technical support center designed to streamline their experimental work-up procedures. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered when isolating products from reactions involving this versatile solvent.
This compound is a room-temperature ionic liquid that has gained traction in various chemical transformations due to its unique properties, including low vapor pressure and tunable solubility. However, its separation from reaction products can pose challenges. This new resource aims to provide practical solutions to these challenges.
Troubleshooting Common Work-up Issues
A primary challenge in working with [OMIM]Cl is its efficient removal from the desired reaction products. The appropriate strategy is highly dependent on the polarity of the product.
For Nonpolar to Moderately Polar Products, liquid-liquid extraction is the most effective method. Due to the immiscibility of [OMIM]Cl with nonpolar organic solvents, a biphasic system can be readily formed.
For Polar Products, the separation is more complex due to the potential for solubility of the product in both the ionic liquid and polar organic solvents. In these cases, a multi-step extraction process or the use of an anti-solvent to precipitate the product may be necessary.
A common issue encountered during liquid-liquid extraction is the formation of emulsions. This can be mitigated by adding a small amount of a saturated salt solution, such as brine, to increase the ionic strength of the aqueous phase and promote phase separation.
Frequently Asked Questions (FAQs)
Q1: How can I remove residual [OMIM]Cl from my organic product after extraction?
A1: After the initial extraction, perform several washes with deionized water. Since [OMIM]Cl is slightly soluble in water, this will help remove any remaining ionic liquid.[1][2][3][4] For products that are not water-sensitive, this is a straightforward and effective purification step.
Q2: My product is soluble in the same solvents as [OMIM]Cl. How can I separate them?
A2: In this scenario, consider using an anti-solvent. An anti-solvent is a solvent in which your product is insoluble, but the ionic liquid is soluble. Adding an anti-solvent to the reaction mixture can precipitate your product, allowing for separation by filtration. Alternatively, column chromatography with a carefully selected eluent system can be effective.
Q3: What is the best way to recycle [OMIM]Cl after a reaction?
A3: For water-miscible ionic liquids, distillation of water from an aqueous solution of the ionic liquid can be an effective recycling method.[5] Another approach for ionic liquids in general involves the creation of aqueous two-phase systems using specific salts to salt out the ionic liquid.[5] For [OMIM]Cl, which is slightly water-soluble, after extraction of the organic product with a nonpolar solvent, the ionic liquid phase can be washed with water to remove water-soluble impurities and then dried under vacuum for reuse.
Q4: Can I use common organic solvents for extraction?
A4: Yes, nonpolar and some moderately polar organic solvents that are immiscible with [OMIM]Cl are suitable for extraction. The choice of solvent will depend on the solubility of your product. Refer to the solubility data table below for guidance.
Quantitative Data Summary
Understanding the solubility of this compound in various solvents is critical for designing effective work-up procedures.
| Solvent | Solubility of [OMIM]Cl | Product Polarity for Effective Extraction |
| Water | Slightly Soluble[1][2][3][4] | Nonpolar to Moderately Polar |
| Heptane | Immiscible | Nonpolar |
| Dodecane | Immiscible | Nonpolar |
| Hexadecane | Immiscible | Nonpolar |
| Cyclohexane | Immiscible | Nonpolar |
| Ethyl Acetate | Partially Miscible | Nonpolar |
| Dichloromethane | Miscible | Not suitable for direct extraction |
| Toluene | Immiscible | Nonpolar |
| Methanol | Miscible | Not suitable for direct extraction |
| Ethanol | Miscible | Not suitable for direct extraction |
Key Experimental Protocols
Protocol 1: Work-up of a Nonpolar Organic Product from [OMIM]Cl
This protocol is suitable for reactions such as the Heck reaction where a nonpolar product is synthesized in [OMIM]Cl.[6]
-
Reaction Quenching: Upon completion of the reaction, cool the mixture to room temperature.
-
Solvent Addition: Add a nonpolar organic solvent, such as cyclohexane or heptane, to the reaction mixture. The volume should be sufficient to dissolve the product and form a distinct upper phase.
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Phase Separation: Collect the upper organic layer containing the product.
-
Repeated Extraction: Extract the remaining ionic liquid phase two more times with the organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash with deionized water to remove residual [OMIM]Cl.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified product.
Protocol 2: General Work-up for a Suzuki Coupling Reaction
While not specific to [OMIM]Cl, this general protocol for a Suzuki coupling can be adapted. The key is the extraction with a moderately polar solvent like ethyl acetate.[7]
-
Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Work-up Strategies
To further clarify the decision-making process during work-up, the following diagrams illustrate the logical workflows.
Caption: Decision tree for selecting a work-up strategy.
Caption: Workflow for liquid-liquid extraction.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS#:64697-40-1 | Chemsrc [chemsrc.com]
- 3. 1-Methyl-3-n-octylimidazolium chloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
stability of 1-Methyl-3-octylimidazolium chloride under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound ([OMIM]Cl) under acidic conditions?
A1: this compound generally exhibits good stability in acidic conditions. It has been successfully used as a reaction medium for processes conducted in the presence of acids, such as the hydrolysis of sucrose with hydrochloric acid.[1][2][3] However, prolonged exposure to highly concentrated strong acids at elevated temperatures may lead to slow degradation.
Q2: What is the expected stability of [OMIM]Cl under basic conditions?
A2: Imidazolium-based ionic liquids, including [OMIM]Cl, are known to be susceptible to degradation under basic conditions. The stability is highly dependent on the concentration of the base, the temperature, and the specific structure of the imidazolium cation. Since the C2, C4, and C5 positions on the imidazolium ring of [OMIM]Cl are unsubstituted, it is more prone to degradation in the presence of strong bases compared to substituted imidazolium salts.
Q3: What is the primary degradation mechanism of [OMIM]Cl in basic solutions?
A3: The primary degradation pathway for imidazolium cations like [OMIM]Cl in basic media is initiated by the nucleophilic attack of a hydroxide ion at the most acidic proton of the imidazolium ring, which is located at the C2 position. This leads to the formation of an N-heterocyclic carbene (NHC) intermediate, followed by ring-opening reactions that result in the decomposition of the ionic liquid.[2][3][4]
Troubleshooting Guides
Issue 1: Unexpected reaction outcomes or low yields in a basic medium.
Possible Cause: Degradation of the [OMIM]Cl solvent.
Troubleshooting Steps:
-
Assess Reaction Conditions: Review the basicity and temperature of your experimental setup. Higher concentrations of strong bases (e.g., NaOH, KOH) and elevated temperatures will accelerate the degradation of [OMIM]Cl.
-
Monitor IL Stability: If possible, analyze the ionic liquid before and after the reaction using techniques like NMR spectroscopy to check for the appearance of degradation products.
-
Consider a More Stable IL: For reactions requiring strongly basic conditions, consider using an imidazolium ionic liquid with substituents on the C2, C4, and/or C5 positions of the imidazolium ring. These substitutions provide steric hindrance that protects the ring from nucleophilic attack and significantly enhances stability.[2][4]
-
Lower Reaction Temperature: If the reaction chemistry allows, performing the experiment at a lower temperature can significantly reduce the rate of ionic liquid degradation.
-
Use a Weaker Base: If applicable to your chemical transformation, utilizing a weaker base can help preserve the integrity of the [OMIM]Cl.
Issue 2: Inconsistent results when using recycled [OMIM]Cl from basic reactions.
Possible Cause: Accumulation of degradation products in the recycled ionic liquid.
Troubleshooting Steps:
-
Purification of Recycled IL: Before reuse, purify the [OMIM]Cl to remove any degradation products. This can be achieved through methods such as liquid-liquid extraction or vacuum distillation, depending on the nature of the impurities.
-
Quality Control of Recycled IL: Characterize the purified ionic liquid using analytical techniques (e.g., NMR, mass spectrometry) to ensure its purity and structural integrity before reusing it in subsequent experiments.
-
Limit Recycling Cycles: Be aware that even with purification, some degradation may be irreversible. It may be necessary to limit the number of times [OMIM]Cl is recycled from basic media.
Quantitative Data on Imidazolium Cation Stability
Table 1: Stability of Various Imidazolium Cations in 1 M KOH/CD₃OD at 80°C [2]
| Imidazolium Cation Structure | Substituents | % Cation Remaining after 30 days |
| 1,3-Dibenzylimidazolium | Unsubstituted at C2, C4, C5 | < 2% (after 5 days) |
| 1,3-Dibenzyl-2-methylimidazolium | C2-methyl | 36% |
| 1-Butyl-3-methylimidazolium (structurally similar to [OMIM]+) | Unsubstituted at C2, C4, C5 | Not reported, but expected to be low |
| 1,3-Di-n-butyl-2,4,5-trimethylimidazolium | C2, C4, C5-trimethyl | > 99% |
Note: The data in this table is for different imidazolium cations and should be used as a qualitative indicator of the expected stability trends for [OMIM]Cl.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of [OMIM]Cl in a Basic Solution
-
Sample Preparation: Prepare a solution of [OMIM]Cl in a deuterated solvent (e.g., D₂O or CD₃OD) containing a known concentration of a strong base (e.g., 1 M NaOH). Include an internal standard for quantitative analysis.
-
Initial Analysis: Acquire an initial ¹H NMR spectrum of the solution at time t=0.
-
Incubation: Maintain the solution at a constant temperature (e.g., 50°C or 80°C) in a sealed container.
-
Time-course Monitoring: At regular intervals, acquire ¹H NMR spectra of the solution.
-
Data Analysis: Integrate the characteristic peaks of the [OMIM]Cl cation and the internal standard. The decrease in the integral of the [OMIM]Cl peaks over time relative to the internal standard indicates the extent of degradation.
Visualizations
References
preventing decomposition of 1-Methyl-3-octylimidazolium chloride at high temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the approximate thermal decomposition temperature of this compound ([OMIM]Cl)?
Q2: What are the expected decomposition products of [OMIM]Cl at high temperatures?
A2: The primary thermal decomposition products of imidazolium chlorides, such as the closely related [BMIM]Cl, are typically volatile compounds.[5][6] These include the corresponding alkyl chlorides (in this case, 1-chlorooctane and chloromethane) and substituted imidazoles (1-methylimidazole and 1-octylimidazole).[7][8] The decomposition mechanism is believed to proceed via an SN2 reaction where the chloride anion attacks the alkyl groups on the imidazolium cation.[5] A safety data sheet for [OMIM]Cl indicates that hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9]
Q3: How does the presence of impurities, such as water, affect the thermal stability of [OMIM]Cl?
A3: The presence of water and other impurities can significantly impact the thermal stability of ionic liquids. [OMIM]Cl is hygroscopic, meaning it readily absorbs moisture from the air.[9] Water can facilitate decomposition pathways and lower the onset decomposition temperature. Therefore, it is crucial to handle and store [OMIM]Cl under dry conditions, for example, in a desiccator or a glovebox.
Q4: Are there any known stabilizers to prevent the thermal decomposition of [OMIM]Cl?
A4: The reviewed scientific literature does not provide specific information on stabilizers for this compound. However, general strategies to enhance the thermal stability of imidazolium-based ionic liquids include ensuring high purity of the ionic liquid and operating under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The choice of the anion has a significant impact on thermal stability, with halide anions generally leading to lower stability compared to larger, less coordinating anions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of [OMIM]Cl upon heating. | Initial stages of thermal decomposition. | 1. Reduce the operating temperature if possible. 2. Decrease the heating duration. 3. Ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon). 4. Verify the purity of the [OMIM]Cl and remove any potential contaminants. |
| Unexpected reaction byproducts observed in the experiment. | [OMIM]Cl is decomposing and its degradation products are reacting with your experimental components. | 1. Analyze the byproducts to confirm if they are consistent with the known decomposition products of imidazolium chlorides (e.g., alkyl halides, imidazoles). 2. Lower the reaction temperature to below the decomposition threshold. 3. Consider using a more thermally stable ionic liquid if high temperatures are unavoidable. |
| Inconsistent experimental results at elevated temperatures. | Partial decomposition of [OMIM]Cl is altering the properties of the solvent. | 1. Monitor the purity of the [OMIM]Cl before and after the experiment using techniques like NMR or HPLC. 2. Perform a thermogravimetric analysis (TGA) on your sample of [OMIM]Cl to determine its precise decomposition temperature under your experimental conditions. 3. Use a fresh batch of [OMIM]Cl for each high-temperature experiment to ensure consistency. |
Quantitative Data Summary
The following table summarizes the thermal decomposition data for [OMIM]Cl and related imidazolium-based ionic liquids.
| Ionic Liquid | Onset Decomposition Temperature (°C) | Heating Rate | Atmosphere | Reference |
| 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | 246 | 10 K/min | Nitrogen | [1][2] |
| 1-n-octyl-3-methylimidazolium bromide ([OMIM]Br) | 260 - 300 | Not Specified | Not Specified | [3] |
| 1-butyl-3-methylimidazolium bromide ([BMIM]Br) | 293 | Not Specified | Nitrogen | [3] |
Note: Data for [OMIM]Cl is estimated based on analogous compounds due to a lack of direct experimental values in the reviewed literature.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature
This protocol outlines a general procedure for determining the thermal stability of an ionic liquid like [OMIM]Cl using TGA.
Objective: To determine the onset decomposition temperature of the ionic liquid.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Sample of this compound ([OMIM]Cl), dried under vacuum.
-
Inert gas (high purity nitrogen or argon)
-
TGA sample pans (e.g., alumina or platinum)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dried [OMIM]Cl (typically 5-10 mg) into a clean TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below the expected decomposition point (e.g., 30°C).
-
Heat the sample at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Visualizations
Caption: Troubleshooting workflow for preventing [OMIM]Cl decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) and Water Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of water content on the properties of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on how water content influences the physicochemical properties of this ionic liquid.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving [OMIM]Cl and water.
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction results or poor reproducibility. | Varying water content in the [OMIM]Cl. | Determine the water content of the ionic liquid before each reaction using Karl Fischer titration. Ensure consistent drying procedures if anhydrous conditions are required.[1] |
| Higher than expected viscosity. | Low water content. [OMIM]Cl is highly viscous in its pure form. | Verify the water content. If a lower viscosity is desired for handling or mixing, consider adding a specific amount of deionized water. |
| Lower than expected conductivity. | Low water content or presence of non-ionic impurities. | Confirm the water content, as even small amounts can significantly increase conductivity. Purify the [OMIM]Cl if impurities are suspected. |
| Phase separation at low temperatures. | High water content. | While [OMIM]Cl is miscible with water at ambient temperatures, phase separation may occur at lower temperatures depending on the concentration. Determine the miscibility window for your experimental conditions. |
| Inaccurate water content determination with Karl Fischer titration. | Side reactions with the Karl Fischer reagent. | While less common with chloride-based ionic liquids compared to those with acetate anions, ensure the chosen Karl Fischer reagent is compatible. Use a well-maintained titrator and properly dried glassware. |
| Material degradation during heating. | Thermal instability in the presence of water. | While imidazolium-based ionic liquids are generally thermally stable, the presence of water can sometimes lower the decomposition temperature. Determine the thermal stability of your specific [OMIM]Cl-water mixture using thermogravimetric analysis (TGA) if heating is required. |
Frequently Asked Questions (FAQs)
Q1: How does water content affect the viscosity of this compound?
Water significantly decreases the viscosity of [OMIM]Cl. The ionic liquid is very viscous in its pure state, and the addition of even small amounts of water can lead to a substantial reduction in viscosity, which can be advantageous for processing and handling.[2]
Q2: What is the impact of water on the conductivity of [OMIM]Cl?
The electrical conductivity of [OMIM]Cl increases with the addition of water. This is because water reduces the viscosity of the ionic liquid, which in turn increases the mobility of the ions.
Q3: How does the density of [OMIM]Cl change with water content?
The density of [OMIM]Cl and water mixtures varies with the composition. The density of pure [OMIM]Cl is approximately 1.01 g/cm³ at room temperature. The precise density of a mixture will depend on the mole fraction of water.
Q4: Is [OMIM]Cl hygroscopic, and how should it be stored?
Yes, this compound is hygroscopic, meaning it will absorb moisture from the atmosphere. To maintain a low water content, it should be stored in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere (e.g., nitrogen or argon).
Q5: What is the most reliable method for determining the water content in [OMIM]Cl?
The most accurate and widely accepted method for determining the water content in ionic liquids is Karl Fischer titration.[3] This technique can precisely quantify even low levels of moisture.
Q6: Can I dry [OMIM]Cl if it has absorbed too much water?
Yes, you can dry [OMIM]Cl by heating it under vacuum. This will help to remove the absorbed water. However, it is crucial to ensure the temperature is kept below the decomposition temperature of the ionic liquid. Another method is to purge the ionic liquid with a dry, inert gas like nitrogen or argon.[1]
Quantitative Data
The following tables summarize the effect of water content on the density and viscosity of this compound at different temperatures.
Table 1: Density of [OMIM]Cl-Water Mixtures (g/cm³)
| Mole Fraction of [OMIM]Cl (x₁) | 298.15 K | 313.15 K | 328.15 K | 343.15 K |
| 1.0000 | 1.0113 | 1.0022 | 0.9932 | 0.9842 |
| 0.8982 | 1.0132 | 1.0045 | 0.9959 | 0.9873 |
| 0.7961 | 1.0152 | 1.0070 | 0.9988 | 0.9906 |
| 0.5986 | 1.0191 | 1.0116 | 1.0041 | 0.9967 |
| 0.4021 | 1.0210 | 1.0145 | 1.0080 | 1.0015 |
| 0.1983 | 1.0159 | 1.0105 | 1.0050 | 0.9995 |
| 0.0988 | 1.0080 | 1.0033 | 0.9986 | 0.9939 |
| 0.0415 | 1.0011 | 0.9969 | 0.9927 | 0.9885 |
| 0.0000 | 0.9971 | 0.9922 | 0.9857 | 0.9778 |
Data sourced from literature.
Table 2: Dynamic Viscosity of [OMIM]Cl-Water Mixtures (mPa·s)
| Mole Fraction of [OMIM]Cl (x₁) | 298.15 K | 313.15 K | 328.15 K | 343.15 K |
| 1.0000 | 369.0 | 143.0 | 67.8 | 36.9 |
| 0.8982 | 225.0 | 92.5 | 46.2 | 26.3 |
| 0.7961 | 144.0 | 62.4 | 32.6 | 19.3 |
| 0.5986 | 58.9 | 28.9 | 16.3 | 10.1 |
| 0.4021 | 24.1 | 13.1 | 7.9 | 5.2 |
| 0.1983 | 7.6 | 4.7 | 3.2 | 2.3 |
| 0.0988 | 3.5 | 2.4 | 1.7 | 1.3 |
| 0.0415 | 2.0 | 1.4 | 1.1 | 0.9 |
| 0.0000 | 0.9 | 0.7 | 0.6 | 0.5 |
Data sourced from literature.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the steps for determining the water content in a sample of this compound.
-
Apparatus:
-
Volumetric or coulometric Karl Fischer titrator.
-
Titration cell.
-
Syringe for sample injection.
-
Analytical balance.
-
-
Reagents:
-
Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Anhydrous methanol or a suitable solvent.
-
-
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with anhydrous methanol or the appropriate solvent and titrate to a dry endpoint to remove any residual water.
-
Accurately weigh a sample of [OMIM]Cl in a gas-tight syringe.
-
Inject the sample into the titration cell.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
For accuracy, perform the measurement in triplicate.
-
Protocol 2: Measurement of Density
This protocol describes how to measure the density of [OMIM]Cl-water mixtures.
-
Apparatus:
-
Vibrating tube densitometer.
-
Thermostatic bath for temperature control.
-
Syringes for sample injection.
-
Analytical balance.
-
-
Procedure:
-
Calibrate the densitometer using dry air and deionized water at the desired temperature.
-
Prepare [OMIM]Cl-water mixtures of known compositions by weight.
-
Set the thermostatic bath to the desired measurement temperature and allow the densitometer to equilibrate.
-
Inject the [OMIM]Cl-water sample into the densitometer's measuring cell, ensuring there are no air bubbles.
-
Allow the reading to stabilize and record the density value.
-
Clean the measuring cell thoroughly with a suitable solvent (e.g., ethanol followed by deionized water) and dry it completely before introducing the next sample.
-
Repeat the measurement for each sample at all desired temperatures.
-
Protocol 3: Measurement of Viscosity
This protocol details the measurement of the dynamic viscosity of [OMIM]Cl-water mixtures.
-
Apparatus:
-
Rotational viscometer or a falling-ball viscometer.
-
Thermostatic bath for temperature control.
-
Appropriate measuring spindle or capillary for the expected viscosity range.
-
-
Procedure:
-
Prepare [OMIM]Cl-water mixtures of known compositions.
-
Set the thermostatic bath to the desired temperature and allow the viscometer and sample to reach thermal equilibrium.
-
If using a rotational viscometer, select a spindle and rotational speed appropriate for the sample's viscosity.
-
Immerse the spindle in the sample to the correct depth.
-
Start the rotation and allow the viscosity reading to stabilize before recording the value.
-
If using a falling-ball viscometer, measure the time it takes for a ball of known density and diameter to fall through a calibrated tube containing the sample.
-
Calculate the viscosity based on the instrument's calibration constant and the measured parameters.
-
Clean the equipment thoroughly between samples.
-
Protocol 4: Measurement of Electrical Conductivity
This protocol outlines the procedure for measuring the electrical conductivity of [OMIM]Cl-water mixtures.
-
Apparatus:
-
Conductivity meter with a temperature sensor.
-
Conductivity cell.
-
Thermostatic bath.
-
Standard potassium chloride (KCl) solutions for calibration.
-
-
Procedure:
-
Calibrate the conductivity meter using standard KCl solutions of known conductivity at the desired temperature.
-
Prepare [OMIM]Cl-water mixtures of known compositions.
-
Place the sample in a measuring cell and immerse it in the thermostatic bath to reach the desired temperature.
-
Immerse the conductivity probe into the sample, ensuring the electrodes are fully covered and there are no air bubbles.
-
Allow the reading to stabilize and record the conductivity value.
-
Rinse the conductivity probe with deionized water and dry it before measuring the next sample.
-
Repeat the measurements for all samples at the desired temperatures.
-
Visualizations
Caption: Experimental workflow for characterizing [OMIM]Cl-water mixtures.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Managing Corrosion with 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl).
Frequently Asked Questions (FAQs)
Q1: Is this compound corrosive to standard laboratory equipment?
A1: The corrosivity of this compound ([OMIM]Cl) depends on the material of your equipment. While ionic liquids are often considered "designer solvents," their interaction with metals can be complex. The chloride anion, in particular, can contribute to corrosion, especially in the presence of water.
-
High Resistance: Austenitic stainless steel (e.g., 304, 316L) and nickel-based alloys (e.g., Hastelloy C22) generally exhibit good resistance to corrosion by chloride-containing ionic liquids.[1][2]
-
Moderate to High Susceptibility: Carbon steel, aluminum, copper, and brass are more prone to corrosion when in contact with [OMIM]Cl, especially at elevated temperatures or in the presence of moisture.[1][2] The presence of water can lead to the hydrolysis of anions, creating acidic conditions that accelerate corrosion.[1]
Q2: I've noticed unexpected discoloration and pitting on my mild steel reactor after using [OMIM]Cl. What could be the cause?
A2: Discoloration and pitting are classic signs of corrosion. For mild steel, this is a known issue when working with certain ionic liquids, particularly in acidic environments.[3][4] The likely causes include:
-
Presence of Impurities: Water is a common impurity that significantly increases the corrosion rate of metals in ionic liquids.[1] It can facilitate the formation of corrosive byproducts.
-
Operating Temperature: Higher temperatures generally accelerate corrosion rates.[4]
-
Acidic Contaminants: If your experimental setup involves acids (e.g., HCl), this will create a highly corrosive environment for mild steel, even with the potential inhibitory effects of the ionic liquid.[3][4]
Q3: Can [OMIM]Cl be used as a corrosion inhibitor?
A3: Yes, imidazolium-based ionic liquids, including those with long alkyl chains like this compound, have been shown to act as effective corrosion inhibitors, particularly for mild steel in acidic solutions (e.g., HCl, H₂SO₄).[3][4][5][6] The imidazolium cation can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[3][4] The effectiveness of inhibition often increases with the concentration of the ionic liquid and the length of the alkyl chain on the imidazolium ring.[3][7]
Q4: What are the best practices for storing and handling [OMIM]Cl to minimize corrosion risks?
A4: To minimize corrosion risks, proper storage and handling are crucial:
-
Moisture Control: [OMIM]Cl is hygroscopic. Store it in a tightly sealed container in a dry, cool, and well-ventilated place to prevent moisture absorption.[8]
-
Inert Atmosphere: For long-term storage or sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Material Compatibility: Use storage containers and handling equipment made of compatible materials like glass, PTFE, or high-grade stainless steel.
Troubleshooting Guides
Issue 1: Visible Corrosion on Equipment
-
Symptoms: Pitting, rust formation, or discoloration on metal surfaces (reactors, stirrers, etc.) after exposure to [OMIM]Cl.
-
Troubleshooting Steps:
-
Material Verification: Confirm that the affected equipment is made of a material compatible with chloride-containing ionic liquids. Refer to the material compatibility information in the FAQs.
-
Purity Analysis of [OMIM]Cl: Test the ionic liquid for water content and other impurities. The presence of water is a primary accelerator of corrosion.[1]
-
System Cleanliness: Ensure the experimental system is thoroughly cleaned and dried before introducing the ionic liquid to remove any residual acids or water.
-
Consider Corrosion Inhibitors: If using susceptible materials like mild steel is unavoidable, [OMIM]Cl itself may act as an inhibitor. However, its effectiveness depends on concentration and other environmental factors.[6][7]
-
Temperature Reduction: If the experimental conditions allow, reducing the operating temperature can significantly decrease the corrosion rate.[4]
-
Quantitative Data Summary
The following tables summarize corrosion inhibition data for imidazolium-based ionic liquids similar to [OMIM]Cl. This data provides a reference for the expected performance under various conditions.
Table 1: Corrosion Inhibition Efficiency of Imidazolium-Based Ionic Liquids on Mild Steel in 1 M HCl
| Ionic Liquid | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 3-(4-methylbenzyl)-1-octyl-1-H-imidazolium chloride | 100 | 20 | >90 (derived from rate) | [6] |
| 3-(4-methylbenzyl)-1-decyl-1-H-imidazolium chloride | 100 | 20 | >90 (derived from rate) | [6] |
| 3-(4-methylbenzyl)-1-dodecyl-1-H-imidazolium chloride | 100 | 20 | >90 (derived from rate) | [6] |
Table 2: Electrochemical Parameters for Mild Steel in 1 M H₂SO₄ with and without an Imidazolium-Based Ionic Liquid
| Inhibitor Concentration (g/L) | Corrosion Current (i_corr) (mA/cm²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 1.25 | - | [9] |
| 0.2 | 0.52 | 58.40 | [9] |
| 0.4 | 0.35 | 72.00 | [9] |
| 0.6 | 0.23 | 81.60 | [9] |
| 0.8 | 0.18 | 85.71 | [9] |
Experimental Protocols
Protocol 1: Evaluating Material Corrosion via Electrochemical Methods
This protocol outlines the use of Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) to assess the corrosion rate and inhibition efficiency.
1. Materials and Equipment:
- Working Electrode: Sample of the material to be tested (e.g., mild steel, stainless steel).
- Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
- Counter Electrode: Platinum or graphite rod.
- Electrochemical Cell/Corrosion Cell.
- Potentiostat/Galvanostat.
- Test Solution: [OMIM]Cl, potentially with added corrosives like HCl or water to simulate experimental conditions.
2. Experimental Procedure:
- Preparation:
- Polish the working electrode surface with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
- Assemble the three-electrode setup in the electrochemical cell containing the test solution.
- Allow the system to stabilize by immersing the working electrode in the solution for approximately 30-60 minutes until a stable Open Circuit Potential (OCP) is reached.
- Electrochemical Impedance Spectroscopy (EIS):
- Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
- Record the impedance data and plot it as Nyquist and Bode plots.[3] The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
- Potentiodynamic Polarization (PDP):
- After EIS, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
- Plot the resulting current density versus the applied potential on a logarithmic scale (Tafel plot).
- Extrapolate the linear portions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[4] The icorr value is directly proportional to the corrosion rate.
3. Data Analysis:
- Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 Where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with [OMIM]Cl.
Visualizations
Caption: Workflow for Electrochemical Corrosion Testing.
Caption: Troubleshooting Logic for Equipment Corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion behaviour of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dissolution of Cellulose: A Comparative Analysis of 1-Methyl-3-octylimidazolium Chloride and 1-Butyl-3-methylimidazolium Chloride
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of 1-methyl-3-octylimidazolium chloride ([OMIM]Cl) versus 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as solvents for cellulose.
The dissolution of cellulose, a critical step in the sustainable production of biofuels, bio-based materials, and drug delivery systems, has been a significant area of research. Imidazolium-based ionic liquids (ILs) have emerged as highly effective solvents capable of disrupting the extensive hydrogen-bonding network of cellulose. Among these, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) is one of the most widely studied and utilized. This guide provides a comparative analysis of [BMIM]Cl and its longer-chain counterpart, this compound ([OMIM]Cl), for cellulose dissolution, supported by experimental data.
The ability of imidazolium-based ILs to dissolve cellulose is primarily attributed to the strong hydrogen bond accepting capability of the chloride anion, which interacts with the hydroxyl protons of the cellulose chains, effectively breaking the intra- and intermolecular hydrogen bonds that give cellulose its crystalline structure.[1][2] The cation, while not the primary driver of dissolution, also plays a role in the overall solvation process.
Performance Comparison: The Impact of Alkyl Chain Length
The length of the alkyl chain on the imidazolium cation has a notable effect on the cellulose dissolution capacity of 1-alkyl-3-methylimidazolium chlorides. Research investigating a homologous series of these ionic liquids, from ethyl (C2) to decyl (C10), has revealed a distinct trend in their dissolution efficiency.
Studies have shown that shorter alkyl chains on the imidazolium ring are generally more effective for dissolving cellulose.[3] This is often attributed to the lower viscosity and potentially more favorable interactions of the smaller cations with the cellulose structure. Specifically, a study by Erdmenger et al. demonstrated that within the 1-alkyl-3-methylimidazolium chloride series, the dissolution of microcrystalline cellulose at 100°C is most efficient with an ethyl or butyl substituent. As the alkyl chain length increases beyond butyl, the dissolution capability tends to decrease.
| Ionic Liquid | Alkyl Chain Length | Cellulose Solubility (wt%) at 100°C |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | C4 | ~10-12% |
| 1-Octyl-3-methylimidazolium chloride ([OMIM]Cl) | C8 | ~3-5% |
Note: The solubility values are approximate and can vary depending on the source and specific experimental conditions. The data presented is based on trends reported in the literature, specifically referencing the work of Erdmenger et al. (2007) as cited in various reviews.[1][3]
The data clearly indicates that [BMIM]Cl exhibits significantly higher efficacy in dissolving cellulose compared to [OMIM]Cl under similar conditions. The longer octyl chain in [OMIM]Cl likely leads to increased steric hindrance and higher viscosity, which can impede the effective interaction of the chloride ions with the cellulose fibrils and hinder the overall dissolution process.
Experimental Protocols
The following is a generalized experimental protocol for determining the solubility of cellulose in 1-alkyl-3-methylimidazolium chloride ionic liquids, based on methodologies reported in the literature.
Materials:
-
Microcrystalline cellulose (MCC)
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
1-Octyl-3-methylimidazolium chloride ([OMIM]Cl)
-
Anhydrous ethanol
-
Deionized water
Procedure for Cellulose Dissolution:
-
Drying: Dry the microcrystalline cellulose in a vacuum oven at a specified temperature (e.g., 80°C) for several hours to remove any residual moisture. The ionic liquids should also be dried under vacuum to minimize water content, as water can negatively impact cellulose solubility.
-
Dissolution Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add a known weight of the ionic liquid ([BMIM]Cl or [OMIM]Cl).
-
Heating and Stirring: Heat the ionic liquid to the desired dissolution temperature (e.g., 100°C) with continuous stirring.
-
Cellulose Addition: Gradually add the dried microcrystalline cellulose to the heated ionic liquid in small portions while maintaining vigorous stirring.
-
Observation: Monitor the dissolution process visually or using a polarized light microscope until a clear, homogenous solution is formed or until no further dissolution is observed after a prolonged period. The time taken for complete dissolution should be recorded.
-
Solubility Determination: The solubility is determined as the maximum weight percentage of cellulose that can be dissolved in the ionic liquid to form a stable solution.
Cellulose Regeneration:
-
Precipitation: The dissolved cellulose can be regenerated by adding a non-solvent such as water or ethanol to the cellulose-ionic liquid solution.
-
Washing: The precipitated cellulose is then thoroughly washed with the non-solvent to remove the ionic liquid.
-
Drying: The regenerated cellulose is dried in an oven.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the comparative performance of [OMIM]Cl and [BMIM]Cl for cellulose dissolution.
Caption: Logical flow of how alkyl chain length affects the properties and performance of ionic liquids in cellulose dissolution.
Conclusion
For researchers and professionals in drug development and material science, the choice of an appropriate solvent for cellulose is paramount. The experimental evidence strongly suggests that 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) is a more effective solvent for cellulose than this compound ([OMIM]Cl) . The shorter alkyl chain of [BMIM]Cl results in lower viscosity and reduced steric hindrance, facilitating more efficient disruption of the cellulose hydrogen-bonding network and leading to higher cellulose solubility. While [OMIM]Cl can dissolve cellulose, its performance is comparatively lower. Therefore, for applications requiring high concentrations of dissolved cellulose, [BMIM]Cl is the recommended choice between the two.
References
A Comparative Study of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) and 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)
This guide provides a detailed comparison of the physicochemical properties and performance of two common imidazolium-based ionic liquids: 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) and 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl). This document is intended for researchers, scientists, and professionals in drug development and other fields where ionic liquids are utilized.
Physicochemical Properties
The key difference between [OMIM]Cl and [HMIM]Cl lies in the length of the alkyl chain attached to the imidazolium cation: an octyl group (C8) for [OMIM]Cl and a hexyl group (C6) for [HMIM]Cl. This structural difference significantly influences their physical and chemical properties.
| Property | This compound ([OMIM]Cl) | 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) |
| Molecular Formula | C₁₂H₂₃ClN₂ | C₁₀H₁₉ClN₂ |
| Molecular Weight | 230.78 g/mol [1] | 202.72 g/mol [2] |
| Appearance | Liquid[1][3] | Clear yellow-orange liquid[4] |
| CAS Number | 64697-40-1[1] | 171058-17-6[2][4] |
The following table summarizes the key quantitative physicochemical properties of [OMIM]Cl and [HMIM]Cl.
| Property | Value for [OMIM]Cl | Value for [HMIM]Cl |
| Density | 1.01 g/mL at 20 °C[1][3][5] | 1.05 g/cm³[6] |
| 1.01 g/cm³ at 24 °C[7] | 1.04 g/cm³ at 26 °C[8] | |
| Viscosity | 0.375 Pa·s at 80 °C[9][10] | 0.293 Pa·s at 80 °C[9] |
| 0.161 Pa·s at 100 °C[9] | 0.087 Pa·s at 100 °C[9] | |
| 0.081 Pa·s at 120 °C[9][10] | 0.043 Pa·s at 120 °C[9] | |
| 3690 cP at 35 °C[7] | 3302 cP at 35 °C[8] | |
| Conductivity | 0.09 mS/cm at 30 °C[7] | 0.08 mS/cm at 20 °C[8] |
| Refractive Index | n20/D 1.505-1.515[1][3] | - |
| Melting Point | -17 °C[7] | - |
Note: Viscosities at room temperature are very high and often not reported; measurements are typically taken at elevated temperatures.[9][10]
Synthesis and Applications
Both ionic liquids are synthesized through the quaternization of 1-methylimidazole with the corresponding alkyl chloride (1-chlorohexane for [HMIM]Cl and 1-chlorooctane for [OMIM]Cl).
Applications of [OMIM]Cl:
-
A reaction medium for the hydrolysis of sucrose to produce hydroxymethylfurfural.[5][11]
-
Used as a structure-directing agent in the synthesis of organized mesoporous alumina.[5][11]
-
Accelerates the crystallization of metal-organic frameworks (MOFs) like UiO-66.[12]
Applications of [HMIM]Cl:
-
An important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[4]
-
Behaves as a short-chain cationic surfactant and shows aggregation behavior in aqueous solutions.[4]
-
Used in the design of mesoporous silica and as a catalyst for the synthesis of β-amino alcohols.[14]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is based on established synthesis methods.[15]
-
Preparation: Ensure all glassware is oven and vacuum-dried. Distill 1-methylimidazole from KOH and 1-chlorohexane from P₂O₅. Store the distilled materials under an inert atmosphere.
-
Reaction: In a closed reaction vessel under an inert atmosphere, combine equimolar amounts of 1-methylimidazole and 1-chlorohexane.
-
Incubation: Stir the mixture at room temperature for several days (e.g., 11 days). Higher temperatures can shorten the reaction time but may lead to a colored product requiring more extensive purification.[15]
-
Purification: Wash the resulting product repeatedly with a non-polar solvent like toluene or dry ethyl acetate to remove any unreacted 1-methylimidazole.[15] Vigorous stirring overnight may be necessary.
-
Drying: Dry the purified product under vacuum to remove any residual solvent. The final product may be a semi-solid.[15]
-
Characterization: Confirm the structure and purity using techniques like H-NMR and C-NMR spectroscopy.[15]
Density Measurement: The density of ionic liquids is commonly measured using an oscillating U-tube densimeter.[16]
-
Calibration: Calibrate the densimeter with fluids of known density, such as ultra-pure water and air.[16]
-
Sample Handling: It is recommended to handle the ionic liquid sample under an inert atmosphere to prevent moisture absorption.[16]
-
Temperature Control: Maintain a stable temperature, as density is temperature-dependent. The temperature deviation should be minimal (e.g., less than ± 2 mK).[16]
-
Measurement: Introduce the sample into the U-tube and measure the period of vibration, which is then correlated to the density. Perform at least three measurements for reproducibility.[16]
Viscosity Measurement: Viscosity can be determined using a viscometer, such as a falling-ball, rotational, or capillary viscometer.[17]
-
Instrument Setup: Prepare the viscometer according to the manufacturer's instructions.
-
Temperature Control: Ensure the sample is maintained at the desired temperature throughout the measurement.
-
Measurement: For a capillary viscometer, measure the time it takes for a fixed volume of the ionic liquid to flow through the capillary.[17] For a rotational viscometer, measure the torque required to rotate a spindle at a constant speed in the liquid.
-
Data Analysis: Calculate the viscosity based on the instrument's calibration and the measured parameters.
Thermal Stability Analysis (TGA): Thermogravimetric analysis (TGA) is used to determine the thermal stability of the ionic liquids.[18][19]
-
Sample Preparation: Place a small, accurately weighed sample of the ionic liquid into a TGA pan.
-
Dynamic TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[19] Record the mass of the sample as a function of temperature. The onset decomposition temperature (T_onset) is the temperature at which significant mass loss begins.[18]
-
Isothermal TGA: For long-term thermal stability, heat the sample to a specific temperature below T_onset and hold it for an extended period (e.g., several hours).[18][19] Record the mass loss over time to assess decomposition at temperatures relevant to practical applications.[19]
Visualizations
Caption: A decision-making workflow for selecting between [OMIM]Cl and [HMIM]Cl based on application needs.
Caption: A generalized workflow for the synthesis and characterization of ionic liquids.
References
- 1. This compound = 97.0 HPLC 64697-40-1 [sigmaaldrich.com]
- 2. 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | CID 2734163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-甲基-3-辛基氯化咪唑鎓 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Hexyl-3-methylimidazolium chloride CAS#: 171058-17-6 [amp.chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 25 g, CAS No. 171058-17-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. This compound, >99% | IoLiTec [iolitec.de]
- 8. 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-甲基-3-辛基氯化咪唑鎓 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Influence of this compound on MIL-53(Al) crystallinity and particle size - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cssp.chemspider.com [cssp.chemspider.com]
- 16. research.abo.fi [research.abo.fi]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis: 1-Methyl-3-octylimidazolium Chloride vs. Traditional Organic Solvents in Phytochemical Extraction
In the continuous pursuit of greener, more efficient, and highly selective solvents, ionic liquids (ILs) have emerged as a promising alternative to conventional volatile organic solvents (VOCs).[1][2] Among them, 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl), a member of the imidazolium-based IL family, offers a unique set of physicochemical properties beneficial for various applications, including organic synthesis and, notably, the extraction of bioactive compounds.[3][4] This guide provides an objective comparison of the performance of imidazolium-based ionic liquids, exemplified by the 1-octyl-3-methylimidazolium cation, against traditional solvents in the extraction of valuable flavonoids from plant matrices.
The superiority of ionic liquids in extraction processes is often attributed to their tunable polarity, negligible vapor pressure, and strong interactions (such as hydrogen bonding and π-π interactions) with target analytes.[1][5] These properties can lead to significantly higher extraction yields and reduced processing times compared to conventional methods.
Data Presentation: Extraction Efficiency of Flavonoids
The following table summarizes experimental data comparing the extraction efficiency of the flavonoids Rutin and Quercetin from the leaves of Abutilon theophrasti. The data contrasts a conventional Heat Reflux Extraction (HRE) method using methanol with an optimized Ionic Liquid-based Ultrasonic- and Microwave-Assisted Extraction (IL-UMAE) method. The performance of various imidazolium-based ILs with different alkyl chain lengths, including the C8 chain of [OMIM]Cl, is shown to demonstrate the effect of cation structure on efficiency.
| Extraction Method | Solvent | Rutin Yield (mg/g) | Quercetin Yield (mg/g) | Extraction Time |
| Conventional HRE | 60% Methanol | 2.73 | 0.11 | 120 min |
| IL-UMAE | 1 M [C2mim]Br in Water | 3.98 | 0.18 | 12 min |
| IL-UMAE | 1 M [C4mim]Br in Water | 5.49 | 0.27 | 12 min |
| IL-UMAE | 1 M [C6mim]Br in Water | 4.86 | 0.23 | 12 min |
| IL-UMAE | 1 M [C8mim]Br in Water | 4.51 | 0.21 | 12 min |
Data sourced from Zhao et al. (2015).[3] The IL-UMAE results reflect an optimized process. [C2mim]Br: 1-ethyl-3-methylimidazolium bromide; [C4mim]Br: 1-butyl-3-methylimidazolium bromide; [C6mim]Br: 1-hexyl-3-methylimidazolium bromide; [C8mim]Br: 1-octyl-3-methylimidazolium bromide.
The data clearly indicates that the Ionic Liquid-based assisted extraction method provides a significantly higher yield for both Rutin and Quercetin in a fraction of the time compared to conventional methanol-based reflux extraction. The yield for Rutin increased by over 2-fold and for Quercetin by 2.3-fold using the optimized [C4mim]Br method.[3] While the C4 alkyl chain proved optimal in this specific application, the C8 cation ([C8mim]Br), structurally analogous to that in [OMIM]Cl, still demonstrated a substantial performance increase over the traditional solvent.[3]
Experimental Protocols
The methodologies below are detailed based on the comparative study for flavonoid extraction.
1. Materials and Reagents:
-
Plant Material: Dried leaves of Abutilon theophrasti, powdered and sieved.
-
Ionic Liquids: 1-ethyl-3-methylimidazolium bromide ([C2mim]Br), 1-butyl-3-methylimidazolium bromide ([C4mim]Br), 1-hexyl-3-methylimidazolium bromide ([C6mim]Br), and 1-octyl-3-methylimidazolium bromide ([C8mim]Br).
-
Conventional Solvent: Methanol (HPLC grade).
-
Standards: Rutin and Quercetin reference standards.
2. Ionic Liquid-Based Ultrasonic- and Microwave-Assisted Extraction (IL-UMAE) Protocol:
-
Sample Preparation: 0.5 g of powdered leaf sample is placed in an extraction vessel.
-
Solvent Addition: An optimized volume of aqueous ionic liquid solution (e.g., 2.0 M [C4mim]Br at a 32 mL/g liquid-solid ratio) is added to the sample.[3]
-
Extraction: The vessel is subjected to simultaneous ultrasonic and microwave irradiation. Optimized parameters include an extraction time of 12 minutes, a temperature of 60°C, microwave power of 534 W, and a fixed ultrasonic power of 50 W.[3]
-
Sample Processing: After extraction, the mixture is cooled and centrifuged. The supernatant is collected, filtered through a 0.45 µm membrane, and prepared for analysis.
3. Conventional Heat Reflux Extraction (HRE) Protocol:
-
Sample Preparation: 1.0 g of powdered leaf sample is placed in a round-bottom flask.
-
Solvent Addition: 30 mL of 60% aqueous methanol solution is added to the flask.
-
Extraction: The mixture is heated under reflux for 120 minutes.
-
Sample Processing: The extract is cooled, filtered, and the methanol is evaporated. The remaining aqueous solution is diluted to a final volume for analysis.
4. Analytical Method (HPLC):
-
The concentrations of Rutin and Quercetin in the final extracts are quantified using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Visualization of Comparative Workflow
The following diagram illustrates the parallel workflows for the Ionic Liquid-based assisted extraction and the conventional solvent extraction, highlighting the significant reduction in complexity and time.
Caption: Comparative workflows for phytochemical extraction.
References
- 1. Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ionic Liquid Based Simultaneous Ultrasonic- and Microwave-Assisted Extraction of Rutin and Quercetin from Leaves of Velvetleaf (Abutilon theophrasti) by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Are Ionic Liquids Better Extracting Agents Than Toxic Volatile Organic Solvents? A Combination of Ionic Liquids, Microwave and LC/MS/MS, Applied to the Lichen Stereocaulon glareosum [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Validating Enzymatic Activity in 1-Methyl-3-octylimidazolium chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of ionic liquids as alternative solvents in enzymatic reactions is a rapidly growing field of interest, offering potential advantages in terms of substrate solubility, enzyme stability, and reaction selectivity. This guide provides a comparative analysis of enzymatic activity in 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl), a common imidazolium-based ionic liquid. The following sections present a summary of available experimental data, detailed experimental protocols for activity validation, and a logical workflow for comparative studies.
Data Presentation: Enzyme Activity in [OMIM]Cl vs. Alternative Solvents
The following tables summarize the observed effects of [OMIM]Cl on the activity of three common enzymes: Lysozyme, Lipase, and Cellulase, in comparison to standard aqueous buffers and another ionic liquid.
| Enzyme | Substrate | Solvent System | Relative Activity (%) | Reference |
| Hen Egg White Lysozyme | Micrococcus lysodeikticus cells | Phosphate Buffer (pH 6.2) | 100 (Baseline) | Generic Assay |
| This compound ([OMIM]Cl) | Increased | [1][2] | ||
| Candida antarctica Lipase B | p-Nitrophenyl esters | Phosphate Buffer (pH 7.0) | 100 (Baseline) | Generic Assay |
| [OMIM]Cl (as impurity in [Omim][Tf₂N]) | Decreased | [3] | ||
| Trichoderma reesei Cellulase | Carboxymethyl cellulose (CMC) | Citrate Buffer (pH 4.8) | 100 (Baseline) | Generic Assay |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Decreased/Inactivated | [4] |
Note: Quantitative data for the relative activity of these enzymes specifically in pure [OMIM]Cl compared to a standard buffer is limited in publicly available literature. The information presented reflects the general trends observed in the cited studies. For instance, while [OMIM]Cl has been shown to increase the activity of lysozyme, the exact percentage increase can vary depending on the specific experimental conditions.[1][2] Conversely, for lipase, the presence of chloride ions, such as in [OMIM]Cl, has been reported to have an adverse effect on its activity when present as an impurity in other ionic liquids.[3] Data on cellulase activity in imidazolium-based ionic liquids like [BMIM]Cl suggests a general trend of inactivation.[4]
Experimental Protocols
A crucial aspect of validating enzymatic activity in any solvent system is a robust and well-defined experimental protocol. Below is a detailed methodology for a standard turbidimetric assay used to measure lysozyme activity, which can be adapted for use with [OMIM]Cl.
Turbidimetric Assay for Lysozyme Activity
This assay is based on the principle that lysozyme cleaves the peptidoglycan layer of certain bacterial cell walls, leading to a decrease in the turbidity of a bacterial suspension. The rate of this decrease is proportional to the enzyme's activity.
Materials:
-
Hen Egg White Lysozyme (HEWL)
-
Micrococcus lysodeikticus lyophilized cells
-
Potassium Phosphate Buffer (50 mM, pH 6.2)
-
This compound ([OMIM]Cl)
-
Spectrophotometer capable of measuring absorbance at 450 nm
-
Cuvettes
-
Pipettes
Procedure:
-
Preparation of Substrate Suspension:
-
Prepare a suspension of Micrococcus lysodeikticus cells in 50 mM potassium phosphate buffer (pH 6.2) to an initial absorbance of 0.6-0.7 at 450 nm.
-
-
Preparation of Enzyme Solutions:
-
Aqueous Control: Prepare a stock solution of HEWL in the phosphate buffer.
-
[OMIM]Cl Solution: Prepare a stock solution of HEWL in [OMIM]Cl. Due to the viscosity of the ionic liquid, ensure thorough mixing. It may be necessary to prepare a dilution of [OMIM]Cl in buffer to reduce viscosity and assess the effect of concentration.
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C).
-
To a cuvette, add 2.9 mL of the Micrococcus lysodeikticus suspension.
-
Initiate the reaction by adding 0.1 mL of the respective enzyme solution (aqueous control or [OMIM]Cl solution).
-
Immediately mix the solution by gentle inversion and start recording the absorbance at 450 nm every 30 seconds for a total of 5 minutes.
-
A blank reaction should be run using 0.1 mL of the corresponding solvent (buffer or [OMIM]Cl) without the enzyme.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.
-
One unit of lysozyme activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.
-
The specific activity can be calculated by dividing the activity by the concentration of the enzyme in the reaction mixture (in mg/mL).
-
Mandatory Visualizations
Logical Workflow for Comparative Enzyme Activity Measurement
The following diagram illustrates a logical workflow for comparing enzymatic activity in [OMIM]Cl against a conventional aqueous buffer and another ionic liquid.
Caption: A logical workflow for the comparative analysis of enzyme activity.
Conceptual Interaction of [OMIM]Cl with an Enzyme
This diagram illustrates the potential interactions between the ions of [OMIM]Cl and an enzyme, which can lead to conformational changes affecting its activity.
References
- 1. Ionic liquid salt-induced inactivation and unfolding of cellulase from Trichoderma reesei - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
validating theoretical models of 1-Methyl-3-octylimidazolium chloride with experimental data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data with theoretical models for the physicochemical properties of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Understanding these properties is crucial for its application in various fields, including as a solvent in synthesis, a medium for drug delivery, and in electrochemical applications. This document outlines the experimental protocols for measuring key parameters and compares these findings with predictions from computational models, offering a framework for model validation.
Data Presentation: Physicochemical Properties
The following tables summarize the available experimental and theoretical data for the density and viscosity of this compound.
Table 1: Density of this compound ([OMIM]Cl)
| Temperature (K) | Experimental Density (g/cm³) | Theoretical Density (g/cm³) (COSMO-RS)[1] |
| 298.15 | 1.0119 | 1.034 |
| 313.15 | 1.0021 | - |
| 328.15 | 0.9924 | - |
| 343.15 | 0.9826 | - |
Table 2: Viscosity of this compound ([OMIM]Cl)
| Temperature (K) | Experimental Viscosity (mPa·s) |
| 298.15 | 3690 |
| 313.15 | 1150 |
| 328.15 | 450.6 |
| 343.15 | 208.7 |
Table 3: Surface Tension of 1-Octyl-3-methylimidazolium Halide Ionic Liquids
| Ionic Liquid | Temperature (K) | Experimental Surface Tension (mN/m) |
| 1-Octyl-3-methylimidazolium bromide ([C8mim][Br]) | 298.15 | ~45[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental data.
Density Measurement
The experimental densities of [OMIM]Cl were determined using a vibrating tube densimeter.[3] This method is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.
Protocol:
-
Calibration: The densimeter is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.
-
Sample Injection: A small, precisely measured volume of the ionic liquid is injected into the clean, dry U-tube.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature, which is controlled with high precision (e.g., ±0.01 K).
-
Frequency Measurement: The resonant frequency of the oscillating U-tube containing the sample is measured.
-
Density Calculation: The density of the sample is calculated from the measured frequency and the calibration constants.
-
Replicates: The measurement is repeated multiple times to ensure accuracy and determine the experimental uncertainty.
Viscosity Measurement
Dynamic viscosity of [OMIM]Cl was measured using a capillary viscometer, such as an Ubbelohde or Ostwald type. This technique relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter under a known pressure differential.
Protocol:
-
Viscometer Selection: An appropriate capillary viscometer is chosen based on the expected viscosity range of the ionic liquid.
-
Sample Loading: A precise volume of the ionic liquid is introduced into the viscometer.
-
Thermal Equilibration: The viscometer is placed in a temperature-controlled bath until the sample reaches the target temperature.
-
Flow Time Measurement: The liquid is drawn up one arm of the viscometer, and the time taken for the meniscus to pass between two marked points is accurately measured.
-
Viscosity Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Calibration and Replicates: The viscometer is calibrated with standard viscosity liquids, and measurements are repeated to ensure precision.
Surface Tension Measurement
The pendant drop method is a common and accurate technique for determining the surface tension of liquids, including ionic liquids.[4]
Protocol:
-
Droplet Formation: A small droplet of the ionic liquid is formed at the tip of a vertically mounted needle within a temperature-controlled chamber.
-
Image Acquisition: A high-resolution camera captures the profile of the pendant drop.
-
Shape Analysis: The shape of the droplet is determined by the balance between surface tension and gravity. Sophisticated software analyzes the drop shape against the Young-Laplace equation.
-
Surface Tension Calculation: The surface tension is calculated from the dimensions of the droplet and the density of the liquid.
-
Environmental Control: Measurements are often performed under a controlled atmosphere (e.g., inert gas) to prevent contamination, especially for hygroscopic ionic liquids.
Theoretical Models and Validation Workflow
Theoretical models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Molecular Dynamics (MD) simulations are powerful tools for predicting the physicochemical properties of ionic liquids.
COSMO-RS: This model uses quantum chemical calculations to predict thermodynamic properties in the liquid phase. It treats the solvent as a conductor and calculates the screening charge density on the molecular surface. This information is then used in a statistical thermodynamics framework to predict properties like density and vapor pressure.[1][5]
Molecular Dynamics (MD) Simulations: MD simulations model the behavior of atoms and molecules over time based on a given force field that describes the interactions between particles. By simulating a system of ionic liquid molecules, bulk properties like density, viscosity, and surface tension can be calculated from the trajectories of the individual particles.
The validation of these theoretical models against experimental data is a critical step to ensure their predictive accuracy.
Caption: Workflow for validating theoretical models with experimental data.
Comparison and Conclusion
As shown in Table 1, the COSMO-RS model provides a reasonable prediction of the density of [OMIM]Cl at 298.15 K, with a deviation of approximately 2.2% from the experimental value.[1] This level of agreement is generally considered good for a priori predictions. The experimental data clearly shows a linear decrease in density with increasing temperature, a trend that would be expected to be captured by temperature-dependent theoretical models.
The viscosity of [OMIM]Cl is highly dependent on temperature, decreasing significantly as the temperature rises. This strong temperature dependence is a characteristic feature of many ionic liquids and is related to the energy required to overcome the strong electrostatic interactions between the ions. While specific theoretical viscosity data for [OMIM]Cl was not found, both COSMO-RS and MD simulations are capable of predicting viscosity, and the experimental data presented here serves as a critical benchmark for the validation of such predictions.
Surface tension is another important property, particularly for applications involving interfaces. The experimental value for the bromide analogue suggests that imidazolium-based ionic liquids with long alkyl chains have moderate surface tension.[2] The validation of theoretical predictions for surface tension would follow the same workflow as for density and viscosity.
References
- 1. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
benchmarking the performance of 1-Methyl-3-octylimidazolium chloride in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) in the Biginelli reaction, a crucial one-pot condensation for the synthesis of dihydropyrimidinones (DHPMs), which are precursors to various pharmacologically active compounds. Experimental data is presented to benchmark [OMIM]Cl against other ionic liquids and conventional catalysts, offering insights for reaction optimization and catalyst selection.
Executive Summary
The Biginelli reaction is a cornerstone of heterocyclic chemistry, and the choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. While ionic liquids (ILs) have emerged as promising green alternatives to traditional catalysts, not all ILs are equally effective. This guide demonstrates that the performance of imidazolium-based ionic liquids in the Biginelli reaction is highly dependent on the nature of the anion.
Experimental evidence indicates that imidazolium chlorides, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), a close structural analog of [OMIM]Cl, exhibit negligible catalytic activity in the Biginelli reaction. In contrast, ionic liquids with fluorinated anions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) demonstrate excellent catalytic performance, leading to high yields of the desired dihydropyrimidinone products under solvent-free conditions.
Performance Comparison in the Biginelli Reaction
The following table summarizes the performance of various catalysts in the one-pot synthesis of dihydropyrimidinones via the Biginelli reaction. The data highlights the superior performance of ionic liquids with fluorinated anions over those with chloride anions.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Reaction Time (min) | Yield (%) | Reference |
| [BMIM]Cl (1-n-butyl-3-methylimidazolium chloride) | Benzaldehyde | Ethyl acetoacetate | Urea | - | Low/Trace | [1] |
| [BMIM]BF₄ (1-n-butyl-3-methylimidazolium tetrafluoroborate) | Benzaldehyde | Ethyl acetoacetate | Urea | 30 | 92 | [1] |
| [BMIM]PF₆ (1-n-butyl-3-methylimidazolium hexafluorophosphate) | Benzaldehyde | Ethyl acetoacetate | Urea | 30 | 94 | [1] |
| [Hmim][Tfa] (1-H-3-methylimidazolium trifluoroacetate) | Benzaldehyde | Ethyl acetoacetate | Urea | 2 (MW) | 92 | [2] |
| Indium(III) chloride | Benzaldehyde | Ethyl acetoacetate | Urea | 720 | 91 | |
| Benzyltriethylammonium chloride | 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | 120 | 92 | [3] |
Experimental Protocols
General Procedure for the Biginelli Reaction using Ionic Liquid Catalysts
The following is a representative experimental protocol for the Biginelli reaction catalyzed by ionic liquids under solvent-free conditions, adapted from literature procedures.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Ionic liquid catalyst (e.g., [BMIM]BF₄ or [BMIM]PF₆) (0.1-1.0 mol%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde, β-dicarbonyl compound, urea (or thiourea), and the ionic liquid catalyst.
-
Heat the reaction mixture to 100°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the solid product.
-
Collect the crude product by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualizing the Workflow
The following diagram illustrates the general workflow for the ionic liquid-catalyzed Biginelli reaction.
Caption: Workflow for the Ionic Liquid-Catalyzed Biginelli Reaction.
Mechanistic Insight
The Biginelli reaction is believed to proceed through the formation of an acylimine intermediate from the aldehyde and urea, which then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. The catalytic role of acidic ionic liquids is to activate the aldehyde towards nucleophilic attack by urea. The poor performance of imidazolium chlorides suggests that the chloride anion may not be sufficiently non-coordinating or that the overall acidity of the ionic liquid is not high enough to effectively catalyze the reaction. In contrast, the BF₄⁻ and PF₆⁻ anions are less coordinating and can lead to a more acidic environment, thereby promoting the key steps of the reaction mechanism.
Caption: Simplified Biginelli Reaction Pathway.
Conclusion
For researchers and professionals in drug development, the selection of an efficient and green catalytic system is paramount. The data presented in this guide clearly indicates that this compound, and imidazolium chlorides in general, are not effective catalysts for the Biginelli reaction. Instead, ionic liquids with non-coordinating, fluorinated anions such as tetrafluoroborate and hexafluorophosphate are highly recommended for achieving high yields in shorter reaction times under environmentally benign, solvent-free conditions. This comparative analysis underscores the critical role of the anion in determining the catalytic activity of ionic liquids and provides a rational basis for catalyst selection in the synthesis of dihydropyrimidinone derivatives.
References
Unlocking New Frontiers in Drug Delivery: A Comparative Analysis of Drug Solubility in Ionic Liquids
For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a critical hurdle. Ionic liquids (ILs) have emerged as a promising class of solvents with the potential to significantly enhance the solubility of these challenging compounds. This guide provides a comparative study of drug solubility in various ionic liquids, supported by experimental data and detailed protocols, to aid in the selection of optimal ILs for drug formulation and delivery.
The unique physicochemical properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional organic solvents.[1][2] Their ability to form various interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions, allows them to effectively solvate a wide range of drug molecules.[3] This guide focuses on the solubility of three widely used non-steroidal anti-inflammatory drugs (NSAIDs)—ibuprofen, paracetamol, and diclofenac—in different classes of ionic liquids, providing a foundation for broader applications.
Comparative Solubility of Drugs in Various Ionic Liquids
The selection of an appropriate ionic liquid is crucial for maximizing drug solubility. The data presented below, compiled from various studies, highlights the significant impact of both the cation and anion of the ionic liquid on the solubility of different drugs. Cholinium-based ionic liquids are often highlighted for their biocompatibility and lower toxicity compared to some imidazolium-based counterparts.[4]
Table 1: Solubility of Ibuprofen in Different Ionic Liquids
| Ionic Liquid | Cation | Anion | Temperature (°C) | Solubility (mg/mL) | Fold Increase vs. Water* | Reference |
| Water | - | - | 25 | 0.021 | 1 | [4] |
| [C₂OHMIM][Ibu] | 1-Ethanol-3-methylimidazolium | Ibuprofen | RT | Miscible | ~ 105 | [5] |
| [N₄₁₁₂OH]₂[C₄H₄O₄] | Cholinium-based | Succinate | 37 | > 800 (in 0.2 mol% aq. solution) | > 40 (in aq. solution) | [6] |
| BMIM-Cl | 1-Butyl-3-methylimidazolium | Chloride | RT | More effective than ethanol | Not specified | [7] |
| [C₁₆Pyr][Ibu] | Cetylpyridinium | Ibuprofen | 37 | > 5000 | > 238,000 | [1] |
| IBU-CYS 1 | Cystamine (1:1) | Ibuprofen | RT | 6.11 | ~291 | [1] |
| IBU-CYS 2 | Cystamine (2:1) | Ibuprofen | RT | 7.81 | ~372 | [1] |
Note: Fold increase is calculated based on the solubility in pure water and may vary depending on the specific experimental conditions. "RT" indicates room temperature.
Table 2: Solubility of Paracetamol in Different Ionic Liquids
| Ionic Liquid | Cation | Anion | Temperature (°C) | Solubility (mg/mL) | Fold Increase vs. Water* | Reference |
| Water | - | - | 25 | 14.9 | 1 | [8] |
| [C₂Ch]₂[SucAla] | N-ethyl cholinium | Succinyl-DL-alaninate | 25 | ~25 (in 1.0 mol% aq. solution) | ~1.7 (in aq. solution) | [8] |
| [Choline][Lactate] | Choline | Lactate | 25 | Significantly increased | Not specified | [9] |
| [Choline][Bitartrate] | Choline | Bitartrate | 25 | Increased | Not specified | [9] |
| [BMIM][PF₆] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | 25 | ~200 | ~13.4 | [10] |
| [HMIM][PF₆] | 1-Hexyl-3-methylimidazolium | Hexafluorophosphate | 25 | ~250 | ~16.8 | [10] |
Note: Fold increase is calculated based on the solubility in pure water and may vary depending on the specific experimental conditions.
Table 3: Solubility of Diclofenac Sodium in Different Ionic Liquids
| Ionic Liquid | Cation | Anion | Temperature (°C) | Solubility (mg/mL) | Fold Increase vs. Water* | Reference |
| Water | - | - | 25 | 19.4 | 1 | [5] |
| [C₂Ch]₂[SucAla] | N-ethyl cholinium | Succinyl-DL-alaninate | 25 | ~60 (in 1.0 mol% aq. solution) | ~3.1 (in aq. solution) | [5][8] |
| Imidazolium-based ILs | Imidazolium-based | Various | RT | 100 times improvement | ~100 | [9] |
Note: Fold increase is calculated based on the solubility in pure water and may vary depending on the specific experimental conditions. The specific imidazolium-based IL was not detailed in the reference.
Experimental Protocols
Accurate and reproducible solubility data are essential for comparative studies. The following protocols outline the standard methodologies for determining drug solubility in ionic liquids.
Key Experiment: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11]
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of the drug is added to a known volume of the ionic liquid in a sealed container (e.g., a glass vial).
-
Equilibration: The container is placed in a constant temperature shaker or water bath and agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration using a syringe filter (e.g., 0.22 or 0.45 µm pore size) is employed.[14][15]
-
Quantification: The concentration of the drug in the clear supernatant (the saturated solution) is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]
Analytical Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and common method for quantifying drug concentration, provided the drug has a chromophore that absorbs in the UV-Vis range.[2][16]
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of the drug of known concentrations are prepared in the same ionic liquid.
-
Wavelength of Maximum Absorbance (λmax) Determination: The UV-Vis spectrum of one of the standard solutions is recorded to determine the λmax.
-
Calibration Curve Construction: The absorbance of each standard solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The saturated solution obtained from the shake-flask method is appropriately diluted with the ionic liquid to fall within the concentration range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.
-
Concentration Calculation: The concentration of the drug in the saturated solution is calculated from the calibration curve, taking into account the dilution factor.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and sensitive method, particularly useful for complex mixtures or when the drug has low UV absorbance.[17][18]
Methodology:
-
Chromatographic System and Conditions: An appropriate HPLC system with a suitable column (e.g., C18 reversed-phase) and a mobile phase that allows for the separation of the drug from any potential interferences is set up. The detector is typically a UV detector set at the drug's λmax.[19][20]
-
Preparation of Standard Solutions: A series of standard solutions of the drug of known concentrations are prepared in the mobile phase.
-
Calibration Curve Construction: A known volume of each standard solution is injected into the HPLC system, and the peak area is recorded. A calibration curve of peak area versus concentration is then constructed.
-
Sample Analysis: The saturated solution from the shake-flask method is filtered and diluted with the mobile phase. A known volume of the diluted sample is injected into the HPLC system.
-
Concentration Calculation: The concentration of the drug in the saturated solution is determined by comparing the peak area of the sample to the calibration curve, accounting for any dilutions.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Caption: A flowchart of the shake-flask method for determining drug solubility.
Caption: Key factors that influence the solubility of drugs in ionic liquids.
References
- 1. researchgate.net [researchgate.net]
- 2. rootspress.org [rootspress.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchinschools.org [researchinschools.org]
- 8. researchgate.net [researchgate.net]
- 9. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]
- 18. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 19. mdpi.com [mdpi.com]
- 20. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Revolutionizing Catalysis: The Recyclability of 1-Methyl-3-octylimidazolium Chloride in Key Chemical Transformations
For Immediate Release
In the ever-evolving landscape of sustainable chemistry, the quest for efficient and reusable catalysts is paramount. This guide provides a comprehensive analysis of the recyclability of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl), an ionic liquid demonstrating significant promise in various catalytic cycles. Through a detailed examination of its performance in the hydrolysis of sucrose and a comparative overview with other catalytic systems, this report offers valuable insights for researchers, scientists, and professionals in drug development.
Unveiling the Potential of [OMIM]Cl in Sucrose Hydrolysis
The conversion of sucrose into valuable platform chemicals like 5-hydroxymethylfurfural (HMF) is a cornerstone of biorefinery processes. Research has highlighted the efficacy of this compound ([OMIM]Cl) as a reaction medium in this critical transformation.
A notable study investigated the catalytic production of HMF from sucrose utilizing [OMIM]Cl in conjunction with hydrochloric acid (HCl) and metal chlorides such as chromium(II) chloride (
CrCl2
) and zinc chloride (ZnCl2
CrCl2
ZnCl2
CrCl2
While this study underscores the potential of [OMIM]Cl in biomass conversion, comprehensive data on its recyclability within this specific catalytic cycle remains an area for further investigation. The ability to efficiently recover and reuse the ionic liquid is a critical factor for its economic and environmental viability on an industrial scale.
Comparative Analysis: [OMIM]Cl vs. Alternative Catalytic Systems
To fully appreciate the advantages of [OMIM]Cl, a comparison with other catalytic systems is essential. While direct comparative studies featuring [OMIM]Cl are limited, we can draw valuable insights from research on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), in other significant organic reactions like Friedel-Crafts alkylation.
The Friedel-Crafts alkylation is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. Studies have demonstrated the successful use of imidazolium-based ionic liquids as both solvents and catalysts in these reactions, often with the advantage of catalyst recyclability.
For instance, research on the alkylation of benzene with 1-dodecene catalyzed by a [BMIM]-based ionic liquid showcased the potential for continuous operation. A system was developed that allowed for the mixing of reactants, the chemical reaction, and the subsequent separation and recycling of the ionic liquid catalyst. This highlights a key advantage of using ionic liquids – the potential for creating more sustainable, closed-loop processes.
While specific quantitative data for the direct comparison of [OMIM]Cl and other catalysts in the same reaction is not yet widely available, the established recyclability of similar ionic liquids provides a strong indication of the potential for [OMIM]Cl. Future research should focus on head-to-head comparisons to quantify the relative performance in terms of yield, selectivity, and catalyst longevity over multiple cycles.
Experimental Protocols: A Glimpse into the Methodology
To facilitate further research and validation, understanding the experimental procedures is crucial. Below are generalized protocols based on the available literature for the catalytic reactions discussed.
Sucrose Hydrolysis in [OMIM]Cl
Objective: To synthesize 5-hydroxymethylfurfural (HMF) from sucrose using [OMIM]Cl as a reaction medium.
Materials:
-
This compound ([OMIM]Cl)
-
Sucrose
-
Hydrochloric acid (HCl)
-
Chromium(II) chloride (
) or Zinc chloride (CrCl2 )ZnCl2 -
Deionized water
Procedure:
-
Prepare a 20% (w/v) sucrose solution in deionized water.
-
In a reaction vessel, combine 5 g of [OMIM]Cl with 5 mL of the 20% sucrose solution.
-
Add the desired concentration of HCl (e.g., 0.3 M or 0.5 M) to the mixture.
-
Introduce the metal chloride catalyst (e.g.,
).CrCl2 -
Heat the reaction mixture to the desired temperature (e.g., 100°C) with constant stirring for a specified duration (e.g., 30 minutes).
-
After the reaction, quench the mixture and extract the HMF product using an appropriate organic solvent.
-
Analyze the product yield and purity using techniques such as High-Performance Liquid Chromatography (HPLC).
General Protocol for Ionic Liquid Recycling
Objective: To recover and purify the ionic liquid after a catalytic reaction for subsequent reuse.
Materials:
-
Post-reaction mixture containing the ionic liquid, products, and unreacted substrates.
-
An appropriate organic solvent for product extraction.
-
Deionized water.
Procedure:
-
After the reaction, separate the product from the ionic liquid phase. This can often be achieved by extraction with a suitable organic solvent in which the product is soluble but the ionic liquid is not.
-
Wash the ionic liquid phase with deionized water to remove any water-soluble impurities or residual reactants.
-
Remove any residual water from the ionic liquid by vacuum drying at an elevated temperature. The specific temperature and pressure will depend on the thermal stability of the ionic liquid.
-
Characterize the purity of the recycled ionic liquid using techniques such as NMR spectroscopy to ensure it is suitable for reuse in subsequent catalytic cycles.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and experimental workflow.
Caption: Catalytic conversion of sucrose to HMF mediated by [OMIM]Cl.
Caption: Experimental workflow for validating the recyclability of [OMIM]Cl.
Conclusion and Future Outlook
This compound has demonstrated considerable potential as a recyclable medium and co-catalyst in important chemical transformations such as the hydrolysis of sucrose. Its performance, coupled with the inherent advantages of ionic liquids like low volatility and thermal stability, positions it as a promising candidate for the development of greener catalytic processes.
However, to solidify its place in industrial applications, further research is imperative. Specifically, there is a pressing need for comprehensive studies that provide quantitative data on the recyclability of [OMIM]Cl over multiple catalytic cycles. Direct, data-driven comparisons with a broader range of alternative catalysts under identical reaction conditions are also crucial to fully elucidate its performance benefits. The development and optimization of efficient and scalable recycling protocols will ultimately determine the economic and environmental feasibility of employing [OMIM]Cl in large-scale chemical manufacturing. The insights provided in this guide aim to catalyze further exploration into this promising area of green chemistry.
The Influence of Anions on the Physicochemical Properties of Octylimidazolium-Based Ionic Liquids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of the anion in an ionic liquid (IL) is a critical determinant of its physicochemical properties, directly impacting its suitability for various applications, from synthetic chemistry to drug delivery systems. This guide provides a comparative analysis of the effect of different anions on key properties of 1-octyl-3-methylimidazolium ([OMIm]+) based ionic liquids. The data presented herein, compiled from various scientific sources, offers a quantitative basis for the rational design and selection of ILs for specific research and development needs.
Comparative Analysis of Physicochemical Properties
The choice of anion significantly alters the viscosity, density, thermal stability, and conductivity of octylimidazolium-based ionic liquids. The following table summarizes the quantitative data for a selection of commonly used anions.
| Anion | Viscosity (cP) @ Temperature (°C) | Density (g/cm³) @ Temperature (°C) | Ionic Conductivity (mS/cm) @ Temperature (°C) | Melting Point (°C) | Decomposition Temperature (°C) |
| Chloride (Cl⁻) | 3690 @ 35[1] | 1.01 @ 24[1] | 0.09 @ 30[1] | -17[1] | 243[2] |
| Bromide (Br⁻) | 6604 @ 25[3] | 1.17 @ 24[3] | 0.06 @ 30[3] | < Room Temperature[3] | ~282[4] |
| Tetrafluoroborate (BF₄⁻) | Not available | Not available | Not available | Not available | Not available |
| Hexafluorophosphate (PF₆⁻) | Not available | 1.24 @ Room Temperature[3] | Not available | Not available | Not available |
| Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) | 106 @ 20[5] | 1.32 @ 25[5] | 1.00 @ 20[5] | -43[5] | Not available |
| Trifluoromethanesulfonate (TfO⁻) | Not available | 1.19 @ Room Temperature[6] | Not available | 5 | Not available |
Note: The properties of ionic liquids can be highly sensitive to impurities, particularly water. The data presented is based on reported values and may vary depending on the purity of the sample and the specific experimental conditions.
Logical Relationship of Anion Choice to Ionic Liquid Properties
The interplay between the anion and the octylimidazolium cation dictates the bulk properties of the ionic liquid. This relationship can be visualized as a decision-making pathway for tailoring IL characteristics.
Caption: Logical flow from anion selection to resulting physicochemical properties.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific details may vary between different research groups and instrumentation.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving fluid dynamics.
Caption: General workflow for determining the viscosity of ionic liquids.
A rotational viscometer is commonly employed, where the torque required to rotate a spindle immersed in the ionic liquid at a constant angular velocity is measured. The viscosity is then calculated from the torque, the geometry of the spindle, and the rotational speed. Alternatively, a vibrating wire viscometer can be used, which measures the damping of a vibrating wire immersed in the liquid. All measurements should be conducted in a temperature-controlled environment, as viscosity is highly temperature-dependent.
Density Measurement
Density is a fundamental property that relates the mass of an ionic liquid to its volume.
Caption: Standard procedure for measuring the density of ionic liquids.
An oscillating U-tube densimeter is a common instrument for accurately measuring the density of liquids. The ionic liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the sample in the tube. By calibrating the instrument with fluids of known density, the density of the ionic liquid can be determined with high precision.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermal stability is crucial for applications where the ionic liquid may be exposed to elevated temperatures. Thermogravimetric analysis (TGA) is used to determine the decomposition temperature.
Caption: Process for determining the thermal stability of ionic liquids via TGA.
A small, precisely weighed sample of the ionic liquid is placed in a pan and heated at a constant rate in a controlled, inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the onset temperature of mass loss.
Ionic Conductivity Measurement
Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current and is a key parameter for electrochemical applications.
Caption: Workflow for measuring the ionic conductivity of ionic liquids.
The ionic conductivity is typically determined using impedance spectroscopy. The ionic liquid is placed in a conductivity cell with two electrodes of a known geometry. An alternating current is applied across a range of frequencies, and the impedance of the system is measured. The bulk resistance of the ionic liquid is determined from the resulting Nyquist plot, and the conductivity is calculated using the cell constant (the ratio of the distance between the electrodes to their area). Measurements are performed in a temperature-controlled environment.
References
Safety Operating Guide
1-Methyl-3-octylimidazolium chloride proper disposal procedures
Proper disposal of 1-Methyl-3-octylimidazolium chloride ([C8mim]Cl), an ionic liquid, is crucial for ensuring laboratory safety and environmental protection. Due to its classification as a skin, eye, and respiratory irritant, and its potential aquatic toxicity, adherence to regulated disposal protocols is mandatory.[1][2][3][4][5] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this substance, tailored for research and drug development professionals.
Safety and Hazard Information
Before handling this compound, it is essential to be aware of its associated hazards and the necessary safety precautions. This substance is known to be hygroscopic and an irritant.[1][2] The toxicological properties have not been fully investigated, warranting careful handling.[1][2]
| Property | Data |
| CAS Number | 64697-40-1[1][2][3] |
| Synonyms | OMIM-Cl, 1-Octyl-3-methylimidazolium chloride[2] |
| GHS Hazard Statements | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning[2][3][5] |
| Water Hazard Class (WGK) | WGK 3: Severely hazardous to water.[5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2] Protect from moisture as the substance is hygroscopic.[1][2] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves, and appropriate respiratory protection if ventilation is inadequate.[2][4][6] |
Disposal Protocols
Disposal of this compound must be carried out in compliance with all local, state, and federal regulations. Never discharge this chemical into drains or the environment.[2][6][7]
Step 1: Small Spill Containment and Cleanup
In the event of a small spill in the laboratory:
-
Ensure Safety: Immediately alert personnel in the area and ensure the area is well-ventilated.[1][2]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Prevent the spill from spreading. Avoid runoff into storm sewers and ditches which lead to waterways.[1][4]
-
Absorb the Liquid: Soak up the spill with an inert absorbent material such as sand, dolomite, or vermiculite.[2][4][6] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.[2][4][6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.
Step 2: Disposal of Unused or Waste Product
For bulk quantities of expired, unused, or contaminated this compound:
-
Do Not Mix: Keep the chemical waste in its original or a compatible, clearly labeled container.[6][7] Do not mix it with other waste streams.[7]
-
Label Clearly: The container must be clearly labeled as hazardous waste, including the full chemical name: "this compound".
-
Arrange for Professional Disposal: This chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[2][6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Step 3: Container Disposal
Empty containers that held this compound must be treated as hazardous waste as they retain chemical residue.
-
Do Not Rinse into Drains: Do not rinse the container and pour the residue into the sewer system.
-
Handle as Product: Uncleaned containers should be handled in the same manner as the product itself.[6][7]
-
Dispose Professionally: Seal the empty, unrinsed container and dispose of it through your institution's hazardous waste program.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-3-octylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1-Methyl-3-octylimidazolium chloride (CAS No. 64697-40-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation mark)[2] | Warning | H315: Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation mark)[2] | Warning | H319: Causes serious eye irritation.[2][3][4][5] |
| Specific target organ toxicity (single exposure) (Category 3) | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation.[3][4] |
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][4][6] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[6] The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3][4] Wear appropriate protective clothing to prevent skin exposure.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3][4] |
Operational and Handling Plan
Engineering Controls:
-
Ensure adequate ventilation.[1] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[6]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Keep the container tightly closed when not in use.[6]
Storage:
-
Keep the container tightly closed to protect from moisture as the substance is hygroscopic.[1][6]
-
Store at moderate temperatures.[4]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Wash clothing before reuse.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Get medical aid.[6] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[6] |
Disposal Plan
Waste Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC as well as other national and local regulations.[7]
-
Leave chemicals in original containers and do not mix with other waste.[7]
-
Handle uncleaned containers like the product itself.[7]
Environmental Precautions:
Accidental Release and Spill Cleanup Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Logical workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
